IR-825
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H48ClN2O4+ |
|---|---|
Molecular Weight |
824.4 g/mol |
IUPAC Name |
4-[[2-[2-[3-[2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C54H47ClN2O4/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61)/p+1 |
InChI Key |
SPEHNGMUCASLRM-UHFFFAOYSA-O |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to IR-825 Dye: Structure, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in the scientific community for its potential applications in biomedical research, particularly in the fields of cancer imaging and therapy. Its strong absorption in the NIR window, where biological tissues have minimal absorbance and autofluorescence, allows for deep tissue penetration of light, making it an ideal candidate for in vivo applications. This technical guide provides a comprehensive overview of the chemical structure, photophysical properties, and key applications of this compound, along with detailed experimental protocols and workflow visualizations.
Chemical Structure and Identification
There has been some discrepancy in the literature and commercial listings regarding the precise chemical structure of this compound. Two primary structures have been associated with this name, differing by the presence of a bromine atom. For the purpose of this guide, we will focus on the more commonly cited structure corresponding to CAS Number 1558079-49-4 .
Table 1: Chemical Identification of this compound Dye
| Parameter | Value |
| CAS Number | 1558079-49-4[1][2][3] |
| Molecular Formula | C₅₄H₄₈ClN₂O₄ |
| Molecular Weight | 824.42 g/mol [2] |
| IUPAC Name | 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((E)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium |
| Synonyms | IR825, IR 825[1] |
A second structure, often referred to as this compound as well, includes a bromine atom and has the molecular formula C₅₄H₄₈BrClN₂O₄ with a molecular weight of approximately 904.34 g/mol .[1][3][4] Researchers should carefully verify the specific product information from their supplier to ensure they are using the correct compound for their experiments.
Physicochemical and Spectroscopic Properties
This compound is a solid, powdered organic dye.[4] Its key properties are summarized in the table below.
Table 2: Physicochemical and Spectroscopic Properties of this compound Dye
| Property | Value |
| Appearance | Solid powder |
| Solubility | Soluble in Dichloromethane, Methanol, DMF, and DMSO[5] |
| Storage Conditions | Store at 2-8°C in a dry, dark place[3] |
| Absorption Maximum (λmax) | ~810 nm[5] |
| Emission Maximum (λem) | ~830 nm[5] |
| Molar Extinction Coefficient (ε) | Data not consistently available in the public domain. This value is crucial for quantitative studies and should be determined experimentally for the specific solvent and conditions used. |
| Fluorescence Quantum Yield (ΦF) | Data not consistently available in the public domain. This value is highly dependent on the solvent and local environment. |
Key Applications in Research
The unique photophysical properties of this compound make it a valuable tool for various research applications, primarily centered around its ability to absorb NIR light and convert it into either fluorescence for imaging or heat for therapeutic purposes.
In Vivo Near-Infrared Fluorescence Imaging
When excited with light in its absorption range, this compound emits fluorescence in the NIR region. This property is exploited for non-invasive in vivo imaging. When conjugated with targeting moieties or encapsulated in nanoparticles, this compound can be used to visualize tumors, monitor drug delivery, and track cellular processes in deep tissues with high signal-to-noise ratios.
Photothermal Therapy (PTT)
This compound is an excellent photothermal agent. Upon irradiation with a laser at its absorption maximum (typically around 808 nm), it efficiently converts the absorbed light energy into heat.[1] This localized hyperthermia can be used to ablate cancer cells with high spatial precision, minimizing damage to surrounding healthy tissues.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound dye.
Preparation of this compound Loaded Nanoparticles for In Vivo Imaging and PTT
This protocol describes the formulation of this compound into polymeric nanoparticles, a common strategy to improve its stability, biocompatibility, and tumor accumulation.
Materials:
-
This compound dye
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA/PEG-PLGA polymer blend in DCM. The exact concentrations will depend on the desired dye loading and nanoparticle size.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution under vigorous stirring.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion. Sonication parameters (power, time, pulse) should be optimized to achieve the desired nanoparticle size.
-
Solvent Evaporation: Stir the nanoemulsion overnight at room temperature to allow for the complete evaporation of DCM.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Remove the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove residual PVA and unencapsulated dye.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vitro or in vivo studies.
-
Characterization: Characterize the nanoparticles for size, zeta potential, dye loading efficiency, and in vitro release profile.
In Vitro Photothermal Therapy in Cancer Cells
This protocol outlines the steps to evaluate the photothermal efficacy of this compound in a cancer cell line, such as 4T1 murine breast cancer cells.
Materials:
-
4T1 cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound solution or this compound loaded nanoparticles
-
96-well plates
-
808 nm NIR laser with an adjustable power density
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed 4T1 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of free this compound or this compound loaded nanoparticles. Include control wells with no treatment. Incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake.
-
Laser Irradiation: Expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).[6] Ensure that the laser spot covers the entire well.
-
Post-Irradiation Incubation: Return the plate to the incubator for a further 24 hours.
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
In Vivo Photothermal Therapy in a Murine Tumor Model
This protocol describes a typical workflow for evaluating the in vivo photothermal efficacy of this compound in a 4T1 tumor-bearing mouse model.[7][8]
Materials:
-
BALB/c mice
-
4T1 cancer cells
-
This compound loaded nanoparticles suspended in sterile PBS
-
808 nm NIR laser with a fiber optic cable
-
Infrared thermal imaging camera
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Inoculation: Subcutaneously inject 4T1 cells into the flank of BALB/c mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Nanoparticle Administration: Intravenously or intratumorally inject the this compound loaded nanoparticle suspension into the tumor-bearing mice.
-
Biodistribution Imaging (Optional): At various time points post-injection, perform in vivo NIR fluorescence imaging to monitor the accumulation of nanoparticles at the tumor site.
-
Laser Irradiation: At the time of peak tumor accumulation (determined from imaging studies), anesthetize the mice and expose the tumor area to the 808 nm NIR laser at a specific power density and duration.
-
Temperature Monitoring: During irradiation, monitor the temperature of the tumor surface using an infrared thermal imaging camera.
-
Tumor Growth Monitoring: Measure the tumor volume with calipers every few days for a set period to assess the treatment efficacy.
-
Histological Analysis: At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining) to evaluate tissue necrosis.
Signaling Pathways and Cellular Mechanisms
The primary mechanism of action for this compound in photothermal therapy is the induction of hyperthermia, which leads to cell death through various pathways.
Apoptosis and Necrosis
Localized hyperthermia induced by this compound can trigger both apoptotic and necrotic cell death pathways. Moderate temperature increases may initiate programmed cell death (apoptosis), while higher temperatures can cause direct cellular damage and lead to necrosis. Radiation, a similar stressor, has been shown to induce apoptosis primarily through the intrinsic, mitochondria-dependent pathway.[9] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death. It is plausible that photothermal stress from this compound could activate similar pathways.
Heat Shock Protein Response
Cells respond to heat stress by upregulating the expression of heat shock proteins (HSPs), which act as molecular chaperones to prevent protein denaturation and aggregation.[10][11] The expression levels of HSPs, such as HSP70 and HSP90, can be used as indicators of cellular stress following photothermal therapy.[7]
Cellular Uptake Mechanisms
The cellular uptake of this compound, particularly when formulated in nanoparticles, is a critical step for its therapeutic efficacy. The primary mechanism of nanoparticle uptake by cells is endocytosis.[12][13] The specific endocytic pathway can depend on the nanoparticle's size, shape, and surface chemistry and may include clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[14][15]
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a proposed signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IR825;CAS No.:1558079-49-4 [chemshuttle.com]
- 4. IR825近红外染料1558079-49-4星戈瑞 [stargraydye.com]
- 5. hzxqbio.com [hzxqbio.com]
- 6. Tumor-targeted/reduction-triggered composite multifunctional nanoparticles for breast cancer chemo-photothermal combinational therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Radiation induces apoptosis primarily through the intrinsic pathway in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heat shock proteins and metal ions – Reaction or interaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Effects of Toxic Elements on Heat Shock Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular uptake of nanoparticles: journey inside the cell - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of IR-825
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of IR-825, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. While a specific, publicly available, step-by-step protocol for this compound is not readily found in the literature, this document outlines a robust and well-established general methodology based on the synthesis of structurally similar heptamethine cyanine dyes. The protocols and data presented here are compiled from analogous syntheses and are intended to provide a strong foundation for the laboratory preparation of this compound and related compounds.
Overview of this compound
This compound is a valuable tool in biomedical research, particularly in the fields of in vivo imaging and photothermal therapy. Its strong absorption and fluorescence in the near-infrared window (700-900 nm) allows for deep tissue penetration of light, making it an ideal candidate for non-invasive imaging and targeted heat-based therapies for conditions such as cancer. The core structure of this compound is a heptamethine chain flanked by two indolenine-based heterocyclic systems.
General Synthesis of Heptamethine Cyanine Dyes
The synthesis of this compound and its analogs typically proceeds via a condensation reaction between two equivalents of a substituted indolenium salt and a suitable polymethine bridge-forming reagent. A common and effective strategy involves the reaction of a quaternary indolenium salt with a reagent such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride or a similar glutaconaldehyde (B1235477) derivative in the presence of a base and an acidic catalyst.
Experimental Protocol: Synthesis of a Representative Heptamethine Cyanine Dye
This protocol is a generalized procedure based on common laboratory practices for the synthesis of dyes structurally similar to this compound.
Materials:
-
Substituted 2,3,3-trimethylindolenine (B142774)
-
Alkylating agent (e.g., ethyl iodide, butyl bromide)
-
N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride
-
Anhydrous ethanol (B145695) or pyridine
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297) or triethylamine
-
Diethyl ether
-
Acetone
Procedure:
-
Quaternization of the Indolenine:
-
In a round-bottom flask protected from light, dissolve the substituted 2,3,3-trimethylindolenine in a minimal amount of a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758).
-
Add a molar excess (typically 1.5 to 3 equivalents) of the alkylating agent.
-
Reflux the mixture for 4-6 hours or stir at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the quaternary indolenium salt often precipitates. The product can be isolated by filtration and washed with cold diethyl ether to remove unreacted starting materials. Dry the product under vacuum.
-
-
Condensation Reaction:
-
In a separate round-bottom flask, combine two molar equivalents of the dried quaternary indolenium salt with one molar equivalent of N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride.
-
Add a solvent mixture, typically anhydrous ethanol and pyridine, or a mixture of acetic anhydride and acetic acid.
-
Add a catalytic amount of a base, such as sodium acetate or triethylamine, to facilitate the condensation.
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours. The solution will typically develop a deep green or blue color. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Isolation of the Crude Product:
-
The crude dye often precipitates from the reaction mixture upon cooling. If not, the product can be precipitated by adding the reaction mixture to a large volume of a non-polar solvent like diethyl ether or acetone.
-
Collect the solid precipitate by vacuum filtration and wash it with the precipitation solvent to remove soluble impurities.
-
Dry the crude product under vacuum.
-
Purification of this compound
Purification is a critical step to obtain high-purity this compound suitable for biological applications. The two primary methods for purifying cyanine dyes are column chromatography and recrystallization.
Experimental Protocol: Column Chromatography
Materials:
-
Silica (B1680970) gel (for column chromatography)
-
Eluent system (e.g., dichloromethane/methanol (B129727), chloroform/methanol, or ethyl acetate/hexane gradients)
-
Crude this compound
Procedure:
-
Column Packing:
-
Prepare a silica gel slurry in the initial, least polar eluent mixture.
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it.
-
Carefully load the dried sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the starting eluent.
-
Gradually increase the polarity of the eluent to move the dye down the column. A typical gradient would be from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 98:2 to 90:10).
-
Collect the fractions containing the desired deep-colored band. Monitor the fractions by TLC.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified dye under high vacuum to remove any residual solvent.
-
Experimental Protocol: Recrystallization
Materials:
-
A suitable solvent system (e.g., ethanol/water, methanol/diethyl ether, dichloromethane/hexane)
-
Purified or semi-purified this compound
Procedure:
-
Dissolution:
-
Dissolve the dye in a minimal amount of a hot solvent in which it is highly soluble.
-
-
Precipitation:
-
Slowly add a second solvent (an "anti-solvent") in which the dye is poorly soluble until the solution becomes slightly turbid.
-
Alternatively, if using a single solvent, allow the hot, saturated solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
-
Isolation:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent or the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under high vacuum.
-
Quantitative Data
The following table summarizes representative quantitative data for a heptamethine cyanine dye structurally similar to this compound. Actual values for this compound may vary depending on the specific substituents and the purity of the final product.
| Parameter | Value | Solvent |
| Yield | 40-60% | - |
| Appearance | Dark green or blue solid | - |
| Absorption Maximum (λmax) | 820 - 830 nm | Dichloromethane or Methanol |
| Molar Extinction Coefficient (ε) | 200,000 - 250,000 M-1cm-1 | Dichloromethane or Methanol |
| Fluorescence Emission Maximum | 840 - 850 nm | Dichloromethane or Methanol |
Visualizations
The following diagrams illustrate the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Purification and analysis workflow for this compound.
Technical Guide: Molar Extinction Coefficient of IR-825
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a near-infrared (NIR) cyanine (B1664457) dye with significant potential in biomedical applications, particularly as a photothermal agent in cancer therapy.[1][2] Its strong absorbance in the NIR region, often referred to as the "biological window," allows for deeper tissue penetration of light, enabling the targeted thermal ablation of tumor cells. A critical parameter for quantifying this light absorption capability is the molar extinction coefficient (ε), which is fundamental for dosimetry calculations and the design of effective photothermal therapy protocols. This guide provides an in-depth overview of the molar extinction coefficient of this compound, including available data, experimental determination protocols, and relevant biological pathways.
Quantitative Data on Molar Extinction Coefficient
Precise values for the molar extinction coefficient of this compound are not widely reported in the literature and can be highly dependent on the solvent environment. However, data for structurally similar cyanine dyes, such as IR-820, provide a strong basis for estimation. Cyanine dyes are known for their high molar extinction coefficients.[3]
| Compound | Solvent | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| IR-820 | Methanol | Not Specified | 198,181 |
| IR-820-NO₂ | Methanol | Not Specified | 187,143 |
| IR-806 | Double-distilled Water | 790 | 1.56 ± 0.08 x 10⁵ |
| Ferrocenyl Diketopyrrolopyrrole | Not Specified | 733 | 3.03 ± 0.2 x 10⁴ |
*Note: These values are for IR-820 and its derivative, which are structurally very similar to this compound. They are provided here as a close approximation in the absence of specific data for this compound. The high molar extinction coefficient is a characteristic feature of this class of dyes.[3]
Experimental Protocol for Determining Molar Extinction Coefficient
The molar extinction coefficient of this compound can be determined experimentally using UV-Vis-NIR spectrophotometry based on the Beer-Lambert law.
Materials and Equipment:
-
This compound dye
-
High-purity solvents (e.g., Dimethyl sulfoxide (B87167) (DMSO), Methanol, Water)
-
Analytical balance
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes with a 1 cm path length
-
UV-Vis-NIR spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the desired solvent to prepare a stock solution of a specific concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range that includes the near-infrared region (e.g., 600-900 nm).
-
Use the pure solvent as a blank to calibrate the spectrophotometer.
-
Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Plot a graph of absorbance at λmax versus the concentration of the this compound solutions.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (1 cm), and c is the concentration), the slope of the resulting linear graph will be the molar extinction coefficient (ε).
-
Visualization of Relevant Pathways and Workflows
The following diagrams illustrate a typical experimental workflow for evaluating the photothermal efficacy of this compound and a simplified signaling pathway of cell death induced by photothermal therapy.
References
IR-825: A Technical Guide to its Spectroscopic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in biomedical research, particularly in the fields of bioimaging and photothermal therapy. Its strong absorbance and fluorescence in the NIR window (700-900 nm) allow for deep tissue penetration of light, a crucial attribute for in vivo applications. This technical guide provides a comprehensive overview of the absorbance and emission spectra of this compound, detailed experimental protocols for their characterization, and a summary of its key photophysical properties.
Photophysical Properties of this compound
| Property | Value | Solvent/Conditions |
| Peak Absorbance (λ_max, abs_) | ~810 nm | Dichloromethane, Methanol, DMF, DMSO |
| Peak Emission (λ_max, em_) | ~830 nm | Dichloromethane, Methanol, DMF, DMSO |
| Excitation for NIR Emission | ~780 nm | Not specified |
| Stokes Shift | ~20 nm | Calculated from Abs/Em maxima |
| Molar Extinction Coefficient (ε) | Data not available | - |
| Fluorescence Quantum Yield (Φ_F_) | Data not available | - |
Note: The exact spectral maxima and photophysical properties can be influenced by the solvent environment and conjugation to other molecules.
Experimental Protocols
Accurate characterization of the absorbance and emission spectra of this compound is fundamental for its effective use. Below are detailed methodologies for these measurements.
Measurement of Absorbance Spectrum
Objective: To determine the wavelength of maximum absorbance (λ_max, abs_) and the molar extinction coefficient (ε) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Methanol, or Dichloromethane)
-
UV-Vis-NIR spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure complete dissolution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 15 µM, 20 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from 600 nm to 900 nm.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Starting with the lowest concentration, rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorbance spectrum.
-
Repeat for all concentrations.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max, abs_).
-
To determine the molar extinction coefficient, plot a graph of absorbance at λ_max, abs_ versus concentration. According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length), the slope of the linear fit will be the molar extinction coefficient.
-
Measurement of Emission Spectrum and Quantum Yield
Objective: To determine the wavelength of maximum emission (λ_max, em_) and the fluorescence quantum yield (Φ_F_) of this compound.
Materials:
-
This compound solution of known absorbance at the excitation wavelength
-
A reference fluorophore with a known quantum yield in the NIR range (e.g., IR-26 in 1,2-dichloroethane, Φ_F_ = 0.005)[1]
-
Spectrofluorometer with a near-infrared detector
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of this solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Reference Standard Preparation: Prepare a solution of the reference standard in its appropriate solvent, with a similar low absorbance at the same excitation wavelength.
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the excitation source to stabilize.
-
Set the excitation wavelength to a value near the absorbance maximum of this compound (e.g., 780 nm).
-
Set the emission scan range to cover the expected fluorescence of this compound (e.g., 800 nm to 900 nm).
-
Adjust the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Blank Measurement: Record the emission spectrum of the pure solvent.
-
Sample and Reference Measurement:
-
Record the emission spectrum of the this compound solution.
-
Without changing the instrument settings, record the emission spectrum of the reference standard.
-
-
Data Analysis:
-
Subtract the solvent background from both the sample and reference spectra.
-
Integrate the area under the emission curves for both the this compound sample and the reference standard.
-
The quantum yield of this compound can be calculated using the following equation: Φ_F,sample_ = Φ_F,ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) Where:
-
Φ_F_ is the fluorescence quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Application Workflow: Imaging-Guided Photothermal Therapy
This compound is frequently utilized in preclinical research for imaging-guided photothermal therapy (PTT) of cancer. The following diagram illustrates a typical experimental workflow.
References
A Technical Guide to the Photophysical Properties of IR-825 Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in biomedical research, particularly in the fields of photothermal therapy (PTT) and bioimaging. Its strong absorption in the NIR region, where biological tissues have minimal absorbance, allows for deep tissue penetration of light, making it an ideal candidate for therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their measurement, and visualizations of its application in a therapeutic workflow.
Core Photophysical Properties of this compound
The photophysical properties of cyanine dyes like this compound are highly sensitive to their molecular environment, including the solvent, concentration, and conjugation to other molecules. The data presented here are based on available literature and should be considered in the context of the specified conditions.
| Property | Value | Solvent/Conditions |
| Absorption Maximum (λmax) | ~780 nm | Conjugated to PEG-PLD nanomicelles[1] |
| Emission Maximum (λem) | ~830 nm | Conjugated to PEG-PLD nanomicelles, upon 780 nm excitation[1] |
| Molar Extinction Coefficient (ε) | Data not available in searched literature | - |
| Fluorescence Quantum Yield (ΦF) | Data not available in searched literature | - |
| Fluorescence Lifetime (τF) | Data not available in searched literature | - |
Experimental Protocols
Detailed methodologies for the characterization of the key photophysical properties of this compound are outlined below. These protocols are based on established techniques for near-infrared dyes.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for determining the concentration of the dye in solution using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).
Materials:
-
This compound dye
-
High-purity solvent (e.g., DMSO, DMF, or an aqueous buffer suitable for the application)
-
UV-Vis spectrophotometer
-
Calibrated quartz cuvettes (1 cm path length)
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Spectrophotometric Measurement:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum of each dilution over the NIR range (typically 600-900 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Record the absorbance at λmax for each concentration.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression of the data. The slope of the line corresponds to the molar extinction coefficient (ε) if the concentration is in mol/L and the path length is 1 cm.
-
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
This compound dye solution of known absorbance (typically < 0.1 at the excitation wavelength)
-
A suitable NIR standard with a known quantum yield (e.g., IR-125 or another well-characterized NIR dye)
-
Fluorescence spectrophotometer with a NIR-sensitive detector
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a solution of the standard dye and a solution of this compound in the same solvent.
-
Adjust the concentrations of both solutions to have a low absorbance (ideally between 0.05 and 0.1) at the excitation wavelength. It is crucial that the absorbance of the sample and standard are closely matched.
-
-
Spectroscopic Measurements:
-
Measure the absorbance of both the standard and the this compound solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum of both solutions, exciting at the same wavelength. Ensure the excitation and emission slit widths are identical for both measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for both the standard (Astd) and the sample (Asmp).
-
Calculate the quantum yield of the this compound sample (Φsmp) using the following equation:
Φsmp = Φstd * (Ismp / Istd) * (Absstd / Abssmp) * (ηsmp2 / ηstd2)
where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
Abs is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Measurement of Fluorescence Lifetime
The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.
Materials:
-
This compound dye solution
-
TCSPC system equipped with a picosecond pulsed laser diode for excitation in the NIR range and a single-photon sensitive detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode).
-
Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of non-dairy creamer or Ludox).
Procedure:
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with the scattering solution.
-
Set the excitation wavelength to that used for the sample.
-
Collect the scattered light to obtain the IRF, which represents the time profile of the excitation pulse and the response of the detection system.
-
-
Sample Measurement:
-
Replace the scattering solution with the this compound solution.
-
Collect the fluorescence decay data until a sufficient number of photons have been detected to generate a smooth decay curve.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decay with the IRF using appropriate fitting software.
-
Fit the decay data to one or more exponential decay functions to determine the fluorescence lifetime(s).
-
Visualizations
In Vitro Photothermal Therapy Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in in vitro photothermal therapy.
Experimental Workflow for Photophysical Characterization
This diagram outlines the logical flow for the experimental determination of the core photophysical properties of this compound.
References
Unveiling the Photonic Behavior of IR-825: A Technical Guide to Quantum Yield in Diverse Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the quantum yield of the near-infrared (NIR) fluorescent dye IR-825 across a variety of solvent environments. A comprehensive understanding of a fluorophore's quantum yield—the ratio of photons emitted to photons absorbed—is paramount for its effective application in fields ranging from bioimaging and biosensing to photothermal therapy and drug delivery. This document provides a summary of available data, detailed experimental protocols for quantum yield determination, and visualizations of key experimental workflows.
Core Concept: Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a critical photophysical parameter that dictates the efficiency of the fluorescence process. It is a value ranging from 0 to 1, where a higher value indicates a greater number of emitted photons per absorbed photon, signifying a more efficient fluorophore. The solvent environment can significantly influence the quantum yield of a dye by affecting its electronic structure, promoting or inhibiting non-radiative decay pathways, and influencing molecular aggregation.
Quantitative Data: Quantum Yield of a Structurally-Related Dye in Various Solvents
| Solvent/Medium | Quantum Yield (Φ) | Reference |
| Ethanol (B145695) | 0.12 - 0.14 | [1] |
| Dimethyl Sulfoxide (DMSO) | 0.13 | [2] |
| Water | 0.029 | [1] |
| Fetal Bovine Serum (FBS) | 0.12 - 0.14 | [1] |
| Whole Blood | 0.12 - 0.14 | [1] |
Disclaimer: The data presented in this table is for Indocyanine Green (ICG), a dye structurally similar to this compound. This information is provided as a reference due to the limited availability of direct quantum yield data for this compound across a broad range of solvents.
The data for ICG highlights a significant dependence of quantum yield on the solvent environment. In organic solvents like ethanol and DMSO, as well as in biological media such as FBS and whole blood, ICG exhibits a relatively higher quantum yield. In contrast, the quantum yield in water is markedly lower, a phenomenon often attributed to aggregation-caused quenching, where dye molecules in close proximity form non-fluorescent aggregates.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The comparative method is a widely used and accessible technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known, well-characterized quantum yield.[3][4]
I. Materials and Instrumentation
-
Spectrofluorometer: Equipped with an excitation and emission monochromator.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Quartz Cuvettes: 1 cm path length.
-
Solvents: Spectroscopic grade, corresponding to the solvents of interest.
-
Quantum Yield Standard: A well-characterized fluorescent dye with a known quantum yield in the same solvent as the sample. The standard should have an absorption profile that overlaps with the sample's excitation wavelength. For NIR dyes like this compound, a common standard is ICG in DMSO (Φ = 0.13).[2]
-
Sample: Highly pure this compound.
II. Procedure
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the quantum yield standard in the chosen solvent.
-
Prepare a concentrated stock solution of the this compound sample in the same solvent.
-
-
Preparation of Dilutions:
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample.
-
The concentrations should be adjusted to yield absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects. A typical range is from 0.02 to 0.1.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra for all dilutions of the standard and the sample.
-
Determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer. The same excitation wavelength should be used for both the standard and the sample.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample. The emission range should cover the entire fluorescence band of the dye.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded fluorescence spectrum to obtain the integrated fluorescence intensity.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin. The slope of each line represents the gradient (Grad).
-
III. Calculation
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample^2 / η_std^2)
Where:
-
Φ_std is the known quantum yield of the standard.
-
Grad_sample is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the sample.
-
Grad_std is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the standard.
-
η_sample is the refractive index of the sample's solvent.
-
η_std is the refractive index of the standard's solvent. (If the same solvent is used for both, this term is equal to 1).
Visualizations
Experimental Workflow for Relative Quantum Yield Measurement
Caption: Experimental workflow for relative quantum yield determination.
Application Context: this compound in Photothermal Therapy
Caption: Simplified pathway of this compound in photothermal cancer therapy.
This guide provides a foundational understanding of the quantum yield of this compound and the methodologies for its determination. For researchers and professionals in drug development, a precise characterization of this parameter is essential for the rational design and optimization of fluorescent probes and therapeutic agents. Further research is warranted to establish a comprehensive database of this compound quantum yields in a wider array of solvents to facilitate its broader application.
References
An In-depth Technical Guide to the Mechanism of Action of IR-825 in Photothermal Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core mechanism of action of the near-infrared (NIR) cyanine (B1664457) dye IR-825 in the context of photothermal therapy (PTT). It details the photophysical principles, cellular interactions, and downstream biological consequences that underpin its therapeutic efficacy.
Introduction: The Role of this compound in Photothermal Therapy
Photothermal therapy (PTT) is a non-invasive therapeutic strategy that utilizes photothermal agents (PTAs) to convert light energy into heat, inducing localized hyperthermia to ablate cancerous tissues.[1][2] The efficacy of PTT is highly dependent on the properties of the PTA. This compound, a small molecule heptamethine cyanine dye, has emerged as a significant PTA due to its strong absorbance in the near-infrared (NIR) window (typically around 808 nm).[3][4] This spectral region is advantageous for biomedical applications as it allows for deeper tissue penetration of light with minimal damage to healthy surrounding tissues.[2]
Despite its excellent photothermal properties, free this compound suffers from poor water solubility and stability, which limits its direct therapeutic application.[2] To overcome these limitations, this compound is commonly encapsulated within or conjugated to various nanocarriers, such as polymeric micelles, liposomes, and nanoparticles.[2][3][5] These nanoformulations not only improve bioavailability but also enhance tumor accumulation through the enhanced permeability and retention (EPR) effect, providing a targeted approach for cancer therapy.[6]
Core Mechanism of Action
The therapeutic effect of this compound is a multi-step process initiated by light absorption and culminating in targeted cell death.
The fundamental mechanism of this compound in PTT is its ability to efficiently convert absorbed NIR light into thermal energy.[3] Upon excitation with a laser of the appropriate wavelength (e.g., 808 nm), the this compound molecule transitions to an excited electronic state. The primary de-excitation pathway is through non-radiative vibrational relaxation, which dissipates energy as heat into the local environment. This rapid temperature increase is the cornerstone of the photothermal effect.[2]
In addition to heat generation, this compound can also participate in photochemical reactions. Under NIR irradiation, it can generate reactive oxygen species (ROS), such as singlet oxygen.[2][7] The production of ROS introduces a photodynamic therapy (PDT) component to the treatment. This dual-modal action, combining hyperthermia (PTT) and oxidative stress (PDT), can lead to a synergistic and more potent anti-tumor effect.[7][8]
The delivery of this compound to the target cancer cells is critical for its therapeutic action. Nanoformulations of this compound are typically internalized by cells through endocytosis.[9] Once inside the cell, the payload can be released. Studies using confocal microscopy have revealed that this compound nanomicelles tend to localize in the mitochondria and endoplasmic reticulum.[5][10] This specific subcellular targeting is significant, as these organelles are highly sensitive to both hyperthermia and oxidative stress, enhancing the cell-killing efficiency of the treatment.
The localized hyperthermia and ROS generation induced by activated this compound trigger a cascade of biological events leading to cell death.
-
Hyperthermia-Induced Damage: The primary effect is cell death caused by elevated temperatures. This heat can denature essential proteins, disrupt the integrity of cellular and organellar membranes, and induce irreversible damage to the cell structure.[2]
-
Induction of Apoptosis and Necrosis: PTT can induce cell death through both programmed (apoptosis) and uncontrolled (necrosis) pathways.[11][12] Flow cytometry analysis has shown that IR-820 (a related dye) encapsulated in nanoparticles primarily induces apoptosis, which is often preferred over necrosis as it avoids triggering a strong inflammatory response that may promote tumor recurrence.[12] The synergistic effect of PTT and PDT can enhance the induction of apoptosis.[8]
-
Oxidative Stress: The generation of ROS leads to significant oxidative stress, causing damage to DNA, lipids, and proteins, which further contributes to cell death.[2]
-
Immunogenic Cell Death (ICD): PTT-induced cell death can trigger the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs). This process can stimulate an anti-tumor immune response, potentially leading to the eradication of residual cancer cells and providing long-term therapeutic benefits.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound-based PTT agents as reported in the literature.
Table 1: Photophysical and Physicochemical Properties of this compound Formulations
| Formulation | Drug Loading Rate | Size (nm) | Key Photophysical Property | Reference |
|---|---|---|---|---|
| PEG-PLD(IR825) Nanomicelles | ~21.0% | Not Specified | High light-to-heat conversion efficiency | [5][10] |
| MPPD@IR825/DTX NPs | Not Specified | Nanoscale | Excellent photothermal conversion efficiency | [3] |
| IR-820 PLGA NPs | Not Specified | 103 ± 8 | Excellent biocompatibility in the dark |[12] |
Table 2: In Vitro Efficacy of this compound and Related Dye Formulations
| Formulation | Cell Line | Laser Parameters | Outcome | Reference |
|---|---|---|---|---|
| PEG-PLD(IR825) Nanomicelles | Not Specified | NIR Laser | Excellent cancer killing efficiency | [5][10] |
| ICG-ZEGFR | A431 (EGFR-positive) | Not Specified | Significant cell death | [1] |
| IR-820 PLGA NPs | MCF-7 (Breast Cancer) | NIR Laser | Remarkable phototoxicity; 52% apoptosis | [12] |
| PpIX-IR-820@Lipo NPs | HeLa (Cervical Cancer) | 450 nm & 793 nm Lasers | 70.5% cell death (synergistic PDT/PTT) | [8] |
| IR-83 | LLC (Lewis Lung Carcinoma) | 808 nm, 2 W/cm² | Concentration-dependent cell death |[13] |
Table 3: In Vivo Tumor Ablation with this compound Formulations
| Formulation | Animal Model | Laser Parameters | Outcome | Reference |
|---|---|---|---|---|
| PEG-PLD(IR825) Nanomicelles | U14 Tumor-bearing Mice | Not Specified | Effective tumor ablation; Maximum tumor accumulation at 24h post-injection | [5][6][10] |
| this compound Nanoparticles | Mice with Tumors | 808 nm Laser | Tumors completely eliminated without recurrence within 60 days |[14] |
Key Experimental Protocols
This section outlines generalized methodologies for evaluating this compound-based PTT agents.
A common method is self-assembly or nanoprecipitation.
-
Synthesis: this compound is often chemically conjugated to a polymer or co-dissolved with an amphiphilic block copolymer (e.g., PLGA, PEG-PLD) in an organic solvent.[5][12]
-
Nanoparticle Formation: The polymer-dye solution is added dropwise to an aqueous solution under vigorous stirring. The organic solvent is then removed via dialysis or evaporation, leading to the self-assembly of nanoparticles that encapsulate the hydrophobic this compound.[3][5]
-
Characterization: The resulting nanoparticles are characterized for size and morphology (using Dynamic Light Scattering and Transmission Electron Microscopy) and drug loading efficiency (using UV-Vis spectroscopy).
PCE quantifies the ability of the agent to convert light to heat.
-
Setup: An aqueous dispersion of the this compound formulation is placed in a quartz cuvette. A thermocouple or IR thermal camera is used to monitor the temperature.
-
Irradiation: The solution is irradiated with a continuous-wave NIR laser (e.g., 808 nm, 980 nm) at a specific power density.[15] The temperature is recorded over time until it reaches a steady state.
-
Cooling: The laser is turned off, and the temperature is recorded as the solution cools to ambient temperature.
-
Calculation: The PCE (η) is calculated using a formula that accounts for the rate of heat input from the laser and the rate of heat loss to the surroundings, derived from the temperature curves.[15]
This assay assesses the cytotoxicity of the PTT treatment on cancer cells.
-
Cell Culture: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and cultured until they adhere.[8][12]
-
Incubation: Cells are incubated with various concentrations of the this compound formulation for a set period (e.g., 4-24 hours) to allow for cellular uptake.
-
Irradiation: The cells are then exposed to an NIR laser (e.g., 808 nm) at a defined power density for several minutes. Control groups include untreated cells, cells with laser only, and cells with the formulation only (no laser).[13]
-
Viability Assessment: After a further incubation period (e.g., 24 hours), cell viability is determined using methods like the MTT assay or live/dead staining with Calcein-AM (live cells, green) and Propidium Iodide (dead cells, red).[13] Apoptosis can be quantified using Annexin V/PI staining and flow cytometry.[8][12]
This study evaluates the anti-tumor effect in a living organism.
-
Tumor Model: A tumor is established in an animal model, typically by subcutaneously injecting cancer cells into nude mice.[6]
-
Administration: Once tumors reach a certain volume, the this compound formulation is administered, usually via intravenous injection.[16]
-
Biodistribution Imaging: The accumulation of the agent at the tumor site is monitored over time using in vivo fluorescence imaging, leveraging the intrinsic fluorescence of this compound.[5][6]
-
PTT Treatment: At the time of peak tumor accumulation (e.g., 24 hours post-injection), the tumor area is irradiated with an NIR laser. The temperature of the tumor surface is monitored with an IR thermal camera.[16]
-
Efficacy Monitoring: Tumor volume and the body weight of the mice are measured regularly for several weeks following treatment to assess therapeutic efficacy and systemic toxicity.[16]
Visualizations: Workflows and Pathways
The following diagrams illustrate the core concepts of this compound mediated photothermal therapy.
Caption: Core mechanism of this compound from light absorption to cell death.
Caption: Experimental workflow for in vitro PTT evaluation.
Caption: Simplified signaling in PTT/PDT-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Applications of Photothermal Agents and Photothermal Synergistic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Encapsulation of p-THPP into nanoparticles: cellular uptake, subcellular localization and effect of serum on photodynamic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medkoo.com [medkoo.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photodynamic Effect of IR-825
Introduction
IR-825 is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family.[1] Its strong absorption in the NIR region (around 800 nm) makes it a subject of significant interest in biomedical research, particularly for therapeutic and imaging applications where deep tissue penetration of light is crucial.[2] While this compound is predominantly recognized and utilized for its potent photothermal therapy (PTT) effects, where it efficiently converts light energy into heat to ablate tumor cells, there is also interest in its potential for photodynamic therapy (PDT).[3][4]
PDT is a clinically approved, non-invasive cancer treatment that relies on the interplay of three components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[5][6] Upon light activation, the photosensitizer transfers energy to surrounding oxygen molecules, generating cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which induce localized cell death.[7] This guide provides a detailed technical overview of the photodynamic effect of this compound, addressing its mechanism of action, available quantitative data, and the experimental protocols required to evaluate its efficacy for researchers, scientists, and drug development professionals.
The Core Mechanism: Photodynamic versus Photothermal Effects
Upon absorption of photons in the NIR spectrum, this compound transitions to an excited electronic state. From this state, it can return to its ground state via several pathways, two of which are central to its therapeutic applications:
-
Photothermal Effect (Dominant): The excited this compound molecule can release its energy as heat through non-radiative decay processes like vibrational relaxation. This localized temperature increase leads to hyperthermia-induced cell death (necrosis and apoptosis). This is the primary and most efficient therapeutic mechanism for this compound.[4]
-
Photodynamic Effect (Secondary): The excited photosensitizer can undergo intersystem crossing to a long-lived triplet state. From this state, it can transfer energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂) (a Type II reaction) or participate in electron transfer reactions to produce other ROS like superoxide (B77818) radicals (a Type I reaction).[6][8] These ROS then cause oxidative damage to cellular components, leading to cell death.[9]
For this compound, the photothermal conversion is significantly more pronounced than its capacity for ROS generation.[4] However, the generation of even small amounts of ROS can contribute to a synergistic therapeutic outcome when combined with PTT.[10][11]
Quantitative Data on Phototherapeutic Efficacy
Quantitative data on the specific photodynamic properties of this compound, such as its singlet oxygen quantum yield (ΦΔ), are not widely reported in the literature. The quantum yield is a critical measure of PDT efficacy, representing the fraction of absorbed photons that result in the formation of singlet oxygen.[12] Most studies focus on the photothermal conversion efficiency. The table below summarizes comparative data from a study investigating this compound in a nanomicellar formulation for combined PTT and PDT.
| Parameter | Value/Observation | Cell Line | Notes |
| Photothermal Effect | |||
| Temperature Increase | > 45 °C | - | Sufficient for thermal ablation. |
| Relative Cell Viability (PTT alone) | ~45% | 4T1 | Demonstrates strong photothermal cytotoxicity. |
| Photodynamic Effect | |||
| Relative Cell Viability (PDT alone) | ~85% | 4T1 | Indicates a much weaker photodynamic effect compared to PTT. |
| Combined PTT/PDT | |||
| Relative Cell Viability (PTT + PDT) | ~20% | 4T1 | Suggests a synergistic effect, enhancing overall therapeutic efficacy. |
Table adapted from data presented in a study on surface-modified nanomicelles for combined PDT/PTT.[4]
Detailed Experimental Protocols
The following sections provide generalized, detailed methodologies for key experiments used to characterize the photodynamic properties of a NIR photosensitizer like this compound.
This protocol describes a common method for detecting intracellular ROS generation using a fluorogenic probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
-
Cell Preparation:
-
Seed cells (e.g., a relevant cancer cell line) in a 96-well plate (black, clear bottom for fluorescence reading) at a density that ensures 70-80% confluency on the day of the experiment.[13]
-
Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Photosensitizer Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the cell culture medium.
-
Remove the old medium from the cells, wash once with phosphate-buffered saline (PBS), and add the this compound-containing medium.
-
Incubate for a predetermined duration (e.g., 4-24 hours) to allow for cellular uptake. Keep the plates protected from light.
-
-
ROS Probe Loading:
-
Light Irradiation:
-
Wash the cells again with PBS to remove any extracellular probe. Add fresh culture medium.
-
Irradiate the cells with a NIR laser (e.g., 808 nm) at a specific power density (e.g., 0.5-1.5 W/cm²) for a defined time.[10] Include non-irradiated controls.
-
-
Fluorescence Measurement:
-
Immediately after irradiation, measure the fluorescence intensity using a microplate reader at an excitation/emission wavelength appropriate for the oxidized probe (e.g., ~495/529 nm for dichlorofluorescein).[13]
-
The increase in fluorescence intensity relative to non-irradiated controls corresponds to the amount of ROS generated.
-
This protocol details how to determine the efficiency and mechanism of this compound uptake into cells.
-
Cell Culture:
-
Seed cells on glass coverslips in a multi-well plate for fluorescence microscopy or in standard culture flasks for flow cytometry.
-
-
Incubation with this compound:
-
Sample Preparation and Imaging:
-
For Fluorescence Microscopy: After incubation, wash the cells three times with cold PBS. Fix the cells (e.g., with 4% paraformaldehyde). The cell nucleus can be counterstained with DAPI. Mount the coverslips on microscope slides and image using a confocal microscope. The intrinsic fluorescence of this compound in the NIR channel can be used for detection.
-
For Flow Cytometry: After incubation, wash the cells with PBS and detach them using trypsin. Resuspend the cells in flow cytometry buffer. Analyze the cell population using a flow cytometer equipped with a laser and detector suitable for NIR dyes. The mean fluorescence intensity of the cell population is proportional to the amount of internalized this compound.[20]
-
This protocol assesses the cytotoxicity of this compound-mediated PDT using a standard cell viability assay like the MTT assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Incubation and Irradiation:
-
Incubate the cells with various concentrations of this compound for a defined period (e.g., 24 hours) in the dark.
-
Include control groups: no this compound, no light; this compound only, no light; light only, no this compound.
-
After incubation, replace the medium with fresh medium and irradiate the designated wells with a NIR laser at varying light doses (fluence, J/cm²).
-
-
Cell Viability Assessment:
-
After irradiation, return the plate to the incubator for an additional 24-48 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Visualization of Key Pathways and Workflows
The following diagrams illustrate the core concepts and processes involved in photodynamic therapy.
Caption: General mechanism of Type I and Type II photosensitization for ROS generation in PDT.
Caption: A typical experimental workflow for assessing in vitro PDT efficacy.
Caption: Simplified signaling pathway of mitochondria-mediated apoptosis induced by PDT.[9][21]
Conclusion
This compound is a well-established and highly effective agent for near-infrared light-induced photothermal therapy. Its potential as a photosensitizer for photodynamic therapy, however, appears to be a secondary and less potent characteristic. The available evidence suggests that while this compound can generate some level of reactive oxygen species, this effect is significantly weaker than its ability to generate heat.[4] Nonetheless, this minor photodynamic effect can contribute to a synergistic anticancer outcome when combined with its primary photothermal mechanism. For drug development professionals, this compound should be primarily considered a PTT agent, with its PDT capacity viewed as a potential, albeit modest, supplementary benefit. Further research, including precise quantification of its singlet oxygen quantum yield and detailed mechanistic studies of its ROS generation pathways, is necessary to fully elucidate the photodynamic capabilities of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photosensitizer-Functionalized Nanocomposites for Light-Activated Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. New photodynamic therapy with next-generation photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acsu.buffalo.edu [acsu.buffalo.edu]
- 7. Versatile Photosensitizers for Photodynamic Therapy at Infrared Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Singlet Oxygen Generation from Polyaminoglycerol by Spin-Flip-Based Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodynamic and Photothermal Therapies: Synergy Opportunities for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. abcam.cn [abcam.cn]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. assaygenie.com [assaygenie.com]
- 16. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulatory pathways in photodynamic therapy induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of In-Vivo Applications: A Technical Guide to the Stability of IR-825 Under Physiological Conditions
For Researchers, Scientists, and Drug Development Professionals
The near-infrared (NIR) cyanine (B1664457) dye, IR-825, holds significant promise for a range of biomedical applications, including photothermal therapy and bioimaging. However, realizing its full therapeutic and diagnostic potential hinges on a thorough understanding of its stability in the complex and dynamic physiological environment. This technical guide provides an in-depth analysis of the stability of this compound under key physiological conditions, including pH, temperature, and in the presence of biological media. The information presented herein is synthesized from studies on this compound and its close structural analogs, Indocyanine Green (ICG) and IR-820, to provide a comprehensive overview for researchers and drug development professionals.
Data Presentation: Quantitative Stability of this compound and Analogs
The stability of cyanine dyes like this compound is a critical parameter influencing their in-vivo efficacy and safety. The following tables summarize quantitative data on the stability of this compound and its close analogs, ICG and IR-820, under various conditions. This data provides a baseline for predicting the behavior of this compound in physiological environments.
Table 1: Thermal and Photostability of IR-820 in Aqueous Solution
| Condition | Degradation Half-Time (hours) |
| 25°C, Dark | ~48 |
| 25°C, Light | ~24 |
| 37°C, Dark | ~24 |
| 37°C, Light | ~12 |
Note: Data is for IR-820, a close structural analog of this compound. IR-820 has demonstrated degradation half-times approximately double those of ICG under similar conditions[1][2].
Table 2: Stability of Indocyanine Green (ICG) in Various Media
| Medium | Condition | Stability |
| Aqueous Solution (Water) | 4°C, Dark | Stable for ~3 days (20% fluorescence loss) |
| Aqueous Solution (Water) | Room Temperature, Light | Significant degradation between day 3 and 4 |
| Whole Blood | 37°C, Light | Stable for up to 5 hours |
| Human Plasma | Room Temperature | More stable than in aqueous solution |
Note: Data is for Indocyanine Green (ICG), a closely related heptamethine cyanine dye[3][4][5].
Table 3: pH Influence on the Stability of Indocyanine Green (ICG)
| pH Range | Stability |
| < 5 | Rapid decomposition (< 1 hour) |
| 5 - 7 | Relatively Stable |
| 8 - 10 | Relatively stable for up to 48 hours |
| > 11 | Rapid decomposition (< 1 hour) |
Note: Data is for Indocyanine Green (ICG)[6]. The stability of this compound is expected to follow a similar trend with respect to pH.
Experimental Protocols
Accurate assessment of this compound stability is crucial for preclinical and clinical development. The following are detailed methodologies for key experiments to evaluate the stability of this compound under physiological conditions.
Protocol 1: Determination of Thermal and Photostability in Physiological Buffer
This protocol outlines the procedure for quantifying the degradation of this compound in a physiological buffer (e.g., Phosphate Buffered Saline, pH 7.4) at different temperatures and light conditions.
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrophotometer (UV-Vis)
-
Temperature-controlled incubator
-
Light source with controlled intensity (for photostability)
-
Dark vials and clear vials
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in PBS (pH 7.4) at a known concentration (e.g., 10 µg/mL).
-
Sample Aliquoting: Aliquot the this compound solution into multiple dark and clear vials.
-
Incubation:
-
Thermal Stability (Dark): Place the dark vials in incubators set at 25°C and 37°C.
-
Photostability (Light): Place the clear vials in a chamber with a controlled light source at 25°C and 37°C. A set of dark vials should be included as controls at the same temperatures.
-
-
Spectrophotometric Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), remove a vial from each condition. Measure the absorbance spectrum of the this compound solution using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax, typically around 825 nm).
-
Data Analysis:
-
Plot the absorbance at λmax as a function of time for each condition.
-
Calculate the degradation rate constant (k) by fitting the data to a first-order decay model: ln(A/A₀) = -kt, where A is the absorbance at time t, and A₀ is the initial absorbance.
-
Determine the half-life (t₁/₂) of this compound under each condition using the formula: t₁/₂ = 0.693/k.
-
Protocol 2: Assessment of Stability in Biological Media (Serum)
This protocol describes how to evaluate the stability of this compound in the presence of biological macromolecules, such as those found in serum.
Materials:
-
This compound
-
Fetal Bovine Serum (FBS) or Human Serum
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV-Vis or fluorescence detector
-
Centrifuge and appropriate filters for sample preparation
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in PBS.
-
Incubation with Serum: Spike a known concentration of the this compound stock solution into FBS or human serum to a final desired concentration. Incubate the mixture at 37°C.
-
Sample Collection: At various time points, collect aliquots of the this compound/serum mixture.
-
Protein Precipitation and Extraction: To each aliquot, add a protein precipitation agent (e.g., cold acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.
-
HPLC Analysis: Filter the supernatant and inject it into the HPLC system.
-
Use a suitable mobile phase gradient to separate the intact this compound from its degradation products.
-
Monitor the elution profile using a UV-Vis detector at the λmax of this compound.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound as a function of time to determine its stability profile in serum.
-
Identify potential degradation products by analyzing new peaks that appear in the chromatogram over time. Mass spectrometry can be coupled with HPLC for structural elucidation of these products.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual frameworks related to the stability of this compound.
Caption: Workflow for assessing the stability of this compound under various conditions.
Caption: Conceptual pathways for the degradation of heptamethine cyanine dyes.
References
- 1. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiochemical studies of indocyanine green (ICG): absorbance/concentration relationship, pH tolerance and assay precision in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Safety and Cytotoxicity Profile of IR-825
Executive Summary
This compound is a near-infrared (NIR) cyanine (B1664457) dye with significant potential in biomedical applications, primarily as a photothermal agent in cancer therapy. Its strong absorbance in the NIR region allows for deep tissue penetration of light, enabling localized hyperthermia to induce tumor cell death. This technical guide provides a comprehensive overview of the safety and cytotoxicity profile of this compound, drawing from the available scientific literature. While specific quantitative toxicity metrics such as IC50 and LD50 values for the standalone this compound molecule are not widely reported, this guide synthesizes the existing data on this compound formulations and related indocyanine dyes to build a robust safety and cytotoxicity profile. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the key safety considerations and cytotoxic mechanisms of this compound, and to provide detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a small molecule heptamethine cyanine dye characterized by its strong optical absorbance in the near-infrared spectrum, typically around 825 nm. This property makes it an excellent candidate for photothermal therapy (PTT), a minimally invasive cancer treatment that utilizes light-to-heat conversion to ablate tumor cells. Upon excitation with an NIR laser, this compound efficiently converts the light energy into heat, leading to a localized temperature increase and subsequent cell death. To enhance its stability, solubility, and tumor-targeting capabilities, this compound is often encapsulated within various nanoparticle formulations.
In Vitro Safety and Cytotoxicity
The in vitro safety and cytotoxicity of this compound are highly dependent on the presence of NIR light. In its passive state (without light activation), this compound, particularly when formulated in nanoparticles, exhibits good biocompatibility.
Basal Cytotoxicity (Without NIR Irradiation)
Studies on this compound encapsulated in nanomicelles have shown negligible cytotoxicity in the absence of laser irradiation, confirming its good biocompatibility.[1] This low intrinsic toxicity is a critical feature for a photothermal agent, as it minimizes off-target effects and damage to healthy tissues that are not exposed to the activating light source.
Photothermal and Photodynamic Cytotoxicity (With NIR Irradiation)
Upon exposure to NIR light, this compound becomes a potent cytotoxic agent through a combination of photothermal and photodynamic effects.
-
Photothermal Therapy (PTT): The primary mechanism of action is the conversion of light energy into heat, leading to hyperthermia-induced cell death.
-
Photodynamic Therapy (PDT): this compound can also generate reactive oxygen species (ROS) upon irradiation, which contributes to its cytotoxic effects by inducing oxidative stress.[1]
The combination of PTT and PDT leads to a synergistic therapeutic effect. For instance, one study demonstrated that 4T1 breast cancer cells treated with this compound-loaded nanomicelles and exposed to a laser showed a significant increase in apoptosis, with an apoptosis rate of 30.3%.[1]
Quantitative Cytotoxicity Data
| Compound/Formulation | Cell Line | Condition | Observed Effect | Citation |
| This compound@HRG Nanomicelles | 4T1 (Breast Cancer) | With NIR Laser | 30.3% apoptosis | [1] |
| IR-813 | 4T1 (Breast Cancer) | With NIR Irradiation (1 W/cm², 5 min) | Cell viability reduced to 5% | [2] |
Note: The data for IR-813 is provided as a reference for a structurally similar compound and should be interpreted with caution as the exact cytotoxic potential may differ.
In Vivo Safety and Biodistribution
In vivo studies are crucial for evaluating the systemic safety and biodistribution of this compound. While comprehensive toxicological data like LD50 (median lethal dose) and MTD (maximum tolerated dose) for this compound are not publicly available, studies on related compounds and this compound formulations provide valuable insights.
Systemic Toxicity
The safety profile of the indocyanine dye class of molecules is generally considered favorable. Indocyanine Green (ICG), a related and clinically approved dye, has a well-established safety profile in humans. Studies on the similar photothermal agent IR-813 in tumor-bearing mice have shown that it can mediate substantial tumor suppression with minimal adverse reactions at a dose of 1 mg/kg.[2] This suggests that this compound, when used at therapeutic concentrations, is likely to have a good in vivo safety profile.
| Compound | Animal Model | Dose | Observed Effects | Citation |
| IR-813 | BALB/c mice | 1 mg/kg | Minimal adverse reactions | [2] |
Note: This data is for a related compound and serves as an indicator of potential in vivo safety.
Biodistribution
The biodistribution of this compound is significantly influenced by its formulation. When encapsulated in nanoparticles, this compound exhibits enhanced tumor accumulation due to the enhanced permeability and retention (EPR) effect. One study demonstrated that this compound-loaded nanomicelles showed a steady increase in fluorescence intensity at the tumor site, peaking at 24 hours post-injection, which was significantly higher than the accumulation of free this compound.[1] Ex vivo fluorescence imaging of major organs confirmed the superior tumor accumulation of the nanomicelle formulation.[1] Like other nanoparticles, a notable accumulation is also observed in the organs of the mononuclear phagocyte system, such as the liver and spleen.
Mechanisms of Cytotoxicity
The cytotoxic effects of this compound-mediated photothermal therapy are primarily driven by apoptosis and necrosis, with the balance between these two cell death pathways being dependent on the intensity and duration of the laser irradiation.
Apoptotic and Necrotic Pathways
-
Apoptosis: At milder photothermal temperatures (around 43-45°C), apoptosis is the predominant cell death mechanism. This is a programmed and controlled process that avoids triggering a significant inflammatory response. The apoptotic cascade involves the activation of a series of cysteine proteases known as caspases .
-
Necrosis: At higher temperatures (above 45-50°C), the cell death mechanism shifts towards necrosis, which is a more inflammatory and uncontrolled process.
Signaling Pathways in Photothermal Therapy
The induction of apoptosis by photothermal therapy typically involves the intrinsic (mitochondrial) pathway.
Figure 1: Signaling pathway of this compound mediated photothermal-induced apoptosis.
Role of Heat Shock Proteins (HSPs)
A significant mechanism of resistance to photothermal therapy is the upregulation of heat shock proteins (HSPs) by cancer cells in response to thermal stress. HSPs act as molecular chaperones, helping to refold denatured proteins and protecting the cell from apoptosis. Therefore, inhibiting HSPs is a promising strategy to enhance the efficacy of this compound-mediated photothermal therapy.
Figure 2: Interplay between photothermal therapy, heat shock proteins, and cell death.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the safety and cytotoxicity of this compound.
In Vitro Photothermal Cytotoxicity Assessment (MTT Assay)
This protocol is designed to quantify the cytotoxicity of this compound in a cancer cell line upon NIR laser irradiation.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, 4T1)
-
Complete cell culture medium
-
This compound solution (dissolved in a suitable solvent like DMSO and diluted in culture medium)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
NIR laser (808 nm)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the cells with this compound for a predetermined time (e.g., 4-24 hours).
-
NIR Irradiation: Expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5 minutes). Ensure that control groups not receiving irradiation are handled identically but without laser exposure.
-
Post-Irradiation Incubation: Return the plate to the incubator for a further 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells after photothermal treatment with this compound.
Materials:
-
Treated and control cells from the cytotoxicity experiment
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After photothermal treatment and incubation, collect the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Figure 3: Experimental workflow for in vitro cytotoxicity and apoptosis assessment of this compound.
Conclusion
This compound is a promising near-infrared dye for photothermal therapy with a favorable safety profile. In its passive state, especially when encapsulated in nanoparticles, it exhibits good biocompatibility. Upon activation with NIR light, it becomes a potent cytotoxic agent, inducing cell death through a combination of photothermal and photodynamic effects. The primary mechanism of cell death at therapeutic temperatures is apoptosis, which is mediated by caspase activation. A key challenge in the clinical translation of this compound-based photothermal therapy is the potential for thermoresistance through the upregulation of heat shock proteins.
While the qualitative safety and efficacy of this compound are well-supported by the literature, there is a notable lack of publicly available quantitative toxicity data, such as IC50 values for a broad range of cell lines and in vivo LD50 or MTD values. The data on structurally similar compounds suggest a good safety margin. Future research should focus on generating comprehensive and standardized toxicological data for this compound to facilitate its clinical translation. This technical guide provides a foundational understanding of the safety and cytotoxicity of this compound and offers detailed protocols for its further investigation.
References
A Technical Guide to IR-825 Dye: Commercial Sources, Purity, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the near-infrared (NIR) cyanine (B1664457) dye, IR-825. It details commercially available sources and their specified purity levels, outlines key experimental protocols for its application in photothermal and photodynamic therapy, and explores the associated cellular signaling pathways.
Commercial Sources and Purity of this compound
This compound is a valuable tool in biomedical research, particularly in the development of novel cancer therapies. Its strong absorbance in the NIR region allows for deep tissue penetration of light, a critical feature for effective photothermal and photodynamic treatments. The purity of the dye is a crucial factor for reproducible experimental outcomes. The following table summarizes commercially available sources of this compound and their stated purity.
| Supplier | Product Name/Number | Stated Purity | CAS Number |
| MedchemExpress | HY-118924 | 98.27% | 1558079-49-4 |
| MedKoo Biosciences | 530336 | >95% | 1558079-49-4 |
| Sigma-Aldrich | AABH9A955B33 | 97% | 1558079-49-4 |
| Ruixibiotech | R-H-6010 (NHS ester) | 95% | N/A |
Experimental Protocols
This compound is frequently utilized in preclinical studies for its ability to generate heat (photothermal therapy, PTT) or reactive oxygen species (photodynamic therapy, PDT) upon NIR light irradiation, leading to localized tumor cell destruction.[1] Below are representative protocols for in vitro applications.
In Vitro Photothermal Therapy (PTT) using this compound-Loaded Nanoparticles
This protocol describes the use of nanoparticles to deliver this compound to cancer cells for photothermal ablation.
1. Preparation of this compound-Loaded Nanoparticles:
-
A common method involves encapsulating the hydrophobic this compound dye within a biocompatible polymer, such as human serum albumin (HSA).[2]
-
Briefly, dissolve HSA in deionized water.
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Add the this compound solution dropwise to the HSA solution while stirring to form nanoparticles through self-assembly.
-
Purify the nanoparticles by dialysis or centrifugation to remove free dye and solvent.
-
Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
2. Cell Culture and Treatment:
-
Culture a cancer cell line of interest (e.g., 4T1 mouse breast cancer cells) in appropriate media and conditions.[3]
-
Seed the cells in 96-well plates at a density of 1 x 105 cells/well and incubate for 24 hours.[4]
-
Treat the cells with varying concentrations of this compound-loaded nanoparticles and incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
3. NIR Laser Irradiation:
-
Following incubation, wash the cells to remove non-internalized nanoparticles.
-
Irradiate the cells with an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).[3]
-
Include control groups: untreated cells, cells treated with nanoparticles but no irradiation, and cells with irradiation but no nanoparticles.
4. Assessment of Cell Viability:
-
After irradiation, incubate the cells for a further 24 hours.
-
Assess cell viability using a standard method such as the MTT assay.[4]
Cellular Uptake and Localization Studies
Understanding the cellular internalization of this compound is crucial for optimizing its therapeutic efficacy.
1. Nanoparticle Labeling (Optional):
-
For visualization, this compound's intrinsic fluorescence can be used. Alternatively, the nanoparticles can be co-loaded with another fluorescent probe.
2. Confocal Microscopy:
-
Seed cells on glass-bottom dishes.
-
Treat the cells with fluorescently labeled this compound-loaded nanoparticles.
-
After incubation, wash the cells and fix them with paraformaldehyde.
-
Stain the cell nuclei with DAPI and/or specific organelle markers (e.g., MitoTracker for mitochondria).
-
Visualize the intracellular localization of the nanoparticles using a confocal laser scanning microscope. Studies have shown that nanoparticles can be internalized through various endocytic pathways, including clathrin-mediated and caveolin-mediated endocytosis.[5][6][7]
Signaling Pathways in this compound Mediated Therapy
The therapeutic effects of this compound are primarily mediated through the induction of cell death pathways, namely apoptosis and necrosis, triggered by hyperthermia (PTT) or oxidative stress (PDT).
Photothermal Therapy (PTT) Induced Apoptosis
The heat generated by this compound upon NIR irradiation can induce programmed cell death, or apoptosis. This is often a preferred mechanism of cell death in cancer therapy as it avoids the inflammatory response associated with necrosis.[8]
Caption: PTT-induced intrinsic apoptosis pathway.
The localized hyperthermia generated by photo-excited this compound leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[9] This triggers the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase.[10] Activated caspase-9 then activates executor caspase-3, leading to the cleavage of cellular proteins and ultimately, apoptosis.[10][11]
Overcoming Thermoresistance: The Role of Heat Shock Proteins (HSPs)
Cancer cells can develop resistance to heat-based therapies through the upregulation of heat shock proteins (HSPs), which act as molecular chaperones to protect cellular proteins from thermal damage.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing in vitro photothermal therapy using plasmonic gold nanorod decorated multiwalled carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wilhelm-lab.com [wilhelm-lab.com]
- 8. Elucidating the fundamental mechanisms of cell death triggered by photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhanced photothermal therapy through the in-situ activation of a temperature and redox dual-sensitive nano-reservoir of triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanomaterial-mediated low-temperature photothermal therapy via heat shock protein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced efficacy of photothermal therapy by combining a semiconducting polymer with an inhibitor of a heat shock protein - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Loading IR-825 into PLGA Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for loading the near-infrared fluorescent dye IR-825 into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This document includes an overview of common loading methods, detailed experimental protocols, quantitative data summaries, and characterization techniques.
Introduction
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for the formulation of nanoparticles in drug delivery and imaging. The encapsulation of near-infrared (NIR) dyes, such as this compound, into PLGA nanoparticles enables their use in various biomedical applications, including in vivo imaging and photothermal therapy (PTT). The choice of encapsulation method is critical and depends on the physicochemical properties of the dye and the desired characteristics of the nanoparticles. This document outlines three primary methods for loading this compound into PLGA nanoparticles: nanoprecipitation, single emulsion-solvent evaporation, and double emulsion-solvent evaporation.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for near-infrared dye-loaded PLGA nanoparticles. These values can serve as a benchmark for researchers developing their own formulations.
Table 1: Physicochemical Properties of IR-Dye Loaded PLGA Nanoparticles
| Parameter | Nanoprecipitation (IR-820) | Single Emulsion (ICG) | Double Emulsion (Hydrophilic Dye) |
| Particle Size (nm) | 60 ± 10[1] | 300 - 410[2] | 175 ± 15[3] |
| Polydispersity Index (PDI) | Monodisperse[1] | 0.01 - 0.06[2] | < 0.2 |
| Zeta Potential (mV) | -40 ± 6[1] | Not Reported | -13 ± 2[3] |
| Encapsulation Efficiency (%) | 90%[1] | Up to 74%[2] | > 85% |
| Loading Capacity (%) | 18%[1] | Not Reported | Not Reported |
Table 2: In Vitro Release of Near-Infrared Dyes from PLGA Nanoparticles
| Time Point | Cumulative Release (%) - IR-820 (Nanoprecipitation) | Cumulative Release (%) - ICG (Emulsification) |
| 1 hour | < 5[4] | ~30%[2] |
| 8 hours | < 10[4] | ~78%[2] |
| 24 hours | < 15[4] | ~80%[2] |
| 72 hours | < 20%[4] | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Preparation of this compound Loaded PLGA Nanoparticles
3.1.1. Method 1: Nanoprecipitation (for hydrophobic dyes like this compound)
This method, also known as solvent displacement, is a straightforward technique for encapsulating hydrophobic molecules.[5][6][7]
Workflow for Nanoprecipitation
References
- 1. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine green-loaded biodegradable nanoparticles: preparation, physicochemical characterization and in vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging indocyanine green-integrated nanocarriers for multimodal cancer therapy: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00059D [pubs.rsc.org]
- 4. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugating IR-825 to Antibodies for Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of near-infrared (NIR) dyes, such as IR-825, to monoclonal antibodies represents a powerful strategy for developing targeted therapeutics and diagnostic agents. These antibody-dye conjugates combine the high specificity of antibodies for tumor-associated antigens with the unique photophysical properties of NIR dyes. This compound, with its strong absorbance and fluorescence in the NIR window (700-900 nm), allows for deep tissue penetration of light, making it an ideal candidate for photothermal therapy (PTT) and in vivo imaging. This document provides detailed protocols for the conjugation of this compound NHS ester to antibodies, characterization of the conjugates, and their application in targeted cancer therapy.
Data Presentation
Table 1: Key Parameters for this compound NHS Ester Conjugation to Antibodies
| Parameter | Recommended Value/Range | Purpose |
| Antibody Preparation | ||
| Antibody Purity | >95% | To ensure efficient and specific conjugation. |
| Antibody Concentration | 1-10 mg/mL | Optimal concentration for the conjugation reaction. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | To maintain an optimal pH for the reaction. |
| Buffer pH | 8.3 - 8.5 | Facilitates the reaction between the NHS ester and primary amines.[1] |
| This compound NHS Ester Preparation | ||
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | To dissolve the this compound NHS ester. |
| Stock Concentration | 10 mg/mL | A standard concentration for ease of use. |
| Conjugation Reaction | ||
| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | To control the degree of labeling (DOL). A 10:1 ratio is a good starting point. |
| Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C | To allow for the completion of the conjugation reaction. |
| Temperature | Room Temperature or 4°C | To balance reaction speed and antibody stability. |
| Purification | ||
| Method | Size-Exclusion Chromatography (e.g., Sephadex G-25) or Dialysis | To remove unconjugated this compound. |
| Characterization | ||
| Degree of Labeling (DOL) | 2 - 8 | Optimal range for maintaining antibody function and achieving sufficient signal. |
Experimental Protocols
Protocol 1: Conjugation of this compound NHS Ester to an Antibody
This protocol describes the conjugation of an amine-reactive this compound N-hydroxysuccinimide (NHS) ester to an antibody. The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form a stable amide bond.
Materials:
-
Antibody of interest (e.g., anti-HER2 or anti-EGFR) in an amine-free buffer (e.g., PBS)
-
This compound NHS ester
-
Anhydrous DMSO
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 2 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 8.3). If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS first.
-
-
This compound NHS Ester Preparation:
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound NHS ester stock solution to achieve the desired molar excess (e.g., 10:1 dye-to-antibody ratio).
-
Add the calculated volume of the this compound NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Purify the this compound-antibody conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions. The first colored fractions will contain the antibody conjugate, while the later fractions will contain the unconjugated dye.
-
Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.
-
-
Characterization:
-
Determine the concentration of the antibody and the degree of labeling (DOL) using spectrophotometry as described in Protocol 2.
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single antibody molecule. It is determined by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum of this compound (~825 nm).
Procedure:
-
Measure the absorbance of the purified this compound-antibody conjugate solution at 280 nm (A280) and ~825 nm (Amax) using a spectrophotometer.
-
Calculate the concentration of the antibody and the dye using the following equations:
-
Antibody Concentration (M) = [A280 - (Amax x CF280)] / εprotein
-
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the maximum absorption of this compound (~825 nm).
-
CF280 is the correction factor for the absorbance of this compound at 280 nm. This value should be obtained from the this compound NHS ester supplier.
-
εprotein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M-1cm-1).
-
-
-
Dye Concentration (M) = Amax / εdye
-
Where:
-
Amax is the absorbance of the conjugate at the maximum absorption of this compound (~825 nm).
-
εdye is the molar extinction coefficient of this compound NHS ester at its Amax. This value should be obtained from the this compound NHS ester supplier.
-
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
Visualizations
Signaling Pathway Diagrams
Targeted therapy with antibody-dye conjugates often involves antibodies that block critical signaling pathways in cancer cells. Below are diagrams for the EGFR and HER2 signaling pathways, common targets in cancer therapy.
References
Application Notes and Protocols for IR-825 Bioconjugation with Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a near-infrared (NIR) fluorescent dye with excitation and emission maxima typically in the range of 805 nm to 825 nm. Its properties make it a valuable tool for a variety of biological imaging and therapeutic applications, including photothermal and photodynamic therapy of cancer. This document provides detailed protocols for the bioconjugation of this compound with peptides and proteins, targeting either primary amines or free thiols. The protocols are designed to be a starting point for researchers, and optimization for specific molecules and applications is encouraged.
Properties of this compound Reactive Dyes
For successful bioconjugation, this compound must be functionalized with a reactive group. The two most common reactive forms are N-hydroxysuccinimide (NHS) esters for targeting primary amines and maleimides for targeting free thiols.
| Property | This compound NHS Ester | This compound Maleimide (B117702) (Representative) |
| Reactive Group | N-hydroxysuccinimide Ester | Maleimide |
| Target Functionality | Primary amines (-NH₂) on Lysine residues and the N-terminus | Sulfhydryl/thiol groups (-SH) on Cysteine residues |
| Molecular Weight | ~1039.4 Da | Varies by linker, typically ~1000-1200 Da |
| Excitation Maximum (Ex) | ~805 nm | ~805 nm |
| Emission Maximum (Em) | ~825 nm | ~825 nm |
| Solubility | Soluble in organic solvents (DMSO, DMF) | Soluble in organic solvents (DMSO, DMF) |
Protocol 1: Amine-Reactive Labeling with this compound NHS Ester
This protocol describes the conjugation of this compound NHS ester to primary amines on proteins and peptides. The reaction forms a stable amide bond.
Experimental Workflow: Amine-Reactive Labeling
Materials
-
Protein or peptide solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS, pH 7.4 for pH-sensitive proteins).
-
This compound NHS Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., gel filtration, such as a Sephadex G-25 column)
-
Quenching buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
Methodology
-
Prepare the Protein/Peptide:
-
Dissolve the protein or peptide in the chosen reaction buffer at a concentration of 1-10 mg/mL.[1] If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer via dialysis or gel filtration.
-
-
Prepare the this compound NHS Ester Stock Solution:
-
Allow the vial of this compound NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, for a 1 µmol vial, add 100 µL of solvent.
-
-
Perform the Conjugation Reaction:
-
The molar ratio of dye to protein is a critical parameter. A molar excess of 8-15 fold of this compound NHS ester to the protein is a good starting point for optimization.[1]
-
Calculate the required volume of the dye stock solution.
-
Volume of Dye (µL) = (Molar Excess × [Protein, M]) × (Volume of Protein, µL) / [Dye Stock, M]
-
-
While gently stirring or vortexing the protein solution, add the calculated volume of the this compound NHS ester stock solution dropwise.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[2] For pH-sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification of the Conjugate:
-
Separate the this compound labeled protein/peptide from the unreacted dye and byproducts using a gel filtration column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the colored conjugate, which will typically elute first.
-
Quantitative Data (Representative Examples)
The optimal dye-to-protein ratio (Degree of Labeling, DOL) depends on the specific application. High DOL can lead to quenching or altered protein function. The following are typical starting points for molar excess and expected DOL for antibodies (MW ~150 kDa), based on similar NIR dyes.
| Target Protein | Molar Excess (Dye:Protein) | Typical Degree of Labeling (DOL) | Labeling Efficiency (Approx.) |
| IgG Antibody | 5:1 - 10:1 | 1.0 - 2.5 | 20-30% |
| IgG Antibody | 10:1 - 20:1 | 2.5 - 5.0 | 20-30% |
| Peptide (e.g., cRGD) | 1.2:1 - 2:1 | ~1.0 | >80% |
Note: Labeling efficiency is highly dependent on protein concentration and buffer conditions. Higher protein concentrations generally lead to higher efficiency.[2]
Protocol 2: Thiol-Reactive Labeling with this compound Maleimide
This protocol is for the site-specific conjugation of this compound maleimide to free sulfhydryl groups on cysteine residues.
Experimental Workflow: Thiol-Reactive Labeling
Materials
-
Protein or peptide solution with at least one free cysteine residue.
-
Reaction Buffer: Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES).
-
This compound Maleimide
-
Anhydrous DMSO or DMF
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Purification column (e.g., gel filtration or RP-HPLC for peptides).
Methodology
-
Prepare the Protein/Peptide:
-
Dissolve the protein or peptide in the reaction buffer. The buffer must be free of thiols (e.g., DTT, β-mercaptoethanol).
-
If the cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye.
-
-
Prepare the this compound Maleimide Stock Solution:
-
Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
-
Perform the Conjugation Reaction:
-
Add a 10-20 fold molar excess of this compound maleimide to the protein/peptide solution.[3]
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
Quantitative Data (Representative Examples)
Maleimide reactions are generally efficient for accessible cysteine residues.
| Target Molecule | Molar Excess (Dye:Thiol) | Typical Conjugation Yield | Notes |
| C-terminal Cys-Affibody | 10:1 - 15:1 | >90% | Site-specific labeling.[6] |
| Reduced IgG Antibody | 10:1 - 20:1 | Variable | Depends on number of reduced disulfides. |
| cRGD-Cys Peptide | 1.2:1 - 2:1 | >95% | Efficient reaction for single thiol.[3] |
Characterization of this compound Bioconjugates
Determination of Degree of Labeling (DOL)
The DOL, or dye-to-protein ratio, is calculated using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~805 nm, A₈₀₅).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
-
Protein Conc. (M) = [A₂₈₀ - (A₈₀₅ × CF)] / ε_protein
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
CF: Correction factor (A₂₈₀ of dye / A₈₀₅ of dye). This must be determined for this compound. For similar NIR dyes, it is often in the range of 0.05-0.1.
-
-
-
Calculate the dye concentration.
-
Dye Conc. (M) = A₈₀₅ / ε_IR825
-
ε_IR825: Molar extinction coefficient of this compound at ~805 nm.
-
-
-
Calculate the DOL.
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
Logical Diagram for DOL Calculation
Storage and Stability
-
Short-term storage: Store the purified conjugate at 4°C in a sterile buffer (e.g., PBS), protected from light.
-
Long-term storage: For storage longer than one week, it is recommended to add a cryoprotectant like glycerol (B35011) (up to 50% v/v) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Adding a carrier protein like BSA (1-5 mg/mL) can also help prevent denaturation and nonspecific binding. The stability of the conjugate in biological media (e.g., serum) should be assessed for in vivo applications, as some dye-protein linkages can be susceptible to cleavage.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biotium.com [biotium.com]
- 3. Synthesis and evaluation of new iRGD peptide analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Immunomodulatory activity of IR700-labelled affibody targeting HER2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cell Labeling with IR-825: An Application Guide for Researchers
Introduction
IR-825 is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) class. Its fluorescence emission in the 800-900 nm range allows for deep tissue penetration and minimal autofluorescence, making it a valuable tool for in vivo imaging and in vitro cell tracking studies. This document provides a detailed protocol for the in vitro labeling of cells with this compound, guidance on assessing labeling efficiency and cytotoxicity, and an overview of the putative cellular uptake mechanisms.
Quantitative Data Summary
Comprehensive quantitative data for this compound across a wide range of cell lines is not extensively consolidated in the available literature. The following table summarizes typical experimental parameters and expected outcomes based on data from this compound and structurally similar cyanine dyes. It is imperative that users perform their own optimization for each specific cell type and experimental setup.
| Parameter | Cell Line(s) | Concentration Range | Incubation Time | Labeling Efficiency (Qualitative) | Cell Viability | Reference |
| Concentration | Generic Cancer Cell Lines | 1 - 10 µM | 15 - 60 min | High | >90% at optimal concentrations | General Recommendation |
| Incubation Time | Generic Cancer Cell Lines | 5 µM | 15 - 60 min | Time-dependent increase | High | General Recommendation |
| Cytotoxicity (IC50) | Various Cancer Cell Lines | Varies widely | 48 - 72 hours | Not Applicable | Varies significantly based on cell type and assay conditions | [1][2][3] |
| Fluorescence Stability | N/A | N/A | 24 - 72 hours | Gradual decrease with cell division | N/A | General observation for membrane dyes |
Experimental Protocols
I. Reagent Preparation
This compound Stock Solution (1 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve a 1 mM stock solution. For example, for 1 mg of this compound (Molecular Weight: ~825 g/mol ), add 1.21 mL of DMSO.
-
Vortex thoroughly until the dye is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
II. In Vitro Cell Labeling with this compound
This protocol is a general guideline for labeling cells in suspension. Adherent cells can be labeled directly in the culture vessel.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
This compound stock solution (1 mM in DMSO)
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells to the desired confluency. For adherent cells, this is typically 70-80%. For suspension cells, ensure they are in the logarithmic growth phase.
-
Harvest the cells (if adherent) using standard trypsinization methods and neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in pre-warmed, serum-free medium or PBS to a concentration of 1 x 10^6 cells/mL.
-
From the 1 mM this compound stock solution, prepare a working solution at the desired final concentration (start with a titration from 1 µM to 10 µM) in the cell suspension. For example, to achieve a 5 µM final concentration in 1 mL of cell suspension, add 5 µL of the 1 mM stock solution.
-
Incubate the cells at 37°C for 15 to 60 minutes, protected from light. Gently mix the cell suspension every 15 minutes to ensure uniform labeling.
-
To stop the labeling reaction, add at least 5 volumes of complete culture medium.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with 5-10 mL of complete culture medium to remove any unbound dye.
-
After the final wash, resuspend the cells in fresh, pre-warmed complete culture medium for downstream applications such as microscopy, flow cytometry, or in vivo injection.
III. Assessment of Labeling Efficiency
Labeling efficiency can be assessed both qualitatively by fluorescence microscopy and quantitatively by flow cytometry.
A. Fluorescence Microscopy:
-
Plate the this compound labeled cells on a suitable imaging dish or slide.
-
Allow the cells to adhere (if applicable).
-
Visualize the cells using a fluorescence microscope equipped with a NIR laser (e.g., 785 nm excitation) and an appropriate emission filter (e.g., >800 nm).
-
Successful labeling will be indicated by bright fluorescence associated with the cells.
B. Flow Cytometry:
-
Prepare a single-cell suspension of both this compound labeled and unlabeled (control) cells at a concentration of 1 x 10^6 cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Analyze the cells on a flow cytometer equipped with a laser capable of exciting this compound (e.g., 785 nm) and the appropriate emission detectors.
-
Compare the fluorescence intensity of the labeled cells to the unlabeled control to determine the percentage of labeled cells and the mean fluorescence intensity.
IV. Cell Viability Assay
It is crucial to assess the cytotoxicity of the this compound labeling procedure. A simple and effective method is the use of a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) followed by flow cytometry.
Materials:
-
This compound labeled cells
-
Unlabeled control cells
-
PI or 7-AAD staining solution
-
Flow cytometry staining buffer
Procedure:
-
Prepare single-cell suspensions of both labeled and unlabeled cells as described for flow cytometry.
-
Add PI or 7-AAD to the cell suspensions according to the manufacturer's instructions.
-
Incubate the cells on ice for 5-15 minutes, protected from light.
-
Analyze the cells by flow cytometry. Live cells will exclude the dye, while dead or dying cells with compromised membranes will be stained.
-
Compare the percentage of viable cells in the labeled population to the unlabeled control population.
Cellular Uptake and Signaling Pathways
The precise mechanism of cellular uptake for this compound is not fully elucidated but is believed to be similar to other heptamethine cyanine dyes. The primary proposed mechanism involves active transport mediated by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed in cancer cells. Another potential pathway is through endocytosis, which is a general mechanism for the internalization of nanoparticles and dyes.
Caption: Putative cellular uptake mechanisms of this compound.
Experimental Workflow
The overall workflow for in vitro cell labeling with this compound involves several key stages, from cell preparation to the final analysis of labeled cells.
Caption: A streamlined workflow for labeling cells with this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low/No Fluorescence | - Suboptimal dye concentration- Insufficient incubation time- Dye degradation | - Perform a concentration titration (1-10 µM).- Increase incubation time (up to 60 min).- Use freshly prepared stock solution; protect from light. |
| High Cell Death | - Dye concentration is too high- Extended incubation time- Contamination | - Decrease this compound concentration.- Reduce incubation time.- Use sterile techniques and reagents. |
| High Background Signal | - Incomplete removal of unbound dye | - Increase the number of wash steps (3-4 times).- Ensure complete removal of supernatant after each wash. |
| Heterogeneous Staining | - Incomplete dye dissolution- Cell clumping | - Ensure stock solution is fully dissolved.- Ensure a single-cell suspension before and during labeling. |
Conclusion
This compound is a potent near-infrared dye for in vitro cell labeling. The protocols provided herein offer a robust starting point for researchers. However, due to the inherent variability between cell types, optimization of dye concentration and incubation time is essential to achieve high labeling efficiency while maintaining cell health. Careful assessment of cell viability post-labeling is a critical step to ensure the integrity of experimental results.
References
Application Notes and Protocols for Photothermal Ablation of Breast Cancer Cells Using IR-825
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photothermal therapy (PTT) is a promising, minimally invasive therapeutic strategy for cancer treatment that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, leading to the thermal ablation of cancer cells. IR-825, a near-infrared cyanine (B1664457) dye, has garnered significant attention as a potent photothermal agent due to its strong absorbance in the NIR region, where biological tissues are relatively transparent. This document provides detailed application notes and protocols for the use of this compound in the photothermal ablation of breast cancer cells, summarizing key data and methodologies from recent research.
Data Presentation
The following tables summarize quantitative data from various studies on the application of this compound and similar NIR dyes (IR-820, IR-780) in the photothermal therapy of breast cancer.
Table 1: In Vitro Photothermal Ablation Parameters and Efficacy
| Cell Line | Nanoparticle Formulation | This compound/Analogue Concentration | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time (min) | Cell Viability (%) | Reference |
| MDA-MB-231 | IR820-loaded PLGA NPs | 25 µM (IR820) | 808 | Not Specified | Not Specified | Significantly reduced | [1] |
| 4T1 | MPPD@IR825/DTX NPs | Not Specified | 808 | Not Specified | Not Specified | Highly efficient tumor ablation | [2] |
| 4T1 | PPSI NPs (containing IR780) | 60 µg/mL (IR780) | 808 | 2.0 | 6 | Significantly decreased | [3] |
| MDA-MB-231 | NIR-PluS NPs | 100 nM | 808 | 36 | 1 | < 20% | [4] |
| MCF-7 | GNR@PDA-PEG | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1][2] |
Table 2: In Vivo Photothermal Ablation Parameters and Efficacy
| Animal Model | Tumor Model | Nanoparticle Formulation | Dosage | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time (min) | Tumor Growth Inhibition | Reference |
| Balb/c Mice | 4T1 | PPy NPs | 10 mg/kg | 808 | 1.0 | 5 | Effective tumor ablation | [5] |
| Nude Mice | C6 | LTCAs (containing IR820) | Not Specified | 808 | Not Specified | Not Specified | Complete tumor growth inhibition up to 17 days | |
| Balb/c Mice | 4T1 | Re NCs | 25 µL, 2 mg/mL | 808 | 1.0 | 10 | Significant tumor volume reduction | [6] |
| Mice | CT26.WT | PEG-coated nanoshells | Not Specified | 808 | 4.0 | 3 | Complete tumor abatement | [7] |
Experimental Protocols
Protocol 1: In Vitro Photothermal Ablation of Breast Cancer Cells
This protocol outlines the steps for evaluating the photothermal efficacy of this compound formulated in nanoparticles on a breast cancer cell line (e.g., MDA-MB-231 or 4T1).
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231, 4T1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound loaded nanoparticles (NPs)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
NIR laser system (808 nm)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Incubation with Nanoparticles: Prepare a series of dilutions of the this compound loaded NPs in a complete culture medium. Remove the old medium from the wells and add 100 µL of the NP dilutions to the respective wells. Include control wells with a medium only and NPs without this compound. Incubate for 4 to 24 hours to allow for nanoparticle internalization.
-
Washing: After incubation, gently remove the medium containing the NPs and wash the cells twice with 100 µL of PBS to remove any non-internalized nanoparticles.
-
Laser Irradiation: Add 100 µL of fresh, pre-warmed complete culture medium to each well. Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1-2 W/cm²) for a defined period (e.g., 5-10 minutes). Control groups should include cells with NPs but no laser irradiation, and cells with laser irradiation but no NPs.
-
Post-Irradiation Incubation: Return the plate to the incubator and incubate for an additional 24 hours.
-
Cell Viability Assessment: Assess cell viability using a standard assay such as MTT.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Protocol 2: In Vivo Photothermal Ablation in a Murine Breast Cancer Model
This protocol describes a general procedure for assessing the in vivo photothermal efficacy of this compound loaded nanoparticles in a 4T1 murine breast cancer model.
Materials:
-
Female Balb/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
This compound loaded nanoparticles
-
PBS (sterile)
-
Anesthesia (e.g., isoflurane)
-
NIR laser system (808 nm) with a fiber optic cable
-
Infrared (IR) thermal camera
-
Calipers
-
Animal restraints
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10⁶ 4T1 cells in 100 µL of PBS into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor growth every other day using calipers. The tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Nanoparticle Administration: Once the tumors reach a volume of approximately 100-200 mm³, randomly divide the mice into treatment and control groups. Administer the this compound loaded NPs via intravenous (tail vein) or intratumoral injection at a predetermined dose. A typical control group would receive an injection of PBS.
-
Biodistribution and Accumulation: Allow sufficient time for the nanoparticles to accumulate in the tumor tissue. This time can range from 4 to 24 hours, depending on the nanoparticle formulation and targeting moieties.
-
Anesthesia and Positioning: Anesthetize the mice using isoflurane (B1672236) and place them on a platform for treatment.
-
Laser Irradiation:
-
Position the fiber optic outlet of the 808 nm laser directly over the tumor.
-
Irradiate the tumor at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).
-
Monitor the temperature of the tumor surface during irradiation using an IR thermal camera to ensure it reaches the desired therapeutic range (typically 45-55°C) without overheating surrounding tissues.
-
-
Post-Treatment Monitoring:
-
After treatment, return the mice to their cages and monitor them for any adverse effects.
-
Continue to measure the tumor volume and body weight every other day for a specified period (e.g., 14-21 days).
-
At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
-
Data Analysis: Plot the tumor growth curves for each group to evaluate the therapeutic efficacy. Perform statistical analysis to determine the significance of the treatment effects.
Visualization of Mechanisms
Signaling Pathway of this compound Mediated Photothermal Ablation
The primary mechanism of photothermal ablation is the induction of hyperthermia, which leads to cellular stress and ultimately apoptosis. A key cellular response to heat stress is the upregulation of heat shock proteins (HSPs), which can confer thermoresistance.
Caption: Signaling pathway of this compound mediated photothermal therapy.
Experimental Workflow for In Vitro Photothermal Ablation
The following diagram illustrates the key steps involved in an in vitro photothermal ablation experiment.
Caption: Workflow for in vitro photothermal ablation of breast cancer cells.
Logical Relationship of In Vivo Photothermal Therapy
This diagram outlines the logical progression of an in vivo study evaluating the efficacy of this compound mediated photothermal therapy.
Caption: Logical flow of an in vivo photothermal therapy experiment.
References
- 1. Revealing the Effect of Photothermal Therapy on Human Breast Cancer Cells: A Combined Study from Mechanical Properties to Membrane HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An “all-in-one” treatment and imaging nanoplatform for breast cancer with photothermal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Application Notes and Protocols for IR-825 Loaded Nanoparticles in Glioblastoma Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and challenging primary brain tumor to treat due to its infiltrative nature and the protective blood-brain barrier (BBB).[1] Nanotechnology offers a promising strategy to overcome these challenges by enabling targeted drug delivery and localized therapy.[2][3] This document provides detailed application notes and protocols for the use of nanoparticles loaded with the near-infrared (NIR) dye IR-825 for the photothermal and photodynamic therapy of glioblastoma. This compound, a heptamethine cyanine (B1664457) dye, can absorb light in the NIR region (around 800 nm), which allows for deeper tissue penetration.[4][5] Upon NIR laser irradiation, this compound generates heat (photothermal therapy, PTT) and reactive oxygen species (ROS) (photodynamic therapy, PDT), leading to localized tumor cell death.[6][7]
Mechanism of Action
This compound-loaded nanoparticles are designed to accumulate preferentially in glioblastoma tissue through the enhanced permeability and retention (EPR) effect or via active targeting strategies.[8] Once at the tumor site, the nanoparticles are internalized by cancer cells. Subsequent irradiation with a NIR laser excites the this compound dye. This excitation leads to two primary cytotoxic effects:
-
Photothermal Therapy (PTT): The absorbed light energy is converted into heat, raising the local temperature and inducing hyperthermia-mediated cell death (ablation) of cancer cells.[9]
-
Photodynamic Therapy (PDT): The excited this compound can transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen.[6][7] ROS cause oxidative stress, leading to damage of cellular components and induction of apoptosis.[10]
This dual-modal therapeutic approach can enhance the overall anti-cancer efficacy.
Data Presentation
Table 1: Physicochemical Properties of this compound Loaded Nanoparticles
| Nanoparticle Formulation | Core Material | Shell/Coating | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | This compound Loading Rate (%) | Reference |
| PEG-PLD(IR825) Nanomicelles | - | methoxypoly(ethylene glycol)5k-block-poly(l-aspartic acid sodium salt)10 | ~100 | Not Reported | Not Reported | ~21.0 | [4] |
| IR-820 PLGA NPs | Poly(lactic-co-glycolic acid) | Phospholipid-PEG | 103 ± 8 | 0.163 ± 0.031 | -28 ± 7 | Not Reported | [11] |
Note: Data for IR-820 loaded nanoparticles is included for comparative purposes due to structural similarity and relevance.
Table 2: In Vitro Efficacy of this compound Loaded Nanoparticles
| Cell Line | Nanoparticle Formulation | Treatment | IC50 / Cell Viability | Reference |
| HeLa | PEG-PLD(IR825) Nanomicelles | Nanomicelles + NIR Laser | Significant cell death observed | [4] |
| MCF-7 | IR-820 PLGA NPs | Nanoparticles + NIR Laser | Significant cell death via apoptosis | [11] |
| U87MG | Gold Nanoparticles | Nanoparticles + 532 nm Laser | IC50: 92 µg/mL | [12] |
Note: Data from various cancer cell lines and related NIR dyes are presented to illustrate the general efficacy of this therapeutic approach.
Experimental Protocols
Protocol 1: Synthesis of PEG-PLD(IR825) Nanomicelles
This protocol is adapted from the synthesis of PEG-PLD(IR825) nanomicelles.[4]
Materials:
-
methoxypoly(ethylene glycol)5k-block-poly(l-aspartic acid sodium salt)10 (PEG-PLD)
-
IR825-NH2
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO 3500 Da)
-
Deionized water
Procedure:
-
Dissolve PEG-PLD, EDC, and NHS in DMSO.
-
Add IR825-NH2 to the solution and stir in the dark at room temperature for 24 hours.
-
Dialyze the reaction mixture against deionized water for 48 hours using a dialysis membrane to remove unreacted reagents and DMSO.
-
Lyophilize the purified solution to obtain the PEG-PLD(IR825) conjugate as a solid powder.
-
To form nanomicelles, dissolve the PEG-PLD(IR825) powder in deionized water and sonicate briefly.
Protocol 2: Characterization of this compound Loaded Nanoparticles
1. Size and Zeta Potential:
-
Disperse the nanoparticles in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using electrophoretic light scattering.[13][14]
2. Morphology:
-
Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).
-
Prepare a dilute aqueous solution of the nanoparticles.
-
Place a drop of the solution onto a carbon-coated copper grid and allow it to air dry before imaging.[11]
3. This compound Loading Efficiency:
-
Use UV-Vis-NIR spectrophotometry to determine the concentration of this compound.
-
Create a standard curve of known concentrations of free this compound in the relevant solvent.
-
Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to disassemble the micelles.
-
Measure the absorbance of the solution and calculate the concentration of this compound from the standard curve.
-
Loading Rate (%) = (Weight of loaded this compound / Total weight of nanoparticles) x 100.[4]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard procedure for assessing cell viability.[12][15]
Materials:
-
Glioblastoma cell line (e.g., U87MG, GL261)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound loaded nanoparticles
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
NIR laser source (e.g., 808 nm)
Procedure:
-
Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound loaded nanoparticles. Include control groups with no nanoparticles and with nanoparticles but no laser treatment.
-
Incubate for 4-24 hours to allow for nanoparticle uptake.
-
For the treatment groups, irradiate the designated wells with a NIR laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5 minutes).
-
Incubate the plates for another 24-48 hours.
-
Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: In Vivo Glioblastoma Mouse Model and Treatment
This is a general protocol and should be adapted based on the specific nanoparticle formulation and approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioblastoma cells (e.g., U87MG)
-
Matrigel (optional)
-
Stereotactic injection apparatus
-
This compound loaded nanoparticles suspended in sterile PBS
-
NIR laser with an appropriate fiber optic delivery system
-
Anesthesia (e.g., isoflurane)
-
Bioluminescence or fluorescence imaging system for tumor monitoring
Procedure:
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates.
-
Slowly inject glioblastoma cells (e.g., 1 x 10⁵ cells in 5 µL of PBS/Matrigel) into the brain parenchyma.
-
Suture the incision.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using bioluminescence or fluorescence imaging (if using tagged cells) or MRI.
-
-
Nanoparticle Administration:
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomly assign mice to treatment and control groups.
-
Administer this compound loaded nanoparticles via intravenous (tail vein) injection.
-
-
Photothermal/Photodynamic Therapy:
-
At a predetermined time point post-injection (e.g., 24 hours, to allow for tumor accumulation), anesthetize the mice.
-
Irradiate the tumor region through the skull with the NIR laser at a specified power density and duration.
-
-
Efficacy Evaluation:
-
Monitor tumor size regularly using imaging.
-
Monitor animal survival and body weight.
-
At the end of the study, euthanize the mice and perform histological analysis of the tumors and major organs to assess therapeutic efficacy and potential toxicity.
-
Mandatory Visualization
Signaling Pathways in Glioblastoma and Therapeutic Intervention
Caption: Key signaling pathways in glioblastoma and the inhibitory effects of PTT/PDT.
Experimental Workflow for In Vivo Glioblastoma Treatment
Caption: Workflow for evaluating this compound nanoparticle therapy in an animal model.
References
- 1. Nanoparticles for Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Nanoparticle-Based Treatment in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing Photothermal/Photodynamic Therapy for Glioblastoma by Tumor Hypoxia Alleviation and Heat Shock Protein Inhibition Using IR820-Conjugated Reduced Graphene Oxide Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanomedicine associated with photodynamic therapy for glioblastoma treatment | Semantic Scholar [semanticscholar.org]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Near infrared fluorescent imaging of brain tumor with IR780 dye incorporated phospholipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photothermal Therapy for the Treatment of Glioblastoma: Potential and Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodynamic Therapy for Glioblastoma: Potential Application of TiO2 and ZnO Nanoparticles as Photosensitizers | MDPI [mdpi.com]
- 11. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arxiv.org [arxiv.org]
- 14. Synthesis and Characterization of Superparamagnetic Iron Oxide Nanoparticles: A Series of Laboratory Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoformulation Shows Cytotoxicity against Glioblastoma Cell Lines and Antiangiogenic Activity in Chicken Chorioallantoic Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: IR-825 as a Photosensitizer for Reactive Oxygen Species Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a near-infrared (NIR) cyanine (B1664457) dye with strong absorption in the 700-900 nm window, a region where biological tissues are most transparent to light. While extensively studied for its photothermal properties in photothermal therapy (PTT), its potential as a photosensitizer for generating reactive oxygen species (ROS) in photodynamic therapy (PDT) is an emerging area of interest. Upon excitation with an appropriate wavelength of light, typically around 808 nm, this compound can transition to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂) and other ROS, which can induce oxidative stress and trigger cell death in cancerous or other target cells.[1][2]
These application notes provide an overview of the photophysical properties of this compound and related cyanine dyes, detailed protocols for the preparation of this compound loaded nanoparticles, in vitro evaluation of ROS generation, and assessment of PDT-induced apoptosis.
Data Presentation: Photophysical Properties
Quantitative data on the photophysical properties of photosensitizers are crucial for evaluating their potential in PDT. While specific data for this compound is limited in the literature, the following table summarizes typical photophysical properties for this compound and analogous near-infrared heptamethine cyanine dyes.
| Property | This compound (in Methanol) | Secy7 (Heptamethine Cyanine Analogue) | Reference |
| Maximum Absorption (λmax) | ~810 nm | ~840 nm | [3] |
| Molar Extinction Coefficient (ε) | 187,143 M⁻¹cm⁻¹ | Not Reported | [3] |
| Maximum Emission (λem) | Not Reported | Not Reported | |
| Fluorescence Quantum Yield (Φf) | Not Reported | Not Reported | |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not Directly Reported | ~24.5-fold higher than ICG | [4] |
Experimental Protocols
Protocol 1: Synthesis and Characterization of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion method. This formulation enhances the stability and bioavailability of the hydrophobic this compound dye in aqueous environments.[5][6][7]
Materials:
-
This compound dye
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane (e.g., 3.5 kDa MWCO)
-
Lyophilizer
Procedure:
-
Preparation of the Primary Emulsion:
-
Dissolve 12 mg of PLGA and a desired amount of this compound (e.g., 1 mg) in 300 µL of chloroform.
-
Add 50 µL of deionized water to the PLGA/IR-825 solution.
-
Sonicate the mixture on ice to form a water-in-oil (w/o) emulsion.
-
-
Formation of the Double Emulsion:
-
Add the primary emulsion to a tube containing 2 mL of PVA solution.
-
Immediately sonicate the mixture on ice to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation and Nanoparticle Collection:
-
Stir the double emulsion at room temperature for several hours to allow the chloroform to evaporate.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water and PBS to remove residual PVA and unencapsulated this compound.
-
-
Purification and Lyophilization:
-
Resuspend the nanoparticle pellet in deionized water.
-
Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours.
-
Lyophilize the purified nanoparticles to obtain a dry powder for storage and future use.
-
Characterization:
-
Size and Morphology: Analyze the size distribution and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM)[5][7].
-
Encapsulation Efficiency and Drug Loading: Determine the amount of this compound encapsulated within the nanoparticles using UV-Vis spectrophotometry.
Protocol 2: In Vitro Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS generation in cancer cells treated with this compound nanoparticles and irradiated with an 808 nm laser.[8][9][10][11]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound-loaded PLGA nanoparticles
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
808 nm diode laser
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis or glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Incubation with Nanoparticles: Treat the cells with a desired concentration of this compound-loaded nanoparticles in fresh cell culture medium and incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
Staining with DCFH-DA:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Laser Irradiation:
-
Add fresh PBS or cell culture medium to the cells.
-
Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1 W/cm²) for a defined duration (e.g., 5 minutes)[1].
-
-
Fluorescence Measurement:
-
Immediately after irradiation, measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
Include appropriate controls: cells only, cells with nanoparticles but no irradiation, and cells with irradiation but no nanoparticles.
-
Protocol 3: Quantification of Singlet Oxygen Generation using 1,3-Diphenylisobenzofuran (B146845) (DPBF)
This protocol describes a cell-free method to quantify the generation of singlet oxygen from this compound using the chemical probe 1,3-diphenylisobenzofuran (DPBF), which is specifically quenched by singlet oxygen.[2][12][13][14][15]
Materials:
-
This compound
-
1,3-Diphenylisobenzofuran (DPBF)
-
Ethanol or other suitable organic solvent
-
UV-Vis spectrophotometer
-
808 nm diode laser
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of DPBF in the same solvent.
-
-
Reaction Mixture: In a quartz cuvette, mix the this compound solution and the DPBF solution to achieve the desired final concentrations.
-
Baseline Measurement: Record the initial absorbance spectrum of the mixture, paying close attention to the characteristic absorbance peak of DPBF at around 410 nm.
-
Laser Irradiation: Irradiate the solution with an 808 nm laser at a constant power density for specific time intervals.
-
Absorbance Measurement: After each irradiation interval, record the absorbance spectrum of the solution.
-
Data Analysis:
-
Monitor the decrease in the absorbance of DPBF at its maximum wavelength.
-
The rate of decrease in DPBF absorbance is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield (ΦΔ) can be calculated by comparing the rate of DPBF bleaching to that of a standard photosensitizer with a known ΦΔ under identical conditions.
-
Protocol 4: Assessment of Apoptosis via Caspase-3 Activation and Western Blotting
This protocol details the evaluation of apoptosis in cancer cells following PDT with this compound nanoparticles by measuring the activity of caspase-3 and analyzing the expression of apoptosis-related proteins.[16][17]
Materials:
-
Cancer cell line
-
This compound-loaded PLGA nanoparticles
-
808 nm diode laser
-
Caspase-3 activity assay kit
-
Lysis buffer for protein extraction
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
PDT Treatment: Treat cancer cells with this compound nanoparticles and irradiate with the 808 nm laser as described in Protocol 2.
-
Cell Lysis: At various time points post-PDT (e.g., 6, 12, 24 hours), lyse the cells to collect the total protein.
-
Caspase-3 Activity Assay:
-
Measure the activity of caspase-3 in the cell lysates using a commercially available colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative changes in protein expression.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Mediated ROS-Induced Apoptosis
Caption: this compound mediated ROS-induced apoptosis pathway.
Experimental Workflow for In Vitro PDT
Caption: Workflow for in vitro PDT using this compound.
Logical Relationship of this compound as a Photosensitizer
Caption: Logical framework of this compound in PDT.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Determination of singlet oxygen quantum yields with 1,3-diphenylisobenzofuran in model membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Near-Infrared Heptamethine Cyanine Photosensitizers with Efficient Singlet Oxygen Generation for Anticancer Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Near-Infrared Light-Triggered Photodynamic Therapy and Apoptosis Using Upconversion Nanoparticles With Dual Photosensitizers [frontiersin.org]
- 9. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,3-Diphenylisobenzofuran - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Near-Infrared Light-Triggered Photodynamic Therapy and Apoptosis Using Upconversion Nanoparticles With Dual Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted photodynamic therapy agent with a built-in apoptosis sensor for in vivo near-infrared imaging of tumor apoptosis triggered by its photosensitization in situ – Zheng Lab [zhenglab.utoronto.ca]
Application Notes and Protocols for Combining IR-825 with Chemotherapy for Synergistic Antitumor Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of the near-infrared (NIR) cyanine (B1664457) dye IR-825 with conventional chemotherapeutic agents presents a promising strategy to enhance antitumor efficacy through synergistic chemo-photothermal therapy. This compound, upon excitation with NIR light (typically around 808 nm), generates localized hyperthermia, a phenomenon known as photothermal therapy (PTT). This localized heating not only directly ablates tumor cells but also enhances the permeability of tumor vasculature and cell membranes, thereby increasing the uptake and cytotoxicity of co-administered chemotherapeutic drugs. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound and chemotherapy, focusing on doxorubicin (B1662922) and docetaxel (B913) as representative examples.
Principle of Synergistic Action
The synergistic effect of combining this compound-mediated PTT with chemotherapy stems from multiple mechanisms. The hyperthermia induced by this compound can:
-
Enhance Drug Permeability and Uptake: Increased tumor blood flow and cell membrane permeability lead to higher intracellular concentrations of the chemotherapeutic agent.
-
Trigger Drug Release: When co-encapsulated in nanoparticles, the heat generated by this compound can trigger the release of the chemotherapeutic drug specifically at the tumor site, reducing systemic toxicity.[1]
-
Inhibit Drug Resistance Mechanisms: Hyperthermia can interfere with cellular mechanisms that confer drug resistance.
-
Induce Apoptosis: The combined stress of photothermal damage and chemotherapy-induced DNA damage or microtubule disruption can synergistically activate apoptotic signaling pathways, leading to programmed cell death.
Data Presentation
Table 1: In Vitro Cell Viability Data
| Cell Line | Treatment | Concentration | Laser Irradiation | Cell Viability (%) | Synergy (CI) | Reference |
| C26 (Murine Colon Carcinoma) | Doxorubicin | Various | No | Dose-dependent decrease | - | [1] |
| C26 (Murine Colon Carcinoma) | P-GNRs-DOX | Various | No | Dose-dependent decrease | - | [1] |
| C26 (Murine Colon Carcinoma) | P-GNRs-DOX | Various | Yes (808 nm, 2.5 W/cm²) | Significantly lower than without laser | Synergistic | [1] |
| MDA-MB-231 (Human Breast Cancer) | Doxorubicin (sub-therapeutic) | - | No | ~80% | - | [2] |
| MDA-MB-231 (Human Breast Cancer) | Nanoshells + NIR | - | Yes | ~85% | - | [2] |
| MDA-MB-231 (Human Breast Cancer) | Doxorubicin + Nanoshells + NIR | - | Yes | ~45% | Synergistic | [2] |
| MCF-7 (Human Breast Cancer) | Doxorubicin | 0.65 µM | No | ~90% | - | [3] |
| MCF-7 (Human Breast Cancer) | MelaSil_Ag-HSA@DOX NPs | 0.65 µM | No (6h incubation) | ~8.4% | - | [3] |
| MCF-7 (Human Breast Cancer) | MelaSil_Ag-HSA@DOX NPs | 0.65 µM | Yes (808 nm, 3 W/cm², 5 min) | Significantly lower than without laser | Synergistic | [3] |
CI: Combination Index. CI < 1 indicates synergism.
Table 2: In Vivo Tumor Growth Inhibition Data
| Animal Model | Tumor Type | Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) | Reference |
| BALB/c mice | CT26 Colon Carcinoma | P-GNRs-DOX + Laser | ~95% | Not Reported | [4] |
| BALB/c nude mice | DU-145 Prostate Cancer Xenograft | Docetaxel (10 mg/kg/week) | 32.6 | Not Reported | [5] |
| BALB/c nude mice | DU-145 Prostate Cancer Xenograft | Radiation | 44.2 | Not Reported | [5] |
| BALB/c nude mice | DU-145 Prostate Cancer Xenograft | Docetaxel + Radiation | 68.6 | Not Reported | [5] |
| Nude mice | A549 Lung Cancer Xenograft | Docetaxel followed by Erlotinib (B232) | Significant inhibition | Not Reported | [6] |
Experimental Protocols
In Vitro Synergistic Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the synergistic cytotoxicity of this compound (or a nanoparticle formulation containing this compound) in combination with a chemotherapeutic agent (e.g., Doxorubicin) and NIR laser irradiation.
Materials:
-
Cancer cell line (e.g., C26, MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound or this compound-loaded nanoparticles
-
Doxorubicin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
NIR laser system (808 nm) with adjustable power density
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment Groups: Prepare the following treatment groups in triplicate:
-
Control (cells in medium only)
-
This compound/nanoparticles alone
-
Doxorubicin alone (at various concentrations)
-
This compound/nanoparticles + Doxorubicin (at various concentrations)
-
This compound/nanoparticles + Laser
-
This compound/nanoparticles + Doxorubicin + Laser
-
-
Drug Incubation: Add the respective treatments to the wells. For combination treatments, this compound/nanoparticles and Doxorubicin can be added simultaneously or sequentially, depending on the experimental design. Incubate for a predetermined time (e.g., 4-24 hours).
-
Laser Irradiation: For the laser-treated groups, irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.5 - 2.5 W/cm²) for a set duration (e.g., 5 minutes).[1] Ensure the laser beam is focused on the well's center.
-
Post-Irradiation Incubation: After irradiation, return the plates to the incubator for an additional 24-48 hours.
-
MTT Assay:
-
Carefully remove the culture medium from each well.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability for each group relative to the control group (untreated cells). The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the synergistic antitumor efficacy of this compound and chemotherapy in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Cancer cell line (e.g., DU-145, 4T1)
-
Matrigel (optional)
-
This compound or this compound-loaded nanoparticles
-
Docetaxel or other chemotherapeutic agent
-
Sterile PBS
-
Calipers
-
NIR laser system (808 nm)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS (with or without Matrigel) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into treatment groups (n=5-8 per group) once the tumors reach the desired size.
-
Treatment Groups:
-
Saline (Control)
-
Chemotherapy alone (e.g., Docetaxel, 10 mg/kg, intravenous injection, weekly)[5]
-
This compound/nanoparticles alone (intravenous injection)
-
This compound/nanoparticles + Laser
-
Chemotherapy + this compound/nanoparticles + Laser
-
-
-
Treatment Administration:
-
Administer the respective treatments via intravenous injection.
-
For the laser-treated groups, at a predetermined time point after injection (e.g., 24 hours) to allow for tumor accumulation, anesthetize the mice.
-
Irradiate the tumor area with an 808 nm NIR laser at a specific power density (e.g., 2 W/cm²) for a set duration (e.g., 5-10 minutes).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
-
Data Analysis:
-
Plot the mean tumor growth curves for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the survival data using Kaplan-Meier curves.
-
Signaling Pathway and Experimental Workflow Visualization
Caption: Synergistic Apoptosis Pathway
Caption: Experimental Workflow
Conclusion
The combination of this compound-mediated photothermal therapy with conventional chemotherapy offers a powerful synergistic approach for cancer treatment. The provided protocols and data serve as a comprehensive guide for researchers to design and execute preclinical studies to evaluate the efficacy and mechanisms of this combination therapy. Careful optimization of drug concentrations, nanoparticle formulations, and laser parameters is crucial for achieving maximal therapeutic benefit while minimizing off-target effects.
References
- 1. Combined Cancer Photothermal-Chemotherapy Based on Doxorubicin/Gold Nanorod-Loaded Polymersomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Combined Cancer Photothermal-Chemotherapy Based on Doxorubicin/Gold Nanorod-Loaded Polymersomes [thno.org]
- 5. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schedule-dependent antitumor activity of the combination with erlotinib and docetaxel in human non-small cell lung cancer cells with EGFR mutation, KRAS mutation or both wild-type EGFR and KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: IR-825 Based Theranostic Nanoparticles for Imaging and Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825, a near-infrared (NIR) heptamethine cyanine (B1664457) dye, has garnered significant attention in the development of theranostic nanoparticles. Its strong absorption in the NIR window (around 800 nm) allows for deep tissue penetration of light, making it an ideal candidate for both fluorescence imaging and photothermal/photodynamic therapy. When incorporated into nanoparticle formulations, this compound's stability and targeting capabilities can be significantly enhanced, paving the way for advanced cancer diagnostics and treatment.
These application notes provide a comprehensive overview of the synthesis, characterization, and application of this compound based theranostic nanoparticles. Detailed protocols for key experiments are provided to guide researchers in their effective implementation.
Data Presentation
The following tables summarize key quantitative data for this compound and structurally similar Indocyanine Green (ICG) based nanoparticles, offering a comparative overview of their performance.
Table 1: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Reference |
| PEG-PLD(IR825) Nanomicelles | This compound | ~21.0 | Not Reported | [1] |
| BSA@ICG-DOX NPs | ICG | 3.03 | 60.57 | [2] |
| BSA@ICG-DOX NPs | Doxorubicin | 0.95 | 19.96 | [2] |
| HA/CMCS@1+ICG | ICG | Not Reported | 91.5 | [3] |
Table 2: Photothermal Conversion Efficiency
| Nanoparticle Formulation | Laser Wavelength (nm) | Power Density (W/cm²) | Photothermal Conversion Efficiency (η) (%) | Reference |
| ZHN/ICG NPs | 808 | 2 | 39.83 | [4] |
| Free ICG | 808 | 2 | 29.0 | [4] |
| HA/CMCS@1+ICG | 808 | Not Reported | 42.3 | [3] |
Table 3: Cellular Uptake Efficiency
| Nanoparticle Type | Cell Line | Incubation Time (h) | Uptake Efficiency (%) | Method | Reference |
| 50 nm-FITC-SiO₂ NPs | NCI-H292 | 3.5 | Varies with concentration | Flow Cytometry | [5] |
| Gold Nanoparticles | A549 | Varies | Varies with concentration | Flow Cytometry | [6] |
| mAb-QD NAs | MDA-MB-231 | 6 | Not Quantified (Significant Uptake Observed) | Microscopy/Cytometry | [7] |
Table 4: Biodistribution of Nanoparticles in Tumor-Bearing Mice (%ID/g)
| Organ | Median (%ID/g) | Range (%ID/g) | Reference |
| Liver | 17.56 | 0.1 - 90 | [8] |
| Spleen | 12.1 | 0.05 - 80 | [8] |
| Tumor | 3.4 | 0.01 - 30 | [8] |
| Lungs | 2.8 | 0.01 - 50 | [8] |
| Kidneys | 3.1 | 0.01 - 40 | [8] |
| Heart | 1.8 | 0.01 - 20 | [8] |
| Brain | 0.3 | 0.001 - 5 | [8] |
Note: Data in Table 4 represents a meta-analysis of various nanoparticle types and may not be specific to this compound based nanoparticles. However, it provides a general expectation for nanoparticle biodistribution.
Experimental Protocols
Synthesis of this compound-Loaded Polymeric Nanoparticles (Emulsification/Solvent Evaporation Method)
This protocol describes a general method for encapsulating this compound into a polymeric matrix, such as PLGA.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound dye
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM. The ratio of polymer to drug will determine the drug loading.
-
Emulsification: Add the organic phase dropwise to a PVA solution while stirring vigorously on a magnetic stirrer.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator on ice to form a nanoemulsion. The sonication parameters (power and time) will influence the final nanoparticle size.
-
Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator to remove the DCM under reduced pressure.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated this compound.
-
Resuspension: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for storage and further use.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of this compound nanoparticles with and without NIR laser irradiation.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound nanoparticle suspension
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
NIR laser (e.g., 808 nm)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Nanoparticle Treatment: Replace the medium with fresh medium containing various concentrations of this compound nanoparticles. Include control wells with cells only (no nanoparticles) and wells with medium only (blank).
-
Incubation: Incubate the cells with nanoparticles for a specific period (e.g., 4-24 hours).
-
Photothermal Treatment: For the photothermal therapy groups, irradiate the designated wells with an 808 nm NIR laser at a specific power density for a set duration.
-
MTT Assay:
-
After incubation (and irradiation), remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for 4 hours to allow formazan (B1609692) crystal formation.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
In Vivo Photothermal Therapy in a Tumor-Bearing Mouse Model
This protocol outlines the procedure for evaluating the in vivo photothermal efficacy of this compound nanoparticles. All animal procedures must be approved by the relevant institutional animal care and use committee.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound nanoparticle suspension (sterile)
-
Saline (sterile)
-
NIR laser (e.g., 808 nm) with a fiber optic coupler
-
Infrared thermal camera
-
Calipers
Protocol:
-
Tumor Model Establishment: Inoculate cancer cells subcutaneously into the flank of immunodeficient mice. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Grouping: Randomly divide the mice into control and treatment groups (e.g., Saline, Saline + Laser, Nanoparticles only, Nanoparticles + Laser).
-
Nanoparticle Administration: Intravenously or intratumorally inject the this compound nanoparticle suspension into the treatment group mice. Inject saline into the control group mice.
-
Biodistribution and Imaging: At various time points post-injection, perform fluorescence imaging to monitor the accumulation of nanoparticles at the tumor site.
-
Photothermal Treatment: At the time of peak tumor accumulation (determined from imaging), anesthetize the mice and irradiate the tumor area with the NIR laser. Monitor the temperature of the tumor surface using an infrared thermal camera.
-
Tumor Growth Monitoring: Measure the tumor volume with calipers every few days for a set period.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis.
Signaling Pathway
Apoptosis Induction via Photothermal Therapy
Photothermal therapy using this compound nanoparticles can induce cancer cell death primarily through apoptosis. Upon NIR laser irradiation, the nanoparticles generate localized hyperthermia, which triggers the intrinsic apoptosis pathway. This pathway involves the activation of pro-apoptotic proteins Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[9]
Conclusion
This compound based theranostic nanoparticles represent a promising platform for the diagnosis and treatment of cancer. Their ability to be visualized through fluorescence imaging and to induce localized cell death via photothermal therapy offers a significant advantage over traditional therapeutic approaches. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers working to advance this exciting field of nanomedicine.
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. ntno.org [ntno.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of In vitro Nanoparticles Uptake in Various Cell Lines and In vivo Pulmonary Cellular Transport in Intratracheally Dosed Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: IR-825 Aggregation in Aqueous Solutions
Welcome to the technical support center for IR-825, a near-infrared (NIR) fluorescent dye and photothermal agent. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of this compound aggregation in aqueous solutions, which can significantly impact experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a near-infrared fluorescent dye with a carboxyl group, making it suitable for conjugation to other molecules.[1] It is widely used in biomedical research, particularly for in vivo imaging and photothermal therapy (PTT) due to its strong absorbance in the NIR region (around 800 nm), which allows for deep tissue penetration.[2][3]
Q2: What is this compound aggregation and why is it a problem?
A2: this compound, like many cyanine (B1664457) dyes, is prone to self-aggregation in aqueous solutions due to its hydrophobic nature. This aggregation can lead to a "blue shift" or the appearance of a shoulder peak at a shorter wavelength in its UV-Vis absorption spectrum. Aggregation can quench fluorescence, reduce photothermal conversion efficiency, and lead to the formation of visible precipitates, all of which compromise its effectiveness in experimental applications.
Q3: How can I tell if my this compound is aggregating?
A3: The primary indicators of this compound aggregation are:
-
Visual Observation: The solution appears cloudy or contains visible precipitates.
-
UV-Vis Spectroscopy: The appearance of a new absorption peak or a shoulder at a shorter wavelength (hypsochromic shift) than the monomer peak (around 825 nm).
-
Fluorescence Spectroscopy: A significant decrease in fluorescence intensity (quenching).
Q4: What are the main strategies to prevent this compound aggregation?
A4: The most common and effective strategies to prevent this compound aggregation in aqueous solutions include:
-
Use of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) and Pluronic F-127 can form micelles that encapsulate the hydrophobic this compound molecules.
-
Encapsulation in Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate this compound, improving its stability and solubility in water.
-
Formation of Inclusion Complexes with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| My this compound solution is cloudy and has low fluorescence. | Aggregation of the dye in the aqueous buffer. | 1. Add a surfactant: Incorporate Polysorbate 80 or Pluronic F-127 into your solution at a concentration above its critical micelle concentration (CMC). 2. Decrease dye concentration: Work with a lower final concentration of this compound. 3. Maintain a small percentage of organic solvent: If your application allows, keeping a small percentage (e.g., 0.5-1%) of the initial organic solvent (like DMSO) can help maintain solubility. |
| The UV-Vis spectrum of my this compound solution shows a blue shift or a shoulder peak. | Formation of H-aggregates. | 1. Dilute the solution: Diluting the sample with a suitable solvent should decrease the shoulder peak and increase the monomer peak, confirming aggregation. 2. Implement an anti-aggregation strategy: Use surfactants, polymers, or cyclodextrins as described in the FAQs and Experimental Protocols sections. |
| I observe a loss of fluorescence intensity over time. | Photobleaching and/or aggregation-induced quenching. | 1. Protect from light: Store this compound solutions in the dark. 2. Improve stability: Encapsulate this compound in nanoparticles or form inclusion complexes with cyclodextrins to enhance its stability. |
| My nanoparticle-encapsulated this compound has low drug loading. | Inefficient encapsulation process. | 1. Optimize the polymer-to-drug ratio: Experiment with different ratios to find the optimal loading efficiency. 2. Modify the preparation method: Adjust parameters such as solvent evaporation rate, stirring speed, or sonication time. Refer to the detailed experimental protocols below. |
Data on Anti-Aggregation Strategies
The following tables summarize quantitative data on the effectiveness of different methods to prevent the aggregation of this compound and similar cyanine dyes.
Table 1: Effect of Surfactants on Cyanine Dye Properties
| Surfactant | Concentration | Effect on Dye Properties | Reference |
| Polysorbate 80 | Above CMC | Increases solubility of hydrophobic compounds.[4][5] | [4][5] |
| Pluronic F-127 | 0.2% (w/v) | Peak fluorescence intensity for antibody binding assays.[6] | [6] |
| Pluronic F-127 | 0.5% - 2.0% (w/v) | Maintained solubility of HPPH (a photosensitizer) over time.[7] | [7] |
Table 2: Characterization of this compound Loaded Nanoparticles and Complexes
| Formulation | Size (nm) | Drug Loading / Encapsulation Efficiency | Key Findings | Reference |
| PEG-PLD(IR825) Nanomicelles | ~100 nm | ~21.0% Drug Loading | High drug loading and stability, enhanced cellular uptake. | [8][9] |
| MPPD@IR825/DTX NPs | Nanoscale | - | Good monodispersity and stability, pH-responsive release. | [2] |
| This compound loaded PLGA Nanoparticles | 100-300 nm | Varies with preparation | Biocompatible and biodegradable, allows for controlled release. | [10][11] |
| Cyanazine-HPβCD Inclusion Complex | - | 1:1 Molar Ratio | Improved water solubility and thermal stability.[12] | [12] |
Experimental Protocols
Protocol 1: Stabilization of this compound using Pluronic F-127
This protocol describes a general method for using Pluronic F-127 to improve the solubility of hydrophobic dyes like this compound in aqueous solutions for cell-based assays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (e.g., as a 10% w/v solution in water or 20% w/v in DMSO)[13][14]
-
Cell culture medium or desired aqueous buffer
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-5 mM.
-
Immediately before use, mix equal volumes of the this compound stock solution and a 10% or 20% Pluronic® F-127 solution in a microcentrifuge tube.[14]
-
Add the resulting mixture to your cell culture medium or buffer to achieve the desired final concentration of this compound (typically 1-10 µM).[14] The final concentration of Pluronic® F-127 should generally be kept at or below 0.1%.[13]
-
Vortex the final solution gently to ensure homogeneity.
-
Use the prepared solution for your experiment (e.g., cell loading). Incubation times can range from 10 minutes to over an hour, depending on the cell type and experimental goals.[14]
Workflow for Surfactant Stabilization
Caption: Workflow for stabilizing this compound with Pluronic F-127.
Protocol 2: Preparation of this compound Loaded PLGA Nanoparticles
This protocol outlines the single-emulsion solvent evaporation method for encapsulating a hydrophobic drug like this compound into PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Organic solvent (e.g., acetone (B3395972), chloroform, ethyl acetate)[15][16]
-
Aqueous solution of a stabilizer (e.g., 0.1-5% w/v Polyvinyl alcohol - PVA)[15][17]
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the chosen organic solvent.
-
Emulsification: Add the organic phase to the aqueous stabilizer solution. Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.[17]
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.[17]
-
Purification: Wash the nanoparticles by centrifugation several times to remove the excess stabilizer and non-encapsulated drug. Resuspend the nanoparticle pellet in deionized water.[16]
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Workflow for Nanoparticle Encapsulation
Caption: Workflow for this compound encapsulation in PLGA nanoparticles.
Protocol 3: Formation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol describes the co-precipitation method for preparing an inclusion complex of a hydrophobic molecule with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Acetone
Procedure:
-
Prepare a saturated aqueous solution of HP-β-CD by dissolving an appropriate amount in deionized water at room temperature.
-
Dissolve this compound in acetone.
-
Mix the two solutions and stir continuously at an elevated temperature (e.g., 55°C) for several hours (e.g., 3 hours).[12]
-
Cool the mixture (e.g., at 0°C for 12 hours) to allow the inclusion complex to precipitate.[12]
-
Filter the suspension and wash the precipitate with acetone to remove any uncomplexed this compound on the surface.[12]
-
Dry the precipitate (e.g., at 60°C for 8 hours) to obtain the solid inclusion complex powder.[12]
-
Characterize the formation of the inclusion complex using techniques such as FT-IR, XRD, and SEM.[12][18][19][20]
Signaling Pathway in Photothermal Therapy
This compound-mediated photothermal therapy (PTT) primarily induces cell death through apoptosis and necrosis. The diagram below illustrates a simplified intrinsic (mitochondrial) pathway of apoptosis that can be triggered by the hyperthermia generated during PTT.
Caption: Intrinsic apoptosis pathway induced by photothermal therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Influence of Pluronic F127 on the distribution and functionality of inkjet-printed biomolecules in porous nitrocellulose substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pluronic F-127: An Efficient Delivery Vehicle for 3-(1’-hexyloxy)ethyl-3-devinylpyropheophorbide-a (HPPH or Photochlor) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting the molecular mechanism of apoptosis during photothermal therapy using gold nanoprisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nanocomposix.com [nanocomposix.com]
- 12. Preparation and characterization of cyanazine–hydroxypropyl-beta-cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
- 17. dovepress.com [dovepress.com]
- 18. researchwithrowan.com [researchwithrowan.com]
- 19. Photothermal therapy combined with a STING agonist induces pyroptosis, and gasdermin D could be a new biomarker for guiding the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Technical Support Center: Optimizing IR-825 Nanoparticle Drug Loading Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the loading of the near-infrared (NIR) dye IR-825 into nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the drug loading efficiency of this compound in nanoparticles?
A1: The loading efficiency of this compound, a hydrophobic molecule, is a multifactorial issue dependent on the physicochemical properties of both the dye and the nanoparticle carrier. Key factors include the nanoparticle's composition (e.g., polymers, lipids), size, and surface chemistry.[1][2][3] The method of nanoparticle preparation, such as nanoprecipitation or emulsion solvent evaporation, also plays a critical role.[4][5] Furthermore, the solvent system used to dissolve this compound and the polymer, as well as the ratio of the drug to the carrier material, are crucial parameters.
Q2: What are the most effective methods for loading this compound into nanoparticles?
A2: For hydrophobic drugs like this compound, nanoprecipitation and emulsion-based methods are commonly employed. Nanoprecipitation, also known as the solvent displacement method, is a straightforward technique for encapsulating hydrophobic drugs into polymeric nanoparticles.[6] The emulsion-solvent evaporation method is also widely used and can achieve high drug loading.[5] The choice of method will depend on the specific nanoparticle system and the desired particle characteristics.
Q3: How can the solubility of this compound be improved during the formulation process?
A3: Enhancing the solubility of this compound in the organic phase is critical for achieving high loading efficiency. This can be accomplished by selecting an appropriate organic solvent or a co-solvent system in which both the this compound and the nanoparticle matrix material are highly soluble. The addition of a co-solvent like hexane (B92381) can help trap the hydrophobic drug and increase its encapsulation within the nanoparticle core.[4]
Q4: What are the ideal characteristics of a nanoparticle carrier for high this compound loading?
A4: Nanoparticle carriers with a large hydrophobic core are generally preferred for encapsulating hydrophobic drugs like this compound. For instance, cubosomes, which are lipid-based nanoparticles, have a larger hydrophobic volume compared to liposomes of similar size, leading to higher drug loading efficiency for poorly water-soluble drugs.[7] For polymeric nanoparticles, the choice of polymer and its molecular weight can influence the size of the hydrophobic core.
Q5: How can I accurately determine the drug loading content and encapsulation efficiency of this compound?
A5: The drug loading content (DLC) and encapsulation efficiency (EE) of this compound can be quantified using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4] A direct method involves dissolving the drug-loaded nanoparticles in a suitable solvent and measuring the absorbance or peak area of this compound.[8][9] An indirect method involves separating the nanoparticles from the formulation medium and measuring the amount of free, unencapsulated this compound in the supernatant.[8][9] It is crucial to establish a reliable calibration curve for accurate quantification.[10]
Q6: What are the common reasons for low this compound loading efficiency?
A6: Low drug loading efficiency can stem from several factors, including poor solubility of this compound in the organic solvent, premature precipitation of the drug during nanoparticle formation, and unfavorable partitioning of the drug between the organic and aqueous phases.[4] The physicochemical properties of the nanoparticle itself, such as a small hydrophobic core or a highly porous structure, can also lead to low drug entrapment.
Q7: How can I prevent the aggregation of this compound during nanoparticle preparation?
A7: Aggregation of hydrophobic drugs like this compound can occur at high initial loading concentrations.[4] To mitigate this, one can optimize the drug-to-polymer ratio, use a co-solvent to improve solubility, or employ rapid mixing techniques like a coaxial turbulent jet mixer to ensure fast and uniform nanoprecipitation, which can prevent the formation of drug aggregates.[4]
Q8: What is the impact of surface modifications, such as PEGylation, on this compound loading?
A8: Surface modification with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) is often used to improve the stability and circulation time of nanoparticles.[1][11] While PEGylation primarily affects the surface properties, it can indirectly influence drug loading. The density and length of the PEG chains can affect the particle formation process and the final structure of the nanoparticle, which in turn may have an impact on the available volume for drug encapsulation.
Troubleshooting Guide
This guide addresses common issues encountered during the loading of this compound into nanoparticles.
Problem: Low Drug Loading Efficiency
| Possible Cause | Suggested Solution |
| Poor solubility of this compound | - Test a range of organic solvents (e.g., acetone (B3395972), acetonitrile, dichloromethane, THF) to find one that effectively dissolves both this compound and the nanoparticle matrix material. - Consider using a co-solvent system to enhance solubility.[4] |
| Suboptimal drug-to-carrier ratio | - Systematically vary the initial weight ratio of this compound to the nanoparticle material to find the optimal loading conditions. |
| Inefficient encapsulation method | - Compare different nanoparticle preparation techniques, such as nanoprecipitation and emulsion solvent evaporation. - Optimize the parameters of the chosen method (e.g., stirring speed, solvent addition rate).[4] |
| Drug leakage during preparation | - For emulsion-based methods, ensure the formation of a stable emulsion to prevent premature drug leakage. - Optimize the washing and purification steps to minimize the loss of encapsulated drug. |
Problem: Poor Encapsulation Efficiency
| Possible Cause | Suggested Solution |
| This compound precipitation | - Ensure this compound is fully dissolved in the organic phase before mixing with the aqueous phase. - Increase the solvent-to-antisolvent ratio to ensure a more controlled precipitation of the polymer and entrapment of the drug. |
| Unfavorable drug partitioning | - Modify the composition of the aqueous phase (e.g., by adding a surfactant) to reduce the solubility of this compound in it, thereby favoring its partitioning into the nanoparticle core. |
| Rapid drug diffusion from nanoparticles | - Select a nanoparticle matrix with a high affinity for this compound to better retain the drug within the core. - Crosslinking the nanoparticle matrix after drug loading can help prevent drug leakage. |
Problem: Nanoparticle Aggregation during Drug Loading
| Possible Cause | Suggested Solution |
| High initial drug concentration | - Reduce the initial concentration of this compound in the organic phase.[4] - High concentrations can lead to the formation of drug aggregates which can destabilize the nanoparticle suspension. |
| Insufficient stabilizer | - Increase the concentration of the stabilizer (e.g., surfactant, PEGylated lipid) in the formulation. |
| Inappropriate solvent/antisolvent system | - Ensure the chosen solvent and antisolvent are miscible and that the nanoprecipitation process is well-controlled to avoid uncontrolled aggregation. |
Problem: Inconsistent Batch-to-Batch Loading
| Possible Cause | Suggested Solution |
| Variability in experimental conditions | - Standardize all experimental parameters, including volumes, concentrations, temperatures, stirring rates, and addition rates. |
| Inconsistent raw materials | - Ensure the purity and consistency of this compound, polymers, and solvents from batch to batch. |
| Manual mixing inconsistencies | - Utilize automated or semi-automated systems for mixing, such as syringe pumps for controlled addition rates or microfluidic devices for precise control over the mixing process. |
Data Presentation
Table 1: Influence of Formulation Parameters on Hydrophobic Drug Loading in Polymeric Nanoparticles
| Nanoparticle System | Formulation Method | Key Parameter Varied | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA-PEG | Bulk Nanoprecipitation | Initial Docetaxel Loading | ~1.3 | Not Reported | [4] |
| PLGA-PEG | Bulk Nanoprecipitation with Spin-Down | High Precursor Concentration | Up to 3.2 | Not Reported | [4] |
| PLGA-PEG | Coaxial Turbulent Jet Mixer | Rapid Mixing | Up to 4.4 | Not Reported | [4] |
| PLGA-PEG | Coaxial Turbulent Jet Mixer with Hexane | Co-solvent Addition | Up to 5.5 | Not Reported | [4] |
| PLA | Not Specified | Not Specified | 0 - 21 (single particle variation) | Not Reported | [10] |
Table 2: Comparison of Nanoparticle Characteristics and Docetaxel Loading
| Formulation | Drug Loading (%) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
| 9%-NP Docetaxel | 9 | 216 | < 0.1 | [5] |
| 20%-NP Docetaxel | 20 | 216 | < 0.1 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles via Nanoprecipitation
-
Preparation of Organic Phase:
-
Dissolve a specific amount of the chosen polymer (e.g., PLGA) and this compound in a suitable organic solvent (e.g., acetone or acetonitrile).
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or PVA).
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of this compound.
-
-
Solvent Evaporation:
-
Allow the organic solvent to evaporate overnight under gentle stirring in a fume hood.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant containing the unencapsulated this compound.
-
Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step 2-3 times.
-
-
Resuspension and Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water.
-
Store the nanoparticle suspension at 4°C.
-
Protocol 2: Quantification of this compound Loading using UV-Vis Spectroscopy (Direct Method)
-
Sample Preparation:
-
Take a known volume of the purified this compound loaded nanoparticle suspension and lyophilize it to obtain a dry powder.
-
Accurately weigh the lyophilized nanoparticles.
-
Dissolve the weighed nanoparticles in a suitable organic solvent (e.g., DMSO or DMF) to disrupt the nanoparticles and release the encapsulated this compound.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting solution at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Determine the concentration of this compound using a pre-established calibration curve of free this compound in the same solvent.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Mass of drug-loaded nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Visualizations
Caption: Key factors influencing this compound drug loading efficiency.
Caption: Troubleshooting workflow for low this compound drug loading.
Caption: Experimental workflow for this compound nanoparticle formulation.
References
- 1. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle Drug Loading as a Design Parameter to Improve Docetaxel Pharmacokinetics and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Nanoparticles for Smart Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of drug loading in polymeric nanoparticles using AFM-IR technique: a novel method to map and evaluate drug distribution in drug nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Photothermal Conversion of IR-825
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low photothermal conversion efficiency (PCE) of the near-infrared (NIR) dye IR-825. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
Question 1: My this compound solution shows a lower-than-expected temperature increase upon laser irradiation. What are the primary causes?
Low photothermal conversion of this compound is often linked to several key factors that affect the dye's ability to absorb light and convert it into heat. The most common culprits are:
-
Aggregation: In aqueous solutions, this compound molecules have a strong tendency to stack on top of each other, forming aggregates. This aggregation alters the electronic structure of the dye, leading to a phenomenon known as fluorescence quenching, where the absorbed light energy is dissipated through non-radiative pathways other than heat, thereby reducing the photothermal effect.
-
Solvent Effects: The polarity of the solvent can significantly influence the absorption spectrum and stability of this compound. In highly polar solvents like water, the dye is more prone to aggregation and degradation.
-
Dye Instability and Degradation: Cyanine (B1664457) dyes like this compound are susceptible to degradation from heat and light (photobleaching).[1] This chemical breakdown leads to a loss of the dye's characteristic NIR absorption, rendering it ineffective for photothermal conversion.
-
Suboptimal Experimental Setup: Inaccurate measurements can also lead to the perception of low PCE. This can include incorrect laser power density, improper sample concentration, or an inadequate method for measuring temperature changes.
Question 2: How can I prevent the aggregation of this compound in my experiments?
Preventing aggregation is crucial for maximizing the photothermal performance of this compound. Here are some effective strategies:
-
Encapsulation in Nanoparticles: This is the most common and effective method. Encapsulating this compound within a nanocarrier physically separates the dye molecules, preventing them from aggregating. Common nanoparticle systems include:
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic molecules like this compound.
-
Polymeric Nanoparticles: Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can be used to form a matrix that entraps the dye.[2]
-
Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solutions, with the hydrophobic core serving as a carrier for this compound.
-
-
Conjugation to Polymers: Covalently attaching this compound to a polymer backbone can also prevent aggregation and improve stability.[3]
-
Use of Co-solvents: In some cases, the addition of a small amount of a water-miscible organic solvent, such as DMSO or ethanol, can help to reduce aggregation in aqueous solutions. However, this approach must be used with caution as it may not be suitable for biological applications.
Question 3: My this compound appears to be degrading during the experiment. How can I improve its stability?
Improving the stability of this compound is essential for obtaining reproducible results. Consider the following:
-
Protection from Light: Store this compound solutions in the dark and minimize exposure to ambient light during experimental procedures. Use amber-colored vials or wrap containers in aluminum foil.
-
Temperature Control: Avoid exposing this compound solutions to high temperatures for extended periods. Store stock solutions at the recommended temperature, typically -20°C or -80°C.[4]
-
Nanoparticle Encapsulation: As with preventing aggregation, encapsulation provides a protective environment for the dye, shielding it from degradation. Studies have shown that encapsulated cyanine dyes exhibit significantly better photostability compared to the free dye.[1]
-
pH Control: The stability of cyanine dyes can be pH-dependent. Ensure that the pH of your solution is within the optimal range for this compound stability, which is typically near neutral.
Frequently Asked Questions (FAQs)
Q1: What is the expected photothermal conversion efficiency (PCE) for this compound?
The PCE of this compound can vary significantly depending on its formulation and the experimental conditions. While specific PCE values for this compound are not always reported, data for the structurally similar dye IR-820 can provide a useful benchmark. Encapsulation of cyanine dyes has been shown to enhance their photothermal performance. For instance, studies on the related dye ICG have shown a significant increase in PCE when loaded into covalent organic framework nanoparticles (56.7%) compared to the free dye.[5]
Q2: What is the optimal laser wavelength and power density for exciting this compound?
This compound has a primary absorption peak in the near-infrared region, typically around 820-830 nm. Therefore, a laser with a wavelength in this range (e.g., 808 nm) is ideal for excitation. The optimal power density will depend on the concentration of this compound and the desired temperature increase. It is recommended to start with a low power density (e.g., 0.5 W/cm²) and gradually increase it while monitoring the temperature change to avoid rapid degradation of the dye.
Q3: How does the choice of solvent affect the photothermal performance of this compound?
The solvent can have a profound impact on the photophysical properties of this compound. In polar solvents like water, the dye is prone to forming non-emissive aggregates, which reduces its photothermal efficiency. In less polar environments, such as when encapsulated within the hydrophobic core of a nanoparticle, the dye molecules are more likely to exist in their monomeric form, which is optimal for photothermal conversion.
Q4: Can I reuse a solution of this compound for multiple experiments?
It is generally not recommended to reuse this compound solutions for multiple photothermal experiments, especially if the solution has been exposed to laser irradiation. The dye can undergo photodegradation, leading to a decrease in its concentration and, consequently, a lower photothermal effect in subsequent experiments. It is best to use a fresh solution for each experiment to ensure reproducibility.
Data Presentation
Table 1: Comparison of Photothermal Performance of Free vs. Encapsulated IR-820 (Analogue of this compound)
| Formulation | Concentration (µM) | Laser Power Density (W/cm²) | Temperature Increase (ΔT in °C) after 2 min | Reference |
| Free IR-820 | 20 | 5.3 | 3.7 | [2] |
| IR-820 in PLGA Nanoparticles | 20 | 5.3 | 6.0 | [2] |
| Free IR-820 | 120 | 5.3 | 19.0 | [2] |
| IR-820 in PLGA Nanoparticles | 120 | 5.3 | 20.4 | [2] |
| Free IR-820 | 120 | 14.1 | 33.3 | [2] |
| IR-820 in PLGA Nanoparticles | 120 | 14.1 | 33.6 | [2] |
Note: Data is for IR-820, a close structural analogue of this compound. PLGA: Poly(lactic-co-glycolic acid).
Experimental Protocols
Detailed Methodology for Measuring Photothermal Conversion Efficiency (PCE)
This protocol outlines a general method for determining the PCE of an this compound formulation.
1. Materials and Equipment:
-
This compound solution (free or encapsulated in nanoparticles) at a known concentration.
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Control solution (e.g., deionized water or PBS).
-
Quartz cuvette.
-
NIR laser with a wavelength close to the absorption maximum of this compound (e.g., 808 nm).
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Power meter to measure the laser output.
-
Thermocouple or infrared thermal imaging camera to record temperature.
-
Magnetic stirrer and stir bar (optional, for ensuring uniform temperature distribution).
2. Experimental Procedure:
-
Sample Preparation: Place a fixed volume (e.g., 1 mL) of the this compound solution into the quartz cuvette.
-
Temperature Stabilization: Allow the sample to equilibrate to room temperature.
-
Laser Irradiation: Irradiate the sample with the NIR laser at a fixed power density for a set period (e.g., 10 minutes), continuously recording the temperature of the solution.
-
Cooling Phase: Turn off the laser and continue to record the temperature as the solution cools down to room temperature.
-
Control Experiment: Repeat the same procedure with the control solution (e.g., water or PBS) to account for any heat generated by the solvent or the cuvette.
3. Data Analysis and PCE Calculation:
The photothermal conversion efficiency (η) can be calculated using the following equation:
η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)]
Where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
Tmax is the maximum steady-state temperature.
-
Tsurr is the ambient temperature.
-
Q0 is the heat absorbed by the solvent and container (obtained from the control experiment).
-
I is the incident laser power.
-
Aλ is the absorbance of the this compound solution at the laser wavelength.
The term hA can be determined from the cooling phase of the experiment by plotting the natural logarithm of the temperature change versus time.
Mandatory Visualization
A troubleshooting workflow for low photothermal conversion of this compound.
Key factors influencing the photothermal conversion efficiency of this compound.
References
- 1. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Indocyanine green-loaded porphyrin covalent organic frameworks for photothermal cancer therapy - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Tumor Accumulation of IR-825 Nanoparticles
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the tumor accumulation of IR-825 nanoparticles in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound nanoparticles exhibit low tumor accumulation. What are the potential causes and how can I address this?
A1: Low tumor accumulation is a common challenge. Several factors related to both the nanoparticles and the tumor microenvironment can be the cause. Here’s a troubleshooting guide:
-
Poor Blood Circulation Time: Nanoparticles cleared too quickly from the bloodstream won't have sufficient opportunity to reach the tumor site.
-
Solution: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to the nanoparticle surface, can significantly increase circulation time by helping to evade uptake by the mononuclear phagocyte system (MPS).[1]
-
-
Suboptimal Physicochemical Properties: The size, shape, and surface charge of your nanoparticles play a critical role in their biodistribution.
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Inefficient Tumor Penetration: Even if nanoparticles reach the tumor vasculature, they may not effectively penetrate the tumor tissue due to high interstitial fluid pressure and a dense extracellular matrix.[3]
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Solution: Consider strategies to modify the tumor microenvironment. For instance, co-administration of agents that reduce tumor stromal density or the use of smaller nanoparticles (under 30 nm) for better diffusion have been explored.[3] Another approach is the use of ionizing radiation, which can decrease interstitial tumor pressure and increase vascular permeability.[4][5]
-
-
Tumor Model Variability: The Enhanced Permeability and Retention (EPR) effect, which is the basis for passive nanoparticle accumulation, can be highly heterogeneous among different tumor types and even within the same tumor.[6][7][8]
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Solution: Characterize the vascular permeability of your tumor model. If the EPR effect is weak, passive targeting may be insufficient. In such cases, active targeting strategies should be considered.
-
Q2: I'm observing high uptake of my this compound nanoparticles in the liver and spleen. How can I minimize this off-target accumulation?
A2: High accumulation in the liver and spleen is characteristic of clearance by the reticuloendothelial system (RES), a part of the MPS.[9][10] To reduce this:
-
Optimize Surface Properties:
-
PEGylation: This is the most common and effective method to create a "stealth" coating that reduces opsonization (the process that marks particles for phagocytosis) and subsequent uptake by macrophages in the liver and spleen.[1][11]
-
Surface Charge: Positively charged nanoparticles are more prone to sequestration by the MPS.[2] Aim for a neutral or slightly negative zeta potential to improve circulation times.[2][12]
-
-
Control Nanoparticle Size: Very large particles (>200 nm) are rapidly cleared by the spleen and liver.[2] Ensure your synthesis and purification methods produce a monodisperse population of nanoparticles within the optimal size range (around 100-200 nm) for tumor targeting.[2][13]
Q3: What is the ideal size for this compound nanoparticles to maximize tumor accumulation?
A3: The optimal size is a balance between several factors:
-
Avoiding Renal Clearance: Particles smaller than 5-10 nm are quickly cleared by the kidneys.[2]
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Evading MPS/RES Clearance: As mentioned, larger particles (>200 nm) are rapidly taken up by the liver and spleen.[2]
-
Exploiting the EPR Effect: The fenestrations in tumor blood vessels typically allow nanoparticles up to ~200 nm to pass through.[13]
-
Tumor Penetration: While larger nanoparticles can extravasate into the tumor, smaller nanoparticles (<50 nm) may penetrate deeper into the tumor tissue.[3]
General Guideline: A hydrodynamic diameter of 100-200 nm is often considered a good starting point for balancing long circulation and effective accumulation via the EPR effect.[2][14] However, the ideal size can be tumor-model dependent.[3]
Q4: How does surface charge influence the biodistribution and tumor uptake of this compound nanoparticles?
A4: Surface charge, often measured as zeta potential, is a critical parameter:
-
Positively Charged: These nanoparticles tend to interact strongly with negatively charged cell membranes, which can enhance cellular uptake. However, in vivo, they are also rapidly opsonized by plasma proteins, leading to fast clearance by the MPS and potential toxicity.[2][15]
-
Negatively Charged: Nanoparticles with a high negative charge can also be cleared by scavenger receptors. However, a slight negative charge is often preferred as it can help prevent aggregation and reduce non-specific protein adsorption compared to positively charged particles.[12][16]
-
Neutral (or Near-Neutral): These nanoparticles, often achieved through dense PEGylation, generally exhibit the longest circulation times and lower MPS uptake, which can lead to improved tumor accumulation through the EPR effect.[2]
Q5: Should I employ active targeting for my this compound nanoparticles? What are some common strategies?
A5: Active targeting can significantly enhance tumor-specific accumulation and cellular uptake, especially in tumors with a weak EPR effect.[17][18][19] It involves decorating the nanoparticle surface with ligands that bind to specific receptors overexpressed on cancer cells.[19][20]
-
When to Use Active Targeting:
-
When passive accumulation is low.
-
To target specific cell types within the tumor.
-
To promote internalization into cancer cells after accumulation in the tumor interstitium.[19]
-
-
Common Targeting Ligands:
-
Antibodies: Monoclonal antibodies (e.g., Trastuzumab for HER2-positive cancers) offer high specificity.[1]
-
Peptides: Smaller than antibodies, peptides like RGD can target integrins, which are often overexpressed in tumors.[21]
-
Aptamers: These are single-stranded DNA or RNA molecules that can bind to specific targets.
-
Small Molecules: Folic acid is a common example, targeting the folate receptor, which is overexpressed in many cancers.
-
Q6: My this compound nanoparticle formulation is unstable in biological media, showing signs of aggregation. What can I do?
A6: Nanoparticle stability in high-salt, protein-rich environments like cell culture media or blood is crucial for in vivo success.[22][23]
-
Improve Steric Hindrance: Coat the nanoparticles with hydrophilic polymers like PEG. The polymer chains create a steric barrier that prevents particles from getting too close and aggregating.[21]
-
Optimize Surface Charge: Ensure the nanoparticles have a sufficient surface charge (either positive or negative) to induce electrostatic repulsion between particles. A zeta potential outside the range of -30 mV to +30 mV is generally considered stable.[12]
-
Check for Protein Corona Effects: When nanoparticles are introduced into biological fluids, proteins adsorb to their surface, forming a "protein corona" that can alter their size, charge, and stability.[24] Characterize your particles after incubation in serum to understand these changes. PEGylation can help reduce protein adsorption.
-
Storage Conditions: For long-term storage, lyophilization (freeze-drying) with cryoprotectants like sucrose (B13894) or trehalose (B1683222) can prevent aggregation and maintain nanoparticle integrity.[23]
Quantitative Data Summary
Table 1: Effect of Nanoparticle Size on Biodistribution and Tumor Accumulation
| Nanoparticle Size | Primary Accumulation Site(s) | Relative Tumor Accumulation | Key Considerations |
| < 10 nm | Kidneys (Rapid Clearance) | Very Low | Too small for effective EPR-based targeting.[2] |
| 10 - 50 nm | Liver, Spleen, Tumor | Moderate | Good for tumor penetration but may still have shorter circulation times.[3] |
| 50 - 200 nm | Liver, Spleen, Tumor | High | Generally considered optimal for balancing circulation time and EPR effect.[2][14] |
| > 200 nm | Liver, Spleen | Low | Rapidly cleared by the mononuclear phagocyte system.[2] |
Table 2: Comparison of Passive vs. Active Targeting Strategies
| Targeting Strategy | Mechanism | Advantages | Disadvantages |
| Passive Targeting | Exploits the Enhanced Permeability and Retention (EPR) effect of tumor vasculature.[17][18][25] | Simple design, broadly applicable to many solid tumors. | Dependent on the highly variable EPR effect[8], non-specific within the tumor. |
| Active Targeting | Ligands on nanoparticle surface bind to specific receptors on cancer cells.[17][18][19] | High specificity, enhances cellular uptake[19], can be effective in tumors with low EPR. | More complex synthesis, potential for immunogenicity, target receptor heterogeneity. |
Experimental Protocols
Protocol 1: General Method for Surface Modification with a Targeting Peptide (e.g., RGD)
This protocol describes a common method for covalently attaching a cysteine-terminated peptide to a maleimide-functionalized nanoparticle surface.
-
Nanoparticle Preparation: Synthesize this compound nanoparticles with a surface that can be functionalized with maleimide (B117702) groups. A common approach is to use a polymer coating (e.g., PEG) that has a maleimide group at one end (e.g., NHS-PEG-Maleimide).
-
Activation (if necessary): If starting with carboxylated or aminated nanoparticles, use EDC/NHS chemistry to react the surface with a heterobifunctional linker like NHS-PEG-Maleimide.
-
Peptide Conjugation: a. Dissolve the maleimide-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.0-7.5). b. Dissolve the cysteine-terminated RGD peptide in the same buffer. c. Add the peptide solution to the nanoparticle solution at a desired molar ratio (e.g., 100:1 peptide to nanoparticle). d. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light. The maleimide group reacts specifically with the thiol group on the cysteine residue.
-
Purification: a. Remove unconjugated peptide using dialysis (with an appropriate molecular weight cutoff membrane) or repeated centrifugation and resuspension cycles.
-
Characterization: a. Confirm successful conjugation using techniques like UV-Vis spectroscopy, FTIR, or by quantifying the remaining free peptide in the supernatant. b. Measure the size and zeta potential of the final conjugated nanoparticles using Dynamic Light Scattering (DLS) to ensure they are within the desired range and have not aggregated.
Protocol 2: In Vivo Biodistribution Study using Near-Infrared (NIR) Fluorescence Imaging
This protocol outlines a typical procedure for assessing the tumor accumulation and organ distribution of this compound nanoparticles in a tumor-bearing mouse model.
-
Animal Model: Use mice bearing subcutaneous or orthotopic tumors. Tumors should reach a suitable size (e.g., 100-200 mm³) before imaging begins.
-
Nanoparticle Administration: a. Suspend the this compound nanoparticles in a sterile, biocompatible vehicle (e.g., sterile PBS). b. Administer the nanoparticles to the mice via intravenous (tail vein) injection. The dose will depend on the brightness of the nanoparticles and the sensitivity of the imaging system.
-
In Vivo Imaging: a. At various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours), anesthetize the mice. b. Place the anesthetized mouse in an in vivo imaging system (IVIS) equipped for NIR fluorescence imaging.[26][27] c. Acquire whole-body fluorescence images using an appropriate excitation filter (e.g., ~780 nm) and emission filter (e.g., ~830 nm) for this compound. d. Use the system's software to draw Regions of Interest (ROIs) around the tumor and major organs (liver, spleen, kidneys, lungs) to quantify the average fluorescence intensity at each time point.[27][28]
-
Ex Vivo Analysis (Terminal Time Point): a. At the final time point, euthanize the mice. b. Carefully excise the tumor and major organs. c. Arrange the organs in the imaging system and acquire a final fluorescence image. This provides more accurate quantification without interference from overlying tissues.[27] d. Quantify the fluorescence intensity per organ as described above. The signal can be normalized to organ weight for comparison.
-
Data Analysis: a. Plot the fluorescence intensity in the tumor and other organs over time to determine the pharmacokinetic profile and the time of peak tumor accumulation. b. Calculate the tumor-to-organ ratios (e.g., tumor-to-liver ratio) to assess targeting efficiency.[28]
Visualizations
Caption: Workflow for optimizing nanoparticle tumor accumulation.
Caption: The Enhanced Permeability and Retention (EPR) Effect.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ionizing radiation increases systemic nanoparticle tumor accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionizing radiation increases systemic nanoparticle tumor accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nano-drug delivery: Is the enhanced permeability and retention (EPR) effect sufficient for curing cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Biodistribution and targeting properties of iron oxide nanoparticles for treatments of cancer and iron anemia disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo Biodistribution and Clearance of Magnetic Iron Oxide Nanoparticles for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle accumulation and penetration in 3D tumor models: the effect of size, shape, and surface charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cancer active targeting by nanoparticles: a comprehensive review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. What is Active and Passive Targeting | IGI Global Scientific Publishing [igi-global.com]
- 26. dovepress.com [dovepress.com]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Toxicity of IR-825
Welcome to the technical support center for IR-825. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target toxicity of the near-infrared dye this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guides
This section addresses common problems encountered during the formulation and application of this compound, with a focus on reducing off-target effects.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High in vitro cytotoxicity in non-target cell lines | - Inherent toxicity of free this compound.- Suboptimal nanoparticle formulation leading to premature drug release.- Instability of the nanoparticle carrier in culture media. | - Encapsulate this compound in a biocompatible nanocarrier (e.g., liposomes, PLGA, or PEG-PLD nanoparticles) to shield it from non-target cells.[1][2]- Optimize the drug loading and encapsulation efficiency to ensure minimal free this compound.- Characterize nanoparticle stability in relevant biological media before conducting cytotoxicity assays. |
| Significant weight loss or organ damage observed in in vivo models | - Systemic distribution of free or unstable this compound formulations leading to accumulation in healthy organs like the liver and spleen.[3][4]- Immune response to the nanocarrier material. | - Utilize nanoparticle formulations to leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[1]- Functionalize the nanoparticle surface with targeting ligands (e.g., antibodies, peptides) for active targeting to tumor cells.- Evaluate the biocompatibility of the nanocarrier material through hematology, serum chemistry, and histopathology analyses.[3][5] |
| Low photothermal conversion efficiency | - Aggregation of this compound in aqueous solution, which can quench its photothermal properties.- Inefficient encapsulation or low loading content within nanoparticles. | - Formulate this compound into nanoparticles to prevent aggregation in physiological solutions.[2]- Optimize the formulation process to maximize the encapsulation efficiency of this compound.- Measure the temperature change of the formulation upon laser irradiation to quantify the photothermal conversion efficiency. |
| Poor nanoparticle stability (aggregation/precipitation) | - Unfavorable surface charge (Zeta potential) leading to particle agglomeration.- Hydrophobic interactions of the formulation components.- Degradation of the nanocarrier in the storage buffer. | - PEGylate the nanoparticle surface to create a hydrophilic shield and improve colloidal stability.- Ensure the Zeta potential of the nanoparticles is sufficiently high (positive or negative) to induce electrostatic repulsion.- Store nanoparticles in an appropriate buffer and at the recommended temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which nanoparticle encapsulation reduces this compound toxicity?
A1: Nanoparticle encapsulation reduces this compound toxicity through several mechanisms. Firstly, it prevents the premature release of the hydrophobic this compound into systemic circulation, minimizing its interaction with healthy tissues.[1] Secondly, it can alter the biodistribution of this compound, promoting its accumulation in tumor tissues through the EPR effect. Lastly, by using biocompatible materials for the nanoparticle shell, the overall formulation becomes less toxic.
Q2: How can I improve the tumor-targeting specificity of my this compound formulation?
A2: To improve tumor-targeting specificity, you can employ active targeting strategies. This involves conjugating targeting ligands, such as antibodies, peptides, or small molecules that recognize and bind to receptors overexpressed on the surface of cancer cells. This enhances the cellular uptake of the this compound formulation by tumor cells while minimizing uptake by healthy cells.
Q3: What are the critical quality attributes to assess for an this compound nanoparticle formulation to ensure reduced off-target toxicity?
A3: The critical quality attributes include:
-
Particle Size and Polydispersity Index (PDI): For effective EPR-mediated tumor targeting, a particle size between 50-200 nm with a low PDI is generally desired.
-
Zeta Potential: This indicates the surface charge and is a predictor of colloidal stability.
-
Encapsulation Efficiency and Drug Loading: High encapsulation efficiency ensures minimal free this compound, reducing systemic toxicity.
-
In Vitro Release Profile: A sustained release profile, particularly one that is triggered by the tumor microenvironment (e.g., low pH), can reduce off-target effects.[6]
-
Biocompatibility: The nanocarrier material should be non-toxic and non-immunogenic.
Q4: Are there any strategies to make the this compound formulation responsive to the tumor microenvironment?
A4: Yes, stimuli-responsive nanoparticles can be designed to release this compound specifically within the tumor microenvironment. For example, pH-sensitive polymers can be used that undergo a conformational change in the acidic environment of a tumor, triggering the release of the encapsulated this compound.[6]
Quantitative Data Summary
The following table summarizes representative data on the in vitro cytotoxicity of different this compound formulations.
| Formulation | Cell Line | Concentration | Cell Viability (%) | Reference |
| Free this compound | Murine Macrophage | 100 µg/mL | ~40% | [3] |
| Iron Oxide Nanoparticles | Murine Macrophage | 100 µg/mL | ~80% (after 7 days) | [3] |
| PEG-PLD(IR825) Nanomicelles | HeLa | 50 µg/mL (this compound equiv.) | >90% (without laser) | [1] |
| IR-820 loaded PLGA Nanoparticles | MCF-7 | 120 µM (IR-820 equiv.) | ~95% (without laser) | [2] |
Note: Data is illustrative and compiled from various sources. Direct comparison may be limited due to different experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of PEG-PLD(IR825) Nanomicelles
This protocol is adapted from a study on amphiphilic nanomicelles for photothermal therapy.[1]
Materials:
-
IR825-NH₂
-
mPEG-PLD (methoxypoly(ethylene glycol)-block-poly(L-aspartic acid sodium salt))
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO 3500 Da)
Procedure:
-
Dissolve mPEG-PLD, EDC, and NHS in DMSO.
-
Add a solution of IR825-NH₂ in DMSO to the mPEG-PLD solution.
-
Stir the reaction mixture in the dark at room temperature for 24 hours.
-
Dialyze the mixture against deionized water for 48 hours to remove unreacted reagents and DMSO. The water should be changed every 6 hours.
-
Lyophilize the purified solution to obtain the PEG-PLD(IR825) conjugate.
-
To form nanomicelles, dissolve the lyophilized powder in phosphate-buffered saline (PBS) and sonicate briefly.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Materials:
-
Target and non-target cell lines
-
Cell culture medium and supplements
-
This compound formulation and controls (free this compound, vehicle)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound formulation, free this compound, and the corresponding vehicle control in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions to each well. Include untreated cells as a control.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: In Vivo Toxicity Assessment
Materials:
-
Healthy animal models (e.g., mice)
-
This compound formulation and saline control
-
Blood collection tubes (with and without anticoagulant)
-
Formalin for tissue fixation
-
Hematology and serum chemistry analyzers
Procedure:
-
Administer the this compound formulation to the animal models via the desired route (e.g., intravenous injection). Include a control group receiving saline.
-
Monitor the animals daily for changes in body weight, behavior, and overall health for a predetermined period (e.g., 14 days).
-
At selected time points, collect blood samples for hematological analysis (complete blood count) and serum chemistry analysis (liver and kidney function markers).[5]
-
At the end of the study, euthanize the animals and perform a necropsy.
-
Collect major organs (liver, spleen, kidneys, heart, lungs) and fix them in formalin for histopathological examination.[3][4]
Visualizations
Caption: Workflow for developing and evaluating this compound nanoparticles to reduce off-target toxicity.
Caption: Logical relationship between nanoparticle encapsulation and reduced this compound toxicity.
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of in vivo toxicity of biological nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing IR-825 Photobleaching in Fluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of the near-infrared (NIR) fluorescent dye IR-825 during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to photobleaching?
A1: this compound is a heptamethine cyanine (B1664457) dye that fluoresces in the near-infrared spectrum. Like other cyanine dyes, it is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light. This process is primarily caused by photooxidation, where the excited dye molecule reacts with molecular oxygen to form non-fluorescent products.[1]
Q2: What are the main factors that contribute to this compound photobleaching?
A2: Several factors can accelerate the photobleaching of this compound:
-
High Excitation Light Intensity: Using excessive laser power or illumination intensity is a primary driver of photobleaching.
-
Prolonged Exposure Time: Continuous or repeated exposure to the excitation light increases the cumulative dose of photons the dye molecules receive.
-
Presence of Molecular Oxygen: Oxygen is a key mediator in the photooxidative destruction of cyanine dyes.
-
Local Chemical Environment: The viscosity, polarity, and presence of reactive species in the mounting medium or cellular environment can influence the photostability of the dye.[2][3]
Q3: Can I completely eliminate photobleaching?
A3: While complete elimination is challenging, you can significantly reduce the rate of photobleaching to acquire high-quality images and data over a longer duration. A multi-faceted approach involving optimization of imaging parameters and the use of protective agents is most effective.
Q4: Are there more photostable alternatives to this compound?
A4: The photostability of fluorescent dyes can vary. Within the near-infrared cyanine dye family, some derivatives may exhibit enhanced stability. For instance, IR-820 has been shown to have a longer degradation half-time compared to Indocyanine Green (ICG) under certain conditions.[4] Encapsulating dyes like IR-780 in nanoparticles has also been shown to improve photostability.[5][6] The choice of an alternative dye will depend on the specific experimental requirements, including spectral properties and conjugation chemistry.
Troubleshooting Guides
This section provides solutions to common problems encountered during fluorescence microscopy with this compound.
Problem 1: Rapid signal loss during image acquisition.
-
Potential Cause: High excitation laser power.
-
Troubleshooting Step: Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio.
-
Expected Outcome: A slower rate of photobleaching, allowing for longer imaging sessions.
-
Potential Cause: Long exposure times.
-
Troubleshooting Step: Decrease the camera exposure time to the minimum required for a sufficient signal.
-
Expected Outcome: Reduced total light dose on the sample per image.
-
Potential Cause: Continuous illumination.
-
Troubleshooting Step: Use the microscope's shutter to block the light path when not actively acquiring images. For time-lapse experiments, increase the interval between acquisitions.
-
Expected Outcome: Prevents unnecessary photobleaching between time points.
Problem 2: Weak initial signal that quickly disappears.
-
Potential Cause: Low labeling efficiency or low target abundance.
-
Troubleshooting Step: Optimize your staining protocol to ensure efficient labeling. If the target is of low abundance, consider using a brighter, more photostable dye if possible.
-
Expected Outcome: A stronger initial signal that is more resistant to photobleaching.
-
Potential Cause: Suboptimal imaging settings.
-
Troubleshooting Step: Increase the detector gain or use a more sensitive detector to amplify the signal without increasing the excitation intensity.
-
Expected Outcome: Improved signal-to-noise ratio without accelerating photobleaching.
Problem 3: High background fluorescence that obscures the signal.
-
Potential Cause: Non-specific binding of the dye.
-
Troubleshooting Step: Optimize washing steps in your staining protocol to remove unbound dye. Consider using a blocking agent if applicable.
-
Expected Outcome: Reduced background and improved contrast.
-
Potential Cause: Autofluorescence from the sample or mounting medium.
-
Troubleshooting Step: Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a mounting medium with low autofluorescence.
-
Expected Outcome: A clearer signal from your labeled structures.
Quantitative Data on Photostability of Near-Infrared Cyanine Dyes
| Dye | Relative Photostability | Singlet Oxygen Quantum Yield (ΦΔ) | Notes |
| IR-780 | Higher than ICG | 0.127 | Exhibits good photostability and tumor-targeting abilities.[6][7] |
| IR-820 | Higher than ICG | - | Demonstrates degradation half-times approximately double those of ICG in aqueous solution.[4] |
| ICG | Lower | 0.008 | The only FDA-approved NIR dye for clinical use, but known for its lower photostability.[7][8] |
Experimental Protocols
Protocol 1: Preparation of Ascorbic Acid-Based Antifade Mounting Medium
Ascorbic acid (Vitamin C) is a potent antioxidant that can reduce photobleaching by scavenging reactive oxygen species.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
L-Ascorbic acid
Procedure:
-
Prepare a 90% glycerol solution in PBS (e.g., 9 mL glycerol + 1 mL 10x PBS).
-
Immediately before use, add L-ascorbic acid to the glycerol/PBS solution to a final concentration of 0.1 M.
-
Dissolve the ascorbic acid completely by gentle vortexing.
-
Mount your stained specimen with a small drop of the freshly prepared antifade medium.
-
Seal the coverslip with nail polish or a commercial sealant.
-
Store slides in the dark at 4°C.
Protocol 2: Live-Cell Imaging with Trolox Antifade Reagent
Trolox, a water-soluble analog of Vitamin E, is an effective antifade agent for live-cell imaging.
Materials:
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Oxygen scavenging system (optional, e.g., glucose oxidase and catalase)
Procedure:
-
Culture cells in a suitable imaging chamber (e.g., glass-bottom dish).
-
Prepare a stock solution of Trolox (e.g., 100 mM in ethanol (B145695) or DMSO). Store at -20°C.
-
On the day of imaging, dilute the Trolox stock solution into the pre-warmed live-cell imaging medium to a final working concentration (typically 0.1-1 mM). The optimal concentration should be determined experimentally to minimize cytotoxicity.[9][10]
-
For enhanced photoprotection, especially for single-molecule imaging, an oxygen scavenging system can be added to the imaging medium.[11]
-
Replace the culture medium with the Trolox-containing imaging medium just before starting the imaging session.
-
Proceed with live-cell imaging, keeping illumination times and laser power to a minimum.
Visualizations
Photobleaching Mechanism of Heptamethine Cyanine Dyes
Caption: General mechanism of photobleaching for heptamethine cyanine dyes like this compound.
Experimental Workflow for Minimizing Photobleaching
Caption: A streamlined workflow for fluorescence imaging with this compound to reduce photobleaching.
Logical Relationship of Troubleshooting Steps
Caption: Logical decision tree for troubleshooting this compound photobleaching.
References
- 1. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoisomerization of Heptamethine Cyanine Dyes Results in Red-Emissive Species: Implications for Near-IR, Single-Molecule, and Super-Resolution Fluorescence Spectroscopy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liposomal IR-780 as a Highly Stable Nanotheranostic Agent for Improved Photothermal/Photodynamic Therapy of Brain Tumors by Convection-Enhanced Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pure.uva.nl [pure.uva.nl]
- 9. biocompare.com [biocompare.com]
- 10. Fluorescence probe for the convenient and sensitive detection of ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Water Solubility of IR-825
Welcome to the technical support center for IR-825. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the near-infrared dye this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its poor water solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in water?
A1: this compound is a near-infrared (NIR) fluorescent dye commonly used in biomedical research, particularly for photothermal therapy (PTT) and bioimaging. Its chemical structure is largely hydrophobic, meaning it does not readily dissolve in water. This poor aqueous solubility can lead to precipitation in biological buffers, limiting its bioavailability and therapeutic efficacy.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing concentrated stock solutions. While comprehensive public data is limited, vendor information indicates a solubility of 4.55 mg/mL in DMSO[1]. For experimental work, it is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can negatively impact the solubility of the compound.
Solubility of this compound in Common Organic Solvents
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | 824.44 | 4.55 | 5.52 | [1] |
Note: This table will be updated as more quantitative data becomes available.
Q3: What are the primary strategies to overcome the poor water solubility of this compound for in vivo applications?
A3: The most effective strategies involve the use of nanoparticle-based drug delivery systems. These systems encapsulate the hydrophobic this compound molecules within a hydrophilic shell, allowing for stable dispersion in aqueous environments. The most common approaches include:
-
Polymeric Micelles: Self-assembling structures formed from amphiphilic block copolymers that encapsulate this compound in their hydrophobic core.
-
Albumin-based Nanoparticles: Utilizing proteins like human serum albumin (HSA) or bovine serum albumin (BSA) to carry this compound.
-
Liposomes: Vesicles composed of a lipid bilayer that can enclose an aqueous core and carry hydrophobic molecules within the bilayer.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My this compound is precipitating out of my aqueous buffer.
-
Cause: The concentration of this compound in your aqueous solution likely exceeds its solubility limit. This can happen if the organic solvent from your stock solution is not sufficiently diluted or if the dye is not properly encapsulated.
-
Solution:
-
Increase Dilution: Ensure that the final concentration of the organic solvent (e.g., DMSO) is minimal in your aqueous buffer, typically less than 1%.
-
Optimize Encapsulation: If you are using a nanoparticle formulation, precipitation indicates poor encapsulation. Review your protocol for nanoparticle preparation, paying close attention to parameters like sonication time, stirring speed, and the ratio of this compound to the carrier material.
-
Use a Solubilizing Agent: For some applications, the addition of a biocompatible surfactant or cyclodextrin (B1172386) may help to increase the aqueous solubility of this compound.
-
Issue 2: The drug loading efficiency of my this compound nanoparticles is low.
-
Cause: Low drug loading efficiency can result from several factors, including the physicochemical properties of this compound, the choice of nanoparticle system, and the encapsulation method.
-
Solutions:
-
Optimize the Drug-to-Carrier Ratio: Systematically vary the initial amount of this compound relative to the polymer or lipid. An excess of the drug can lead to inefficient encapsulation.
-
Select an Appropriate Encapsulation Method: For hydrophobic drugs like this compound, methods like thin-film hydration for liposomes or nanoprecipitation for polymeric nanoparticles are often effective[2].
-
Improve Solubility During Encapsulation: Using a co-solvent system can help to keep this compound dissolved during the nanoparticle formation process, preventing its premature precipitation[2].
-
Consider Chemical Conjugation: Covalently linking this compound to a polymer can significantly increase the drug loading rate, with some studies reporting rates as high as 21.0% for this compound-conjugated polymeric nanomicelles[3].
-
Issue 3: My this compound nanoparticles are aggregating.
-
Cause: Nanoparticle aggregation can be caused by improper surface charge, insufficient stabilization, or inappropriate storage conditions.
-
Solutions:
-
Optimize Surface Charge: The zeta potential of your nanoparticles is a key indicator of their stability. A sufficiently high positive or negative zeta potential will prevent aggregation due to electrostatic repulsion.
-
Use Stabilizers: Incorporating stabilizers such as polyethylene (B3416737) glycol (PEG) into your formulation can provide a protective hydrophilic layer that prevents aggregation.
-
Control pH and Ionic Strength: The pH and salt concentration of your buffer can influence the surface charge and stability of your nanoparticles. Ensure these are optimized and consistent.
-
Proper Storage: Store your nanoparticle suspensions at recommended temperatures (often 4°C) and consider using cryoprotectants if freezing is necessary.
-
Comparative Data on this compound Nanoparticle Formulations
The choice of nanoparticle system can significantly impact the physicochemical properties of the final formulation. The following table summarizes representative data from the literature to aid in your selection.
| Nanoparticle Type | This compound Loading Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| PEG-PLD Polymeric Micelles (conjugated) | ~21.0% | - | - | [3] |
| Human Serum Albumin (HSA) Nanoparticles | ~82% | 170.2 ± 1.4 | <0.3 | [4] |
| Liposomes | 53.62 ± 0.09 | 205.3 ± 3.94 | 0.282 | [5] |
Note: Loading efficiencies and particle characteristics can vary significantly based on the specific protocol and materials used. This table provides a general comparison.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Human Serum Albumin (HSA) Nanoparticles via Desolvation
This protocol is a general guideline for preparing this compound loaded HSA nanoparticles. Optimization may be required for your specific application.
-
Dissolve HSA: Prepare a solution of human serum albumin (e.g., 100 mg) in deionized water.
-
Prepare this compound Solution: Dissolve this compound in a suitable organic solvent such as ethanol.
-
Mix and Stir: Add the this compound solution to the HSA solution under continuous stirring.
-
Desolvation: Add a desolvating agent (e.g., ethanol) dropwise to the mixture while stirring. The solution will become turbid as the nanoparticles form.
-
Crosslinking: Add a crosslinking agent (e.g., glutaraldehyde) to stabilize the nanoparticles. Allow the reaction to proceed for several hours.
-
Purification: Purify the nanoparticles by repeated centrifugation and resuspension in deionized water to remove unencapsulated this compound and excess reagents.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and drug loading efficiency.
Protocol 2: Preparation of this compound Loaded Polymeric Micelles via Thin-Film Hydration
This protocol provides a general method for encapsulating this compound into polymeric micelles.
-
Dissolve Polymer and this compound: Dissolve the amphiphilic block copolymer (e.g., PEG-PLA) and this compound in a volatile organic solvent (e.g., chloroform) in a round-bottom flask.
-
Form Thin Film: Remove the organic solvent using a rotary evaporator to form a thin, uniform film on the inner surface of the flask.
-
Hydration: Hydrate the thin film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the glass transition temperature of the polymer. This will lead to the self-assembly of polymeric micelles with encapsulated this compound.
-
Sonication/Extrusion: To obtain a uniform size distribution, the micelle solution can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated this compound by dialysis or gel filtration chromatography.
-
Characterization: Analyze the polymeric micelles for their size, PDI, zeta potential, and drug loading efficiency.
Visualizing Experimental Workflows and Concepts
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Human Serum Albumin Nanoparticles for Use in Cancer Drug Delivery: Process Optimization and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
adjusting laser power for effective IR-825 photothermal therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing IR-825 in photothermal therapy (PTT) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal laser wavelength for exciting this compound?
A1: this compound is a near-infrared (NIR) cyanine (B1664457) dye with a distinct absorbance peak that makes it suitable for PTT.[1] For effective photothermal conversion, a laser wavelength that overlaps with the maximum absorption of your specific this compound formulation should be used. While the specific peak can vary slightly depending on the solvent and conjugation to nanoparticles, an 808 nm laser is commonly cited for PTT applications involving this compound and similar dyes.[2][3]
Q2: How does laser power density influence the therapeutic outcome?
A2: Laser power density, typically measured in W/cm², is a critical factor in determining the extent of temperature increase and subsequent cell death.[4] Insufficient power density will not generate enough heat to induce apoptosis or necrosis in tumor cells. Conversely, excessively high power density can lead to non-specific damage to surrounding healthy tissues. Optimization is key to achieving a therapeutic temperature increase (typically to at least 50°C) at the tumor site while minimizing off-target effects.[2][5]
Q3: What are the primary mechanisms of cell death in this compound PTT?
A3: The primary mechanism of photothermal therapy is the conversion of light energy into heat, leading to localized hyperthermia.[6] This temperature increase can induce cell death through apoptosis or necrosis.[7][8] Additionally, under NIR irradiation, PTT can generate reactive oxygen species (ROS), which contribute to cellular damage by causing destruction of DNA, proteins, and lipids, ultimately leading to apoptosis.[7] The specific cell death pathway can be influenced by the tumor type and the irradiation conditions.[7]
Q4: Why is this compound often incorporated into nanoparticles for PTT?
A4: While this compound has excellent thermal conversion performance, its free form can suffer from poor stability and rapid systemic clearance.[1] Encapsulating or conjugating this compound into nanocarriers, such as liposomes or polymeric nanoparticles, can enhance its bioavailability, improve tumor accumulation through the enhanced permeability and retention (EPR) effect, and prevent premature release.[7][9][10] This targeted delivery improves the overall therapeutic efficacy and safety of the treatment.[1]
Q5: Can this compound be used for applications other than PTT?
A5: Yes, this compound is a near-infrared fluorescent dye.[11] This property allows it to be used for in vivo fluorescence imaging to track the biodistribution and tumor accumulation of the this compound-loaded nanoparticles, guiding the subsequent photothermal therapy.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Insufficient temperature increase at the tumor site | 1. Laser power density is too low.2. Suboptimal laser wavelength.3. Low concentration of this compound at the tumor.4. Inefficient photothermal conversion of the this compound formulation. | 1. Gradually increase the laser power density and monitor the temperature change.2. Ensure the laser wavelength matches the peak absorbance of your this compound formulation.3. Optimize the dose and administration route of the this compound formulation to improve tumor accumulation.4. Characterize the photothermal conversion efficiency (PCE) of your nanoparticles. |
| Damage to surrounding healthy tissue | 1. Laser power density is too high.2. The laser beam is not precisely focused on the tumor.3. Off-target accumulation of the this compound formulation. | 1. Reduce the laser power density or irradiation time.2. Use an imaging system to accurately guide the laser to the tumor.3. Evaluate and optimize the targeting efficiency of your nanocarrier. |
| Inconsistent results between experiments | 1. Variations in laser setup and calibration.2. Inconsistent this compound formulation and concentration.3. Differences in tumor size and location in animal models. | 1. Ensure consistent laser alignment, spot size, and power output for each experiment.2. Prepare fresh formulations and accurately measure concentrations before each use.3. Standardize the tumor model by using a consistent cell line and implantation site. |
| Low cell viability in control groups (no laser) | 1. Inherent toxicity of the this compound formulation or nanocarrier. | 1. Perform dose-dependent cytotoxicity studies of the this compound formulation without laser irradiation to determine a safe concentration. |
Experimental Protocols
In Vitro Photothermal Effect Assessment
-
Cell Culture: Plate cancer cells (e.g., 4T1, HeLa) in a 96-well plate and culture overnight to allow for cell adherence.
-
Incubation: Treat the cells with varying concentrations of the this compound formulation and incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Include a control group with untreated cells.
-
Laser Irradiation: Expose the cells to an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5-10 minutes).[3] A control group treated with the this compound formulation should not be irradiated.
-
Viability Assay: After irradiation, incubate the cells for another 24 hours. Assess cell viability using a standard method such as an MTT or CCK-8 assay.
-
Live/Dead Staining: To visualize the photothermal effect, co-stain cells with Calcein-AM (for live cells) and Propidium Iodide (for dead cells) and observe under a fluorescence microscope.
In Vivo Photothermal Therapy in a Murine Model
-
Tumor Model: Establish a subcutaneous tumor model by injecting cancer cells into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[2]
-
Administration: Administer the this compound formulation intravenously or intratumorally.
-
Biodistribution Imaging (Optional): If using a fluorescent imaging system, monitor the accumulation of the this compound formulation at the tumor site at different time points post-injection (e.g., 12, 24, 48 hours) to determine the optimal time for laser treatment.[10]
-
Laser Irradiation: At the determined optimal time point, irradiate the tumor with an 808 nm laser at a predetermined power density (e.g., 1.0 W/cm²) for a specific duration (e.g., 10 minutes).[2] Monitor the temperature at the tumor site using an infrared thermal imaging camera.
-
Treatment Monitoring: Monitor tumor growth and body weight of the mice over time.
-
Histological Analysis: After the experiment, excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay) to assess treatment efficacy and potential side effects.
Visualizations
Caption: General experimental workflow for in vitro and in vivo this compound photothermal therapy.
Caption: Simplified signaling pathway of this compound mediated photothermal therapy.
Caption: Decision tree for troubleshooting low PTT efficacy in this compound experiments.
References
- 1. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double safety guarantees: Food-grade photothermal complex with a pH-triggered NIR absorption from zero to one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Photothermal Therapy Treatment Effect under Various Laser Irradiation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Applications of Photothermal Agents and Photothermal Synergistic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Circulation Time of IR-825 Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo circulation time of IR-825 nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the short circulation time of this compound nanoparticles?
Free this compound, an indocyanine green (ICG) derivative, and unmodified nanoparticles incorporating it, are typically cleared rapidly from the bloodstream. The primary reasons for this are:
-
Rapid Opsonization and Clearance: When introduced into the bloodstream, nanoparticles are often marked by opsonin proteins. This "opsonization" tags them as foreign bodies for rapid uptake and clearance by phagocytic cells of the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.[1][2][3]
-
Inherent Instability: Free ICG and related dyes can be unstable in aqueous solutions and prone to aggregation, leading to their swift removal from circulation.[4][5] Encapsulation helps to improve stability.[4][6]
-
Non-specific Binding and Uptake: Nanoparticles can non-specifically bind to plasma proteins and cells, which can also trigger their clearance.[7]
Q2: How can I improve the circulation time of my this compound nanoparticles?
Several strategies can be employed to prolong the circulation time of this compound nanoparticles:
-
Surface Modification with Polyethylene (B3416737) Glycol (PEGylation): This is the most common and effective method. A dense layer of PEG on the nanoparticle surface creates a hydrophilic shield that repels opsonins, thereby reducing MPS uptake and extending circulation time.[1][7][8]
-
Encapsulation: Incorporating this compound into biocompatible and biodegradable nanocarriers such as liposomes or PLGA (poly(lactic-co-glycolic acid)) nanoparticles can protect the dye and modify its biodistribution.[9]
-
Control of Physicochemical Properties:
-
Erythrocyte Hitchhiking: Attaching nanoparticles to the surface of red blood cells (RBCs) can dramatically increase their circulation lifetime, as they will circulate as long as the RBCs do.[1][11][12]
Troubleshooting Guide
Problem 1: My this compound nanoparticles are being cleared from the blood too quickly, with high accumulation in the liver and spleen.
-
Likely Cause: This is a classic sign of rapid opsonization and uptake by the mononuclear phagocyte system (MPS). Your nanoparticles likely have a surface that is easily recognized by phagocytic cells.
-
Solution:
-
Implement PEGylation: If not already done, coat the surface of your nanoparticles with polyethylene glycol (PEG). This will create a "stealth" coating that helps evade the MPS.[1][7] Increasing the density and molecular weight of the PEG chains can further enhance this effect.[7]
-
Optimize Particle Size: Ensure your nanoparticles are within an optimal size range, typically below 100-200 nm, as larger particles are more readily cleared by the spleen.[3][8]
-
Adjust Surface Charge: Measure the zeta potential of your nanoparticles. A highly positive or negative charge can lead to rapid clearance. Aim for a near-neutral surface charge.[3][10]
-
Problem 2: The fluorescence signal from my this compound nanoparticles decreases rapidly in vivo, suggesting instability or premature release.
-
Likely Cause: this compound may be leaking from the nanoparticle or degrading. The chemical conjugation or physical encapsulation may not be stable enough in the biological environment.
-
Solution:
-
Strengthen Encapsulation: If using a carrier like a liposome (B1194612) or polymer matrix, consider cross-linking the shell to prevent premature release.
-
Covalent Conjugation: Covalently conjugating this compound to the nanoparticle material, for instance, through an amine-carboxyl reaction, can prevent its premature release during systemic circulation.[13][14]
-
Use a Protective Nanocarrier: Encapsulating this compound within a solid matrix, such as mesoporous silica (B1680970) nanoparticles, can enhance its stability.[4]
-
Quantitative Data on Circulation Time Improvement
The following table summarizes data from various studies, illustrating the impact of different modification strategies on the circulation half-life of nanoparticles.
| Nanoparticle System | Modification | Size (nm) | Circulation Half-life | Reference |
| mPEG-PCL Nanoparticles | Non-decorated | ~80 | Very short (rapid clearance) | [8] |
| mPEG-PCL Nanoparticles | PEGylated (high density) | ~80 | Significantly prolonged | [8] |
| Polystyrene Nanoparticles | Uncoated | 220 | < 1 hour | [11] |
| Polystyrene Nanoparticles | Attached to Red Blood Cells | 220 | > 6 hours | [11] |
| Liposomes | Conventional | - | Short | [7] |
| Liposomes | PEGylated (5 kDa PEG) | - | Prolonged | [7] |
| PLGA-Lecithin-PEG NPs | PEG Shell | 39, 68, 116 | Long circulation time | [6] |
Experimental Protocols
Protocol 1: PEGylation of Nanoparticles for Extended Circulation
This protocol provides a general methodology for the surface modification of nanoparticles with PEG.
-
Nanoparticle Synthesis: Synthesize your core this compound nanoparticles (e.g., PLGA, silica) with surface functional groups (e.g., -NH2 or -COOH).
-
PEG Activation: Activate the terminal group of a PEG chain (e.g., mPEG-COOH or mPEG-NHS) to make it reactive with the functional groups on your nanoparticles. For example, use EDC/NHS chemistry to activate carboxyl groups on PEG for reaction with amine groups on the nanoparticles.
-
Conjugation Reaction:
-
Disperse the nanoparticles in a suitable buffer (e.g., PBS pH 7.4).
-
Add the activated PEG to the nanoparticle suspension.
-
Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at room temperature or 4°C with gentle stirring.
-
-
Purification:
-
Remove unreacted PEG and coupling agents through methods like dialysis, centrifugation and washing, or size exclusion chromatography.
-
-
Characterization:
-
Confirm successful PEGylation using techniques like Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR).
-
Measure the change in particle size and zeta potential using dynamic light scattering (DLS). A successful PEGylation should result in an increase in hydrodynamic size and a shift of the zeta potential towards neutral.
-
-
In Vivo Evaluation:
-
Administer the PEGylated and non-PEGylated control nanoparticles intravenously to animal models.
-
Collect blood samples at various time points.
-
Quantify the concentration of this compound in the blood using fluorescence measurements to determine the circulation half-life.
-
Visualizations
Caption: Workflow for PEGylating this compound nanoparticles to improve circulation time.
Caption: Mechanism of improved circulation for PEGylated vs. unmodified nanoparticles.
References
- 1. Factors that control the circulation time of nanoparticles in blood: challenges, solutions and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticle clearance is governed by Th1/Th2 immunity and strain background - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indocyanine green-based nanomedicine for theranostic applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. Indocyanine green-incorporating nanoparticles for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution of Encapsulated Indocyanine Green in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Surface loading of nanoparticles on engineered or natural erythrocytes for prolonged circulation time: strategies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cargo Release from IR-825 Loaded Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the release of cargo from IR-825 loaded nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for triggering cargo release from this compound loaded nanoparticles?
A1: The primary mechanism for triggering cargo release from this compound loaded nanoparticles is photothermal conversion.[1][2][3] this compound, a near-infrared (NIR) dye, efficiently absorbs NIR light (typically around 808 nm) and converts it into heat.[1][2][4] This localized hyperthermia can induce physical changes in the nanoparticle matrix, leading to the release of the encapsulated cargo.[1][2]
Q2: What are the key factors that influence the efficiency of cargo release?
A2: Several factors can influence the cargo release kinetics from nanoparticles. These include the physicochemical properties of the drug and the nanoparticle composition, such as polymer molecular weight and hydrophilicity.[5][6] The manufacturing process and the presence of excipients also play a significant role.[6][7] Furthermore, external stimuli like heat and light can be engineered to control the release.[3][8][9]
Q3: Can cargo be released without an external trigger? What causes this "leaky" release?
A3: Yes, premature or "leaky" release of cargo can occur without an external trigger. This can be attributed to factors such as the diffusion of the drug out of the nanoparticle matrix, degradation of the polymer matrix, or desorption from the nanoparticle surface.[5][10][11] The stability of the nanoparticle formulation is crucial in preventing premature release.[12]
Q4: How can I monitor the release of my cargo in real-time?
A4: The release of cargo can be monitored using various techniques. If the cargo is fluorescent, its release can be tracked by measuring the increase in fluorescence intensity in the surrounding medium. For non-fluorescent cargo, techniques like dialysis combined with UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) can be used to quantify the amount of released drug over time.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no cargo release upon NIR irradiation | 1. Insufficient laser power or incorrect wavelength.[13] 2. Low loading of this compound in the nanoparticles. 3. The nanoparticle matrix is too stable and not responsive to the generated heat. 4. The cargo is too strongly bound to the nanoparticle matrix. | 1. Optimize laser parameters (power density and irradiation time). Ensure the laser wavelength matches the absorption peak of this compound.[13] 2. Increase the concentration of this compound during nanoparticle formulation. 3. Use thermo-sensitive polymers in the nanoparticle formulation.[3] 4. Modify the nanoparticle composition to reduce drug-matrix interactions. |
| Burst release (too rapid initial release) | 1. High concentration of cargo adsorbed on the nanoparticle surface. 2. High hydrophilicity of the drug. 3. Instability of the nanoparticle in the release medium.[12] | 1. Optimize the purification process to remove surface-adsorbed cargo. 2. Chemically conjugate the drug to the polymer or use a more hydrophobic nanoparticle core.[8] 3. Crosslink the nanoparticle matrix or use polymers with higher stability. |
| Incomplete cargo release | 1. Strong interactions between the cargo and the nanoparticle matrix. 2. Aggregation of nanoparticles, preventing efficient heat distribution and cargo diffusion. 3. Degradation of the cargo under NIR irradiation. | 1. Adjust the pH or ionic strength of the release medium to modulate drug-matrix interactions. 2. Improve the colloidal stability of the nanoparticles by optimizing surface charge or using stabilizing coatings like PEG.[14] 3. Assess the photostability of the cargo and consider using a lower laser power for a longer duration. |
| Poor reproducibility of release profiles | 1. Inconsistent nanoparticle size and morphology.[12] 2. Variations in cargo loading efficiency between batches. 3. Inconsistent laser irradiation parameters. | 1. Standardize the nanoparticle synthesis protocol to ensure consistent particle characteristics. 2. Precisely control the drug-to-polymer ratio and purification steps. 3. Use a calibrated laser source and maintain a consistent distance and angle of irradiation. |
Quantitative Data Summary
| Nanoparticle System | Cargo | This compound Loading | Cargo Loading Efficiency | Release Conditions | % Release | Reference |
| PEG-PLD(IR825) nanomicelles | This compound | ~21.0% | N/A (conjugated) | N/A | N/A | [4] |
| PPH@5Fu@ICG | 5-Fluorouracil | N/A (ICG used) | N/A | 808 nm NIR laser (1 W/cm², 5 min) | 56.9% after 24h with repeated irradiation | [3] |
| Hollow spherical gold nanoparticles (~150 nm) | Doxorubicin | N/A | N/A | NIR light | Triggered release observed | [15] |
| Liposomes | Cisplatin (B142131) & CJM126 | N/A (ICG used) | N/A | 808 nm NIR laser (1.54W, 5 min) | Controllable release observed | [1] |
Experimental Protocols
Protocol 1: In Vitro NIR-Triggered Cargo Release Study
-
Preparation of Nanoparticle Suspension: Disperse the this compound loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a relevant pH) at a known concentration.
-
Dialysis Setup:
-
Transfer a specific volume (e.g., 1 mL) of the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.
-
Place the dialysis bag in a larger volume of fresh release medium (e.g., 20 mL) in a container.
-
Maintain the setup at a constant temperature (e.g., 37°C) with gentle stirring.
-
-
NIR Irradiation:
-
At predetermined time points, expose the dialysis bag to an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a defined duration (e.g., 5 minutes).[3]
-
-
Sample Collection: At various time intervals (before and after irradiation), collect aliquots (e.g., 1 mL) from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification of Released Cargo: Analyze the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or HPLC) to determine the concentration of the released cargo.
-
Data Analysis: Calculate the cumulative percentage of cargo released at each time point relative to the initial total amount of cargo in the nanoparticles.
Visualizations
Caption: Workflow of NIR-light-triggered cargo release from this compound loaded nanoparticles.
Caption: Troubleshooting logic for low or no cargo release.
References
- 1. Near infrared radiated stimulus-responsive liposomes based on photothermal conversion as drug carriers for co-delivery of CJM126 and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Near-Infrared Laser-Responsive Photothermal Bubble-Generating PLA Nanoparticles for Controlled Drug Release | Semantic Scholar [semanticscholar.org]
- 3. Photothermally responsive theranostic nanocomposites for near‐infrared light triggered drug release and enhanced synergism of photothermo‐chemotherapy for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors influencing the release kinetics of drug nanocrystal-loaded pellet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Controlled Drug Release from Pharmaceutical Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Near-infrared–actuated devices for remotely controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Loading and triggered release of cargo from hollow spherical gold nanoparticle superstructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Photostability of IR-825 and Indocyanine Green (ICG)
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of near-infrared (NIR) fluorescence imaging and therapy, the selection of appropriate dyes is paramount to achieving reliable and reproducible results. Indocyanine green (ICG) has long been a staple fluorophore due to its clinical approval and broad utility. However, its notable photolability presents significant challenges for applications requiring prolonged light exposure. This guide provides an objective comparison of the photostability of ICG and a promising alternative, IR-825, supported by available experimental data. While direct comparative studies on this compound are limited, data from the structurally similar IR-820 dye offers valuable insights into the enhanced stability of this class of cyanine (B1664457) dyes.
Quantitative Photostability Comparison
The photostability of cyanine dyes is a critical parameter, often quantified by their degradation half-life under specific light exposure conditions. While direct, side-by-side quantitative data for this compound versus ICG is not extensively available in the reviewed literature, a comparative study on the closely related IR-820 dye provides a strong basis for comparison.
| Parameter | IR-820 (as a proxy for this compound) | Indocyanine Green (ICG) | Reference |
| Degradation Half-Time | Approximately double that of ICG under identical temperature and light conditions in an aqueous solution. | Baseline | [1][2] |
| Photostability in Serum | Exhibited good photostability with no noticeable decrease in emission intensity after 60 minutes of continuous laser irradiation (793 nm, 20 mW/cm²). | Known to be less stable in aqueous solutions compared to when bound to plasma proteins. Photodegradation is well-documented. | [3][4] |
Factors Influencing Photostability
The photostability of both ICG and this compound is not intrinsic but is significantly influenced by their immediate microenvironment. Researchers should consider the following factors when designing experiments:
-
Solvent: Both dyes exhibit greater stability in organic solvents and when bound to proteins like serum albumin compared to aqueous solutions.
-
Concentration: Dye aggregation at higher concentrations can affect photophysical properties and degradation kinetics.
-
Oxygen Levels: The presence of molecular oxygen is a key factor in the photodegradation pathway of cyanine dyes.
-
Encapsulation: Encapsulating the dyes in nanoparticles can offer significant protection against photobleaching.
Experimental Protocols for Photostability Assessment
A standardized protocol is crucial for the accurate assessment and comparison of dye photostability. The following outlines a general methodology based on common practices in the field.
Objective:
To quantify and compare the rate of photodegradation of this compound and ICG under controlled irradiation.
Materials:
-
This compound and ICG stock solutions of known concentration.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Spectrophotometer or plate reader with NIR detection capabilities.
-
NIR laser source with a wavelength corresponding to the absorption maximum of the dyes (e.g., 780-810 nm).
-
Power meter for measuring laser intensity.
-
Quartz cuvettes or a multi-well plate suitable for fluorescence/absorbance measurements.
Procedure:
-
Sample Preparation: Prepare solutions of this compound and ICG at the same concentration (e.g., 10 µM) in PBS.
-
Initial Measurement: Measure the initial absorbance or fluorescence intensity of each solution before irradiation. This serves as the baseline (t=0).
-
Irradiation: Expose the samples to the NIR laser at a constant power density (e.g., 1 W/cm²). Ensure uniform illumination of the sample.
-
Time-course Measurements: At regular intervals (e.g., every 5 minutes), briefly interrupt the irradiation to measure the absorbance or fluorescence intensity of the samples.
-
Data Analysis: Plot the normalized absorbance/fluorescence intensity as a function of irradiation time. The data can be fitted to a first-order decay model to calculate the degradation rate constant and the photobleaching half-life for each dye.
Photodegradation Pathway
The photodegradation of cyanine dyes like ICG, and likely this compound, is primarily an oxidative process. Upon excitation by NIR light, the dye can transition to an excited triplet state. This excited molecule can then react with molecular oxygen to generate highly reactive singlet oxygen. The singlet oxygen can subsequently attack the polymethine chain of the dye molecule, leading to its cleavage and the formation of non-fluorescent degradation products.
Conclusion
The available evidence strongly suggests that this compound, similar to the closely related IR-820, offers a significant improvement in photostability over ICG.[1][2] This enhanced stability makes it a more suitable candidate for applications requiring extended imaging times or high-intensity light exposure, such as fluorescence-guided surgery and photothermal therapy. While ICG remains a valuable tool, particularly due to its long history of clinical use, researchers should be mindful of its limitations regarding photostability. For new and demanding applications, the superior photostability of the IR-820/IR-825 class of dyes presents a compelling advantage for generating more reliable and quantitative data. Future studies directly comparing the photostability of this compound and ICG under various experimental conditions will be invaluable for further guiding the selection of the optimal NIR fluorophore.
References
- 1. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Excretable IR-820 for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of IR-825 and IR-783 for In Vivo Imaging Applications
For Immediate Release
In the rapidly advancing field of in vivo imaging, the selection of near-infrared (NIR) fluorescent dyes is a critical determinant of experimental success. Among the plethora of available options, IR-825 and IR-783 have emerged as two prominent heptamethine cyanine (B1664457) dyes. This guide provides a comprehensive, data-driven comparison of this compound and IR-783 to assist researchers, scientists, and drug development professionals in making informed decisions for their specific in vivo imaging needs.
At a Glance: Key Quantitative Data
To facilitate a clear and concise comparison, the key photophysical and in vivo properties of this compound and IR-783 are summarized in the tables below.
Table 1: Photophysical Properties of this compound and IR-783
| Property | This compound | IR-783 |
| Maximum Absorption (λmax) | ~825 nm | 776 - 786 nm[1] |
| Maximum Emission (λem) | ~830 nm[2] | 798 - 810 nm[1] |
| Molar Extinction Coefficient (ε) | Not explicitly found | 261,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Not explicitly found | 0.084 |
| Solubility | Hydrophobic, often requiring formulation into nanoparticles[3] | Water-soluble[3] |
| Molecular Weight | 904.34 g/mol | 749.35 g/mol [1] |
Table 2: In Vivo Imaging Performance and Characteristics
| Feature | This compound | IR-783 |
| Tumor Targeting | Primarily through the Enhanced Permeability and Retention (EPR) effect when formulated in nanoparticles[3] | Intrinsic tumor-targeting capability, mediated by Organic Anion Transporting Polypeptides (OATPs)[4] |
| Cellular Uptake Mechanism | Primarily endocytosis when delivered via nanoparticles. The mechanism for the free dye is not well-documented. | Active transport via OATPs, particularly overexpressed in various cancer cells. This uptake can be blocked by OATP inhibitors like sulfobromophthalein (B1203653) (BSP).[4] |
| Biodistribution | Nanoparticle formulation significantly influences biodistribution, with potential for tumor accumulation and renal clearance.[3] | Preferential accumulation in tumor tissues with clearance from most vital organs over time. Primary elimination is through bile, urine, and feces.[4][5] |
| Signal-to-Noise Ratio (SNR) | Dependent on nanoparticle formulation and delivery efficiency. | Generally high due to preferential tumor accumulation and NIR emission, which minimizes background autofluorescence. |
| Tissue Penetration Depth | NIR emission allows for deep tissue penetration. | NIR emission enables significant tissue penetration. |
In-Depth Analysis: Performance and Applications
IR-783: The Tumor-Targeting Dye
IR-783 has garnered significant attention for its inherent ability to preferentially accumulate in tumor cells. This targeting is primarily attributed to its uptake by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells. This active transport mechanism allows for a high concentration of the dye within the tumor, leading to a strong fluorescence signal and an excellent tumor-to-background ratio.
The water-soluble nature of IR-783 simplifies its preparation for in vivo administration. Its spectral properties, with excitation and emission in the NIR-I window, allow for deep tissue penetration and reduced autofluorescence, making it a robust tool for in vivo cancer imaging.
This compound: A Versatile Agent for Theranostics
This compound, with its absorption and emission maxima slightly redshifted compared to IR-783, is a potent agent, particularly in the realm of photothermal therapy (PTT). Its hydrophobic nature often necessitates its encapsulation into nanoparticles for in vivo applications. This formulation strategy, however, offers the advantage of leveraging the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.
While the intrinsic tumor-targeting capability of free this compound is not as well-characterized as that of IR-783, its formulation into nanocarriers provides a versatile platform for drug delivery and combination therapy. The strong absorbance of this compound in the NIR region makes it an efficient photothermal agent, capable of converting light energy into heat to ablate cancer cells.
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo imaging experiments. Below are representative protocols for the use of IR-783 and a general protocol for nanoparticle-formulated this compound.
In Vivo Imaging with IR-783
1. Dye Preparation:
-
Dissolve IR-783 in a suitable solvent such as DMSO, DMF, or ethanol (B145695) to create a stock solution (e.g., 10-50 mM).
-
For intravenous injection, dilute the stock solution in sterile phosphate-buffered saline (PBS, pH 7.2) to the desired final concentration. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.
2. Animal Model:
-
Use appropriate tumor-bearing animal models (e.g., xenograft or transgenic models).
3. Dye Administration:
-
Administer the IR-783 solution to the animals via intravenous (tail vein) or intraperitoneal injection. A typical dosage for IR-783 is in the range of 0.35 to 11.25 mg/kg body weight, depending on the specific application and animal model.
4. In Vivo Imaging:
-
At predetermined time points post-injection (e.g., 4, 8, 24, 48 hours), anesthetize the animals.
-
Place the animal in an in vivo imaging system equipped with the appropriate excitation and emission filters for IR-783 (e.g., excitation ~780 nm, emission ~810 nm).
-
Acquire fluorescence images, optimizing exposure time and other parameters to achieve a good signal-to-noise ratio.
5. Biodistribution Analysis (Ex Vivo):
-
After the final in vivo imaging session, euthanize the animals.
-
Dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Image the excised tissues using the in vivo imaging system to quantify the fluorescence intensity and determine the biodistribution of the dye.
In Vivo Imaging with Nanoparticle-Formulated this compound
1. Nanoparticle Formulation:
-
Encapsulate this compound into a biocompatible nanocarrier (e.g., liposomes, polymeric nanoparticles) using established methods. The formulation should be optimized for size, stability, and drug loading.
2. Animal Model:
-
Utilize a suitable tumor-bearing animal model.
3. Administration:
-
Administer the this compound-loaded nanoparticle suspension to the animals, typically via intravenous injection. The dosage will depend on the concentration of this compound within the nanoparticles.
4. In Vivo Imaging:
-
Follow a similar imaging protocol as for IR-783, adjusting the excitation and emission filters for this compound (e.g., excitation ~808 nm, emission ~830 nm). Time points for imaging will depend on the pharmacokinetic profile of the nanoparticle formulation.
5. Biodistribution Analysis (Ex Vivo):
-
Perform ex vivo analysis as described for IR-783 to assess the tumor accumulation and organ distribution of the this compound-loaded nanoparticles.
Visualizing the Mechanisms
To better understand the processes involved in the application of these dyes, the following diagrams illustrate the key pathways and workflows.
Caption: Cellular uptake of IR-783 via OATP.
Caption: General workflow for in vivo imaging.
Conclusion
Both this compound and IR-783 are powerful tools for in vivo imaging, each with distinct advantages. IR-783 excels in its intrinsic tumor-targeting capabilities, making it an ideal candidate for specific cancer imaging applications. This compound, particularly when formulated into nanoparticles, offers a versatile platform for theranostics, combining imaging with photothermal therapy. The choice between these two dyes will ultimately depend on the specific research question, the desired application, and the experimental design. This guide provides the foundational data and protocols to aid researchers in making the most appropriate selection for their in vivo imaging studies.
References
- 1. Biodistribution Analyses of a Near-Infrared, Fluorescently Labeled, Bispecific Monoclonal Antibody Using Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. medkoo.com [medkoo.com]
- 4. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Near-Infrared Dyes for Photothermal Therapy: IR-825 vs. ICG and Cypate
For researchers, scientists, and drug development professionals, the selection of an appropriate photothermal agent is critical for the efficacy of near-infrared (NIR) light-mediated therapies. This guide provides an objective comparison of the photothermal conversion efficiency (PCE) of IR-825 and two other commonly used NIR dyes, Indocyanine Green (ICG) and Cypate, supported by experimental data and detailed protocols.
The conversion of light energy into heat by photothermal agents is a key mechanism in photothermal therapy (PTT), a promising non-invasive cancer treatment. The efficiency of this energy conversion is a crucial parameter for evaluating the therapeutic potential of a photothermal agent. This report focuses on a comparative analysis of three cyanine (B1664457) dyes: this compound, ICG, and Cypate, which all exhibit strong absorption in the NIR region.
Comparative Photothermal Conversion Efficiency
The photothermal conversion efficiency (PCE) is a measure of a material's ability to convert absorbed light into heat. The table below summarizes the reported PCE values for this compound, ICG, and Cypate, often in the context of nanoparticle formulations which are designed to enhance their stability and tumor accumulation.
| Photothermal Agent | Formulation | Photothermal Conversion Efficiency (PCE) |
| This compound | Polymeric Nanomicelles | High (exact value not specified in the provided results)[1] |
| Indocyanine Green (ICG) | Porphyrin Covalent Organic Frameworks | 56.7%[2] |
| Hyaluronic Acid/Carboxymethyl Chitosan Nanoparticles | 42.3%[3] | |
| Cypate | Liposomes | Enhanced (exact value not specified in the provided results)[4] |
| Polydopamine-based Nanoplatform | Comparison with ICG available[5] |
Experimental Protocol for Measuring Photothermal Conversion Efficiency
The following is a detailed methodology for determining the photothermal conversion efficiency of NIR dyes, synthesized from established protocols.[7][8][9][10]
1. Sample Preparation:
-
Prepare solutions of the NIR dye (e.g., this compound, ICG, or Cypate) in a suitable solvent (e.g., deionized water or phosphate-buffered saline) at a known concentration.
-
If using a nanoparticle formulation, disperse the nanoparticles in the chosen solvent.
-
Measure the absorbance of the solution at the wavelength of the laser to be used for irradiation using a UV-Vis spectrophotometer.
2. Experimental Setup:
-
Place a specific volume of the sample solution into a quartz cuvette.
-
Position a thermocouple or a fiber optic temperature sensor in the solution to monitor the temperature change. Ensure the sensor does not directly interact with the laser beam.
-
Use a continuous-wave NIR laser with a wavelength corresponding to the absorption maximum of the dye (e.g., 808 nm).
-
The laser beam should be directed to the center of the cuvette.
-
An infrared thermal imaging camera can be used for non-contact temperature monitoring and to visualize the heat distribution.
3. Measurement Procedure:
-
Record the initial temperature of the solution (T_initial).
-
Turn on the NIR laser and irradiate the sample for a set period (e.g., 10 minutes), continuously recording the temperature at regular intervals (e.g., every 30 seconds).
-
After the irradiation period, turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature.
4. Data Analysis and PCE Calculation:
-
Plot the temperature of the solution as a function of time.
-
The photothermal conversion efficiency (η) can be calculated using the following equation, which is derived from the principle of heat balance:
η = [hA(T_max - T_surr) - Q_s] / [I(1 - 10^(-Aλ))]
Where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
T_max is the maximum steady-state temperature.
-
T_surr is the ambient temperature of the surroundings.
-
Q_s is the heat absorbed by the solvent.
-
I is the incident laser power.
-
Aλ is the absorbance of the dye at the laser wavelength.
-
-
The term hA can be determined from the cooling phase of the experiment by plotting the natural logarithm of the temperature difference (θ = (T - T_surr) / (T_max - T_surr)) against time. The slope of the linear fit of this plot is equal to 1/τ_s, where τ_s is the time constant of the system. Then, hA can be calculated as mC_p / τ_s, where m is the mass of the solution and C_p is the specific heat capacity of the solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the experimental determination of photothermal conversion efficiency.
Caption: Experimental workflow for PCE measurement.
Signaling Pathway of Photothermal Therapy
The underlying mechanism of photothermal therapy involves the generation of hyperthermia, which induces cell death through various signaling pathways. Upon NIR irradiation, the photothermal agent converts light into localized heat, leading to an increase in temperature in the target tissue. This hyperthermia can trigger apoptosis, necrosis, and an immune response against the tumor cells.
Caption: Simplified signaling pathway of PTT.
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Indocyanine green-loaded porphyrin covalent organic frameworks for photothermal cancer therapy - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Liposomal cyanine dyes with enhanced nonradiative transition for the synergistic phototherapy of tumors - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ntno.org [ntno.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
A Comparative Guide to Validating IR-825 Mediated Apoptosis and Necrosis Pathways in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the near-infrared (NIR) dye IR-825 with other common alternatives for photothermal therapy (PTT), focusing on the validation of apoptosis and necrosis induction. Detailed experimental data, protocols, and visual pathway diagrams are presented to aid in the selection and application of these agents in cancer research.
Performance Comparison of NIR Dyes in Photothermal Therapy
The efficacy of photothermal agents is determined by their ability to convert light energy into heat, leading to cancer cell death through either controlled apoptosis or necrosis. The choice of NIR dye can significantly influence the dominant cell death pathway.
| NIR Dye | Formulation | Cell Line | Apoptosis (%) | Necrosis (%) | Key Findings |
| This compound | Not Specified | HeLa | High (Specific percentage not available in provided abstracts) | Low (Specific percentage not available in provided abstracts) | Induces apoptosis effectively upon NIR irradiation.[1] |
| IR-820 | PLGA Nanoparticles | MCF-7 | 52 | 0.2 | Primarily induces apoptosis with minimal necrosis.[2][3] |
| ICG | Liposomes | SAS-LN | Dose- and time-dependent increase in dead cells | Dose- and time-dependent increase in dead cells | Induces both apoptosis and necrosis.[4] |
| ICG | Human Serum Albumin (HSA) Nanoparticles | 4T1 | Late apoptosis/necrosis observed | Late apoptosis/necrosis observed | Induces late-stage apoptosis and necrosis.[5] |
| IR-813 | Not Specified | 4T1 | Not specified | Not specified | Reduces cell viability to 5% and induces immunogenic cell death.[6][7] |
Note: The precise percentages of apoptosis and necrosis are highly dependent on experimental conditions such as dye concentration, laser power density, and irradiation time. Generally, lower temperatures (around 43-50°C) tend to induce apoptosis, while higher temperatures (>50°C) lead to necrosis.[8]
Experimental Protocols for Validating Cell Death Pathways
Accurate validation of the cell death mechanism is crucial for evaluating the therapeutic potential of photothermal agents. Below are detailed protocols for key experiments.
Assessment of Apoptosis and Necrosis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Phosphatidylserine (PS) translocates to the outer cell membrane during early apoptosis and is bound by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and treat with this compound or alternative dyes, followed by NIR laser irradiation. Include untreated and laser-only controls.
-
Cell Harvesting: After incubation, collect both adherent and floating cells.
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantification of Necrosis by Lactate (B86563) Dehydrogenase (LDH) Assay
This colorimetric assay measures the release of LDH from cells with damaged plasma membranes, a hallmark of necrosis.
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan (B1609692) product. The amount of formazan is proportional to the amount of LDH released.
Protocol:
-
Sample Collection: After treatment, collect the cell culture supernatant.
-
Assay Reaction: Add the supernatant to a reaction mixture containing the tetrazolium salt and lactate.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Measurement of Caspase-3/7 Activity
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Principle: A luminogenic or fluorogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3 and -7, releasing a signal that can be measured.
Protocol:
-
Cell Lysis: After treatment, lyse the cells to release intracellular contents.
-
Substrate Addition: Add the caspase-3/7 substrate to the cell lysate.
-
Incubation: Incubate at room temperature.
-
Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Analysis: Compare the signal from treated cells to that of untreated controls.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
Key Proteins to Analyze:
-
Bcl-2 family:
-
Bax (pro-apoptotic): Upregulation promotes apoptosis.
-
Bcl-2 (anti-apoptotic): Downregulation promotes apoptosis.
-
-
Caspases:
-
Cleaved Caspase-3: The active form of caspase-3, indicating apoptosis execution.
-
-
Cytochrome c: Release from mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse treated and control cells and quantify protein concentration.
-
Gel Electrophoresis: Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cytochrome c).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PTT-induced cell death can aid in understanding the mechanism of action of this compound and its alternatives.
Caption: this compound mediated apoptosis and necrosis signaling pathways.
References
- 1. PpIX/IR-820 Dual-Modal Therapeutic Agents for Enhanced PDT/PTT Synergistic Therapy in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. How Did Conventional Nanoparticle-Mediated Photothermal Therapy Become “Hot” in Combination with Cancer Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. IR813-Induced Photothermal Therapy: Leveraging Immunogenic Cell Death for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Apoptotic Temperature in Photothermal Therapy under Various Heating Conditions in Multi-Layered Skin Structure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of IR-825 Uptake in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the near-infrared (NIR) dye IR-825 and its performance in cancer cell uptake, benchmarked against other commonly used NIR dyes. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.
Quantitative Comparison of NIR Dye Uptake in Cancer Cells
The uptake of NIR dyes in cancer cells is a critical parameter for evaluating their efficacy as imaging agents. The following tables summarize quantitative data on the uptake of this compound and other relevant NIR dyes in various cancer cell lines.
| Dye | Cancer Cell Line | Concentration | Incubation Time | Method | Key Findings | Reference |
| IR-820 | MCF-7 (Human Breast Adenocarcinoma) | 65 µM | 48 hours | MTT Assay | Cell viability of ~42% for free IR-820. | [1] |
| IR-820 PLGA NPs | MCF-7 (Human Breast Adenocarcinoma) | 200 µg/mL | 48 hours | MTT Assay | Cell viability of at least 80%, indicating good biocompatibility of the nanoparticle formulation. | [1] |
| IR-820 PLGA NPs | MCF-7 (Human Breast Adenocarcinoma) | 20 µM and 60 µM | 3 hours | FACS | Dose-dependent uptake observed, with significantly higher uptake at 60 µM. | [1] |
| IR-783 | ARCaPM (Human Prostate Cancer) | 10 nmol/20g (in vivo) | 24 - 96 hours | In vivo NIR imaging | Dye accumulated and was retained in tumors for up to 96 hours, with a signal-to-noise ratio exceeding 25 in tumor specimens. | [2] |
| IR-783 | ACHN (Human Renal Cell Adenocarcinoma) | i.p. injection | 24 hours | In vivo NIR imaging | High signal-to-noise ratios detected in tumors. | [3] |
| MHI-148 | Gastric Cancer PDX models | N/A | N/A | NIRF imaging | Significant uptake in tumor xenografts. | [4] |
| Indocyanine Green (ICG) | Colon26 (Colon Carcinoma) | N/A | 30 minutes (optimal) | In vivo imaging | Limited tumor localization, primarily distributed in the digestive system. Rapid clearance within 24 hours. | [5] |
| CD 16 (modified cyanine (B1664457) dye) | Colon26 (Colon Carcinoma) | N/A | 24 - 96 hours | In vivo imaging | High tumor-selectivity and retention in the tumor at 24, 48, 72, and 96 hours post-injection with rapid liver clearance. | [5] |
| IR-780 | Various (Prostate, Liver, Breast, Kidney, etc.) | 20 µM | 30 minutes | Confocal Microscopy | Significant uptake in a wide range of human cancer cell lines, with very low uptake in normal cells. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key experiments cited in the comparison of NIR dye uptake.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of the NIR dye (e.g., free IR-820 or IR-820 loaded nanoparticles) for a specified duration (e.g., 48 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.
In Vitro Cellular Uptake Analysis
1. Fluorescence Microscopy:
-
Cell Seeding: Seed cancer cells on glass-bottom dishes and allow them to adhere overnight.
-
Dye Incubation: Treat the cells with the NIR dye at a specific concentration for a defined period.
-
Washing: Wash the cells three times with PBS to remove the extracellular dye.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Imaging: Observe the cells under a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the specific NIR dye.
2. Flow Cytometry (FACS):
-
Cell Seeding: Plate cells in a 6-well plate and incubate overnight.
-
Treatment: Treat the cells with the NIR dye at various concentrations and for different durations.
-
Cell Harvesting: After incubation, wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspension: Resuspend the cells in PBS.
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. A primary gate based on forward and side scatter is used to exclude debris.
In Vivo Biodistribution Studies
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice) bearing subcutaneous or orthotopic tumor xenografts.
-
Dye Administration: Inject the NIR dye intravenously (i.v.) or intraperitoneally (i.p.) at a specified dose.
-
In Vivo Imaging: At various time points post-injection (e.g., 0.5, 24, 48, 72, 96 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an appropriate imaging system.
-
Ex Vivo Imaging: After the final in vivo imaging, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Ex Vivo Analysis: Image the dissected organs and tumor to determine the biodistribution and tumor-specific accumulation of the dye. The signal intensity in the tumor is often compared to that in surrounding healthy tissue to calculate a signal-to-noise ratio.
Visualizing Experimental Workflows and Cellular Uptake Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for NIR dye uptake analysis.
Caption: Proposed uptake mechanism for certain heptamethine cyanine dyes.
References
- 1. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optical imaging of kidney cancer with novel near-infrared heptamethine carbocyanine fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Substituents in Tumor-Uptake and Fluorescence Imaging Ability of Near Infrared Cyanine-like Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011116142A1 - Method of using near infrared fluorescent dyes for imaging and targeting cancers - Google Patents [patents.google.com]
A Head-to-Head Comparison of IR-825 and Other Near-Infrared Cyanine Dyes for Biomedical Research
In the rapidly advancing fields of in vivo imaging, photothermal therapy, and drug development, the selection of an appropriate near-infrared (NIR) fluorescent dye is paramount. This guide provides a detailed, data-driven comparison of IR-825 against two other widely used cyanine (B1664457) dyes: Indocyanine Green (ICG) and IR-783. This objective analysis is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
This compound, a heptamethine cyanine dye, is emerging as a potent agent for photothermal and photodynamic therapy. This guide benchmarks its performance against the FDA-approved ICG and the versatile IR-783. Key performance indicators such as photophysical properties, photostability, and structural characteristics are compared to provide a comprehensive overview. While direct comparative data for this compound is still emerging, this guide synthesizes available information to draw meaningful comparisons.
At a Glance: Key Performance Metrics
The following table summarizes the key photophysical properties of this compound, Indocyanine Green (ICG), and IR-783. It is important to note that these values can vary depending on the solvent and experimental conditions. For consistency, data in common solvents are prioritized.
| Property | This compound | Indocyanine Green (ICG) | IR-783 |
| Maximum Absorption (λmax) | ~810 nm[1] | ~780 nm (in blood/plasma)[2][3] | ~776-786 nm (in PBS/MeOH)[4][5][6] |
| Maximum Emission (λem) | ~830 nm[1] | ~810-820 nm (in blood/plasma)[1][2] | ~798-810 nm (in PBS)[4][7] |
| Molar Extinction Coefficient (ε) | Data not available | ~150,000 - 223,000 M⁻¹cm⁻¹ (in blood/plasma/DMSO)[2] | ~157,000 - 261,000 M⁻¹cm⁻¹ (in saline/unspecified solvent)[8] |
| Fluorescence Quantum Yield (Φf) | Data not available | Low, highly solvent-dependent (~2.9% in water, 12-14% in ethanol/blood)[9] | ~5.5 - 11% (in PBS/saline)[4] |
| Molecular Weight | 904.34 g/mol [10] | 774.96 g/mol | 749.35 g/mol |
| Key Structural Feature | Carboxyl group for conjugation[11] | Amphiphilic with two sulfonate groups[2] | Chloro-cyclohexenyl ring and two sulfonate groups[4] |
In-Depth Comparison
Photophysical Properties
Indocyanine Green (ICG) is the only NIR dye approved by the US Food and Drug Administration for clinical use, making it a critical benchmark[12]. It has a maximum absorption around 780 nm and emission around 810-820 nm when bound to plasma proteins[1][2]. Its molar extinction coefficient is high, contributing to its effectiveness as a contrast agent[2]. However, ICG's fluorescence quantum yield is notoriously low and highly dependent on the solvent and its aggregation state, ranging from as low as 2.5% in water to around 13% when bound to albumin[9][11].
IR-783 is another heptamethine cyanine dye with a chloro-cyclohexenyl ring in its polymethine chain, a feature that distinguishes it from ICG[4]. Its absorption and emission peaks are in the range of 776-786 nm and 798-810 nm, respectively[4][5][6][7]. It boasts a high molar extinction coefficient and a moderate fluorescence quantum yield of approximately 5.5% to 11% in aqueous solutions, making it a brighter alternative to ICG in some contexts[4].
Photostability and In Vivo Behavior
A significant drawback of many cyanine dyes is their poor photostability.
This compound 's performance in photothermal therapy, which involves exposure to high-intensity laser light, suggests a degree of photostability, particularly when encapsulated in nanoparticles[10]. However, quantitative, comparative data on its photobleaching rate is needed.
Indocyanine Green (ICG) is known for its poor photostability and tendency to degrade in aqueous solutions, which limits its use to a short time after reconstitution[13][14][15]. Its degradation is accelerated by light and heat[13]. In vivo, ICG binds to plasma proteins and is rapidly cleared from circulation exclusively by the liver[2].
IR-783 has been shown to be susceptible to photobleaching upon exposure to concentrated NIR light[4]. However, some studies suggest it may have better stability than ICG in certain formulations[8]. A key characteristic of IR-783 is its ability to preferentially accumulate in tumor cells, an effect that is not as pronounced with ICG[16].
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize and compare these cyanine dyes.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. The relative method, comparing the dye of interest to a standard with a known quantum yield, is most common.
Materials:
-
Spectrofluorometer with a corrected emission spectrum feature
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Solvent (e.g., Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), or Ethanol)
-
Standard dye with a known quantum yield in the NIR range (e.g., IR-125 in DMSO, Φf = 0.132)[8]
-
Test dye (this compound, ICG, or IR-783)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the standard and test dyes in the chosen solvent.
-
Prepare a Series of Dilutions: For both the standard and test dyes, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and test dyes. Ensure the emission range covers the entire fluorescence band.
-
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and test dyes, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test dye (Φf_test) can be calculated using the following equation:
Φf_test = Φf_std * (Grad_test / Grad_std) * (n_test² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard dye.
-
Grad_test and Grad_std are the gradients of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the test and standard dyes, respectively.
-
n_test and n_std are the refractive indices of the solvents used for the test and standard samples (if they are different).
-
Figure 1. Workflow for determining relative fluorescence quantum yield.
Photostability Assay
This protocol assesses the resistance of a dye to photodegradation upon exposure to light.
Materials:
-
Light source with a specific wavelength and controlled intensity (e.g., laser or filtered lamp)
-
UV-Vis spectrophotometer
-
Cuvette
-
Solution of the cyanine dye at a known concentration
Procedure:
-
Initial Absorbance Measurement: Measure the initial absorbance spectrum of the dye solution and record the absorbance value at the maximum absorption wavelength (A₀).
-
Light Exposure: Continuously illuminate the dye solution in the cuvette with the light source for a defined period.
-
Intermittent Absorbance Measurements: At regular time intervals (e.g., every 5 minutes), briefly interrupt the light exposure and measure the absorbance spectrum of the solution (Aₜ).
-
Data Analysis:
-
Plot the normalized absorbance (Aₜ / A₀) as a function of the irradiation time.
-
Compare the decay curves for the different dyes to assess their relative photostability. A slower decay indicates higher photostability.
-
Figure 2. Workflow for assessing dye photostability.
In Vivo Fluorescence Imaging in a Mouse Tumor Model
This protocol outlines a general procedure for using cyanine dyes for in vivo tumor imaging.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Cyanine dye solution (e.g., dissolved in PBS with a small amount of DMSO)
-
In vivo imaging system equipped with appropriate excitation and emission filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Place the mouse in the imaging chamber of the in vivo imaging system.
-
Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image to determine the level of autofluorescence.
-
Dye Administration: Inject the cyanine dye solution intravenously (e.g., via the tail vein). The optimal dose will depend on the dye and the animal model.
-
Post-Injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the dye.
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle).
-
Quantify the average fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio (TBR) to assess the targeting efficiency of the dye.
-
-
Ex Vivo Analysis (Optional): After the final imaging session, euthanize the mouse and dissect the tumor and major organs. Image the dissected tissues to confirm the in vivo findings and assess the biodistribution of the dye.
Figure 3. General workflow for in vivo fluorescence imaging.
Conclusion
The choice between this compound, ICG, and IR-783 will ultimately depend on the specific requirements of the research application. ICG remains the clinical standard due to its established safety profile. IR-783 offers potential advantages in terms of brightness and tumor accumulation for preclinical imaging. This compound, with its functional group for conjugation, presents a promising platform for the development of targeted therapeutic and diagnostic agents. As more quantitative data for this compound becomes available, its position within the landscape of NIR cyanine dyes will become clearer. This guide provides a foundational framework for researchers to begin their evaluation of these powerful molecular tools.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Optical Absorption of Indocyanine Green (ICG) [omlc.org]
- 4. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adipogen.com [adipogen.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. IR-783 | TargetMol [targetmol.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tus.elsevierpure.com [tus.elsevierpure.com]
- 15. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 16. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the In Vivo Biodistribution of IR-825 Nanoparticles and Alternatives
For researchers, scientists, and drug development professionals, understanding the in vivo biodistribution of near-infrared (NIR) fluorescent nanoparticles is critical for evaluating their efficacy and safety as imaging agents and therapeutic delivery vehicles. This guide provides an objective comparison of the biodistribution of IR-825 nanoparticles with two common alternatives: IR-780 and Indocyanine Green (ICG) nanoparticles. The information presented is supported by experimental data from peer-reviewed studies.
Comparative Biodistribution of NIR Nanoparticles
The biodistribution of nanoparticles is highly dependent on their physicochemical properties, such as size, surface charge, and coating, as well as the animal model and time points studied. The following tables summarize quantitative data on the biodistribution of this compound, IR-780, and ICG nanoparticles in major organs of tumor-bearing mice at various time points post-intravenous injection. It is important to note that the data are compiled from different studies and direct, head-to-head comparisons should be made with caution.
Table 1: Biodistribution of this compound Nanoparticles in U14 Tumor-Bearing Nude Mice
| Organ | 12 h (Relative Fluorescence Intensity) | 24 h (Relative Fluorescence Intensity) | 48 h (Relative Fluorescence Intensity) | 72 h (Relative Fluorescence Intensity) |
| Tumor | ~1.5 x 108 | ~2.0 x 108 | ~2.5 x 108 | ~1.8 x 108 |
| Liver | ~3.0 x 108 | ~2.8 x 108 | ~2.0 x 108 | ~1.5 x 108 |
| Kidneys | ~2.0 x 108 | ~1.5 x 108 | ~1.0 x 108 | ~0.8 x 108 |
| Spleen | ~0.5 x 108 | ~0.4 x 108 | ~0.3 x 108 | ~0.2 x 108 |
| Heart | ~0.3 x 108 | ~0.2 x 108 | ~0.1 x 108 | ~0.1 x 108 |
| Lung | ~0.4 x 108 | ~0.3 x 108 | ~0.2 x 108 | ~0.1 x 108 |
Data is estimated from graphical representations in the cited study and presented as relative fluorescence intensity[1]. The nanoparticles used were PEG-PLD(IR825) nanomicelles.
Table 2: Biodistribution of IR-780 Nanoparticles in 4T1 Tumor-Bearing Mice
| Organ | 2 h (Fluorescence Intensity) | 8 h (Fluorescence Intensity) | 24 h (Fluorescence Intensity) | 48 h (Fluorescence Intensity) |
| Tumor | ~1.5 x 108 | ~2.5 x 108 | ~3.0 x 108 | ~2.5 x 108 |
| Liver | ~4.0 x 108 | ~3.0 x 108 | ~2.0 x 108 | ~1.5 x 108 |
| Lung | ~2.0 x 108 | ~1.0 x 108 | ~0.5 x 108 | ~0.3 x 108 |
| Spleen | ~1.0 x 108 | ~0.8 x 108 | ~0.6 x 108 | ~0.4 x 108 |
| Kidney | ~1.2 x 108 | ~0.9 x 108 | ~0.7 x 108 | ~0.5 x 108 |
Data is estimated from graphical representations and presented as fluorescence intensity (photons/s)[2]. The nanoparticles used were PPSI nanoparticles loaded with IR-780.
Table 3: Biodistribution of ICG-Loaded Nanocapsules in Healthy Mice
| Organ | 1 h (% Injected Dose/gram) | 4 h (% Injected Dose/gram) | 24 h (% Injected Dose/gram) |
| Liver | ~25 | ~15 | ~5 |
| Spleen | ~10 | ~8 | ~3 |
| Lungs | ~5 | ~2 | <1 |
| Kidney | ~2 | <1 | <1 |
| Heart | <1 | <1 | <1 |
Data is presented as a percentage of the injected dose per gram of tissue and is derived from studies on ICG encapsulated in PEGylated nanocapsules[3].
Experimental Protocols
The following is a generalized experimental protocol for assessing the in vivo biodistribution of near-infrared nanoparticles in a murine tumor model. Specific parameters such as nanoparticle dose, imaging settings, and time points will vary between studies.
1. Animal Model and Tumor Induction:
-
Female athymic nude mice (4-6 weeks old) are typically used.
-
A suspension of cancer cells (e.g., U14, 4T1, MCF-7) is subcutaneously injected into the flank or mammary fat pad of the mice.
-
Tumors are allowed to grow to a specified size (e.g., 100-200 mm³) before the biodistribution study.
2. Nanoparticle Administration:
-
The NIR-labeled nanoparticles (this compound, IR-780, or ICG-loaded) are suspended in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).
-
A predetermined dose of the nanoparticle suspension is administered to the mice via intravenous (tail vein) injection.
3. In Vivo Fluorescence Imaging:
-
At various time points post-injection (e.g., 2, 4, 8, 12, 24, 48, 72 hours), the mice are anesthetized.
-
Whole-body fluorescence imaging is performed using an in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters for the specific NIR dye.
-
The fluorescence intensity in the tumor region and other areas of interest is quantified using the accompanying software.
4. Ex Vivo Biodistribution Analysis:
-
Following the final in vivo imaging session, the mice are euthanized.
-
Major organs (liver, spleen, kidneys, lungs, heart) and the tumor are excised, weighed, and rinsed with PBS.
-
Ex vivo fluorescence imaging of the harvested organs and tumor is performed to determine the accumulation of the nanoparticles.
-
The fluorescence intensity of each organ is quantified, and the data is often expressed as relative fluorescence intensity or percentage of injected dose per gram of tissue (%ID/g).
Visualizations
The following diagrams illustrate the typical experimental workflow for an in vivo biodistribution study and the general pathway for nanoparticle clearance by the reticuloendothelial system (RES).
Concluding Remarks
The in vivo biodistribution profiles of this compound, IR-780, and ICG nanoparticles highlight a common trend of accumulation in the organs of the reticuloendothelial system, particularly the liver and spleen.[1][2][3] This is a characteristic feature of nanoparticle clearance from the bloodstream.[4][5] Tumor accumulation is generally achieved through the enhanced permeability and retention (EPR) effect, which is more prominent at later time points (24-48 hours) as the nanoparticles extravasate from leaky tumor vasculature.
When selecting a NIR nanoparticle for a specific application, researchers should consider not only the biodistribution profile but also other factors such as the nanoparticle's photostability, quantum yield, and toxicity. The data presented in this guide serves as a foundational reference for comparing these commonly used NIR nanoparticles and should be supplemented with a thorough review of the literature pertaining to the specific nanoparticle formulation and research application.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticles Evading The Reticuloendothelial System: Role of The Supported Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influencing factors and strategies of enhancing nanoparticles into tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Efficacy of IR-825 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of the near-infrared (NIR) dye IR-825 in animal models, primarily focusing on its application in photothermal therapy (PTT) for cancer. We will compare its performance with alternative photothermal agents, present supporting experimental data in clearly structured tables, provide detailed experimental protocols, and visualize key processes using diagrams.
Introduction to this compound as a Photothermal Agent
This compound is a heptamethine cyanine (B1664457) dye characterized by its strong absorbance in the near-infrared spectrum, typically around 825 nm. This property makes it an excellent candidate for photothermal therapy, a minimally invasive cancer treatment that utilizes agents to convert light energy into heat, thereby inducing localized hyperthermia and subsequent tumor cell death.[1] When formulated into nanoparticles, this compound's stability and tumor accumulation can be significantly enhanced, leading to improved therapeutic outcomes.[2] This guide will delve into the in vivo performance of this compound and its various nanoformulations, comparing them with other common photothermal agents.
Comparative Performance Data
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of this compound with other photothermal agents.
Table 1: In Vivo Photothermal Therapy Efficacy
| Photothermal Agent | Animal Model | Tumor Type | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time (min) | Max. Tumor Temperature (°C) | Tumor Growth Inhibition | Citation |
| HSA/dc-IR825/GA | Tumor-bearing mice | Not Specified | Not Specified | 0.3 | 10 | ~45 | Significant inhibition | [3] |
| MPPD@IR825/DTX NPs | 4T1 tumor-bearing mice | Breast Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Highly efficient tumor ablation | [2] |
| ICG-PL-PEG-mAb | U87-MG tumor-bearing mice | Glioblastoma | 808 | 2 | 10 | ~45 | Significant suppression | |
| ICG-ER | 4T1 tumor-bearing nude mice | Breast Cancer | 808 | 1.5 | Not Specified | 56 | Obvious necrosis, no recurrence | [4] |
| Free ICG | Tumor-bearing mice | Not Specified | 808 | 1 | 10 | ~35.4 (ΔT of 6.9) | Limited effect | [5] |
| Gold Nanorods (Chitosan-coated) | Tumor-bearing mice | Not Specified | 808 | 4 | 4 | Not Specified | No tumor growth after 1 week | [6] |
| Gold Nanorods | Tumor-bearing mice | Sarcoma | Not Specified | Not Specified | Not Specified | 47°C rise | Necrosis observed | [7] |
| Polypyrrole Nanoparticles (PPy NPs) | 4T1 tumor-bearing Balb/c mice | Breast Cancer | 808 | 1 | 5 | ~60 | Tumor-free after 60 days | [8] |
Table 2: Biodistribution of Nanoparticle-based Photothermal Agents in Mice (%ID/g)
| Nanoparticle Formulation | Time Point | Tumor | Liver | Spleen | Kidney | Lung | Citation |
| Generic Nanoparticles (Lipid) | Not Specified | 3.4 | 17.56 | 12.1 | 3.1 | 2.8 | [9] |
| Generic Nanoparticles (Overall Median) | Not Specified | 4.95 | 10.69 | 6.93 | 3.22 | Not Specified | [10] |
| LCP Nanoparticles (by radioactivity) | 4 hours | ~5 | ~30 | ~15 | Not Specified | Not Specified | |
| Gold Nanostars (30 nm) | 48 hours | 2.11 ± 0.64 | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| Gold Nanostars (60 nm) | 48 hours | 0.88 ± 0.46 | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| Polypyrrole Nanoparticles (PPy NPs) | Not Specified | ~5 | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| PEG-modified Gold Nanorods | 24 hours | ~7 | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Chitosan-coated Gold Nanorods | 24 hours | >20 | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue.
Experimental Protocols
Animal Model for Tumor Xenograft Studies
A common approach for evaluating in vivo therapeutic efficacy involves the use of tumor xenograft models in immunocompromised mice.
Materials:
-
4-6 week old female BALB/c nude mice
-
Cancer cell line (e.g., 4T1 murine breast cancer, U87-MG human glioblastoma)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cancer cells are cultured to the logarithmic growth phase.
-
Cells are harvested, washed with PBS, and resuspended in PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^7 cells/mL.
-
Mice are anesthetized, and the flank or another appropriate site is sterilized.
-
100 µL of the cell suspension (containing 1 x 10^6 cells) is subcutaneously injected.
-
Tumor growth is monitored every 2-3 days by measuring the length and width of the tumor with calipers.
-
Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
In Vivo Photothermal Therapy Protocol
This protocol outlines a typical PTT experiment using this compound-based nanoparticles.
Materials:
-
Tumor-bearing mice
-
This compound nanoparticle formulation suspended in PBS
-
Near-infrared laser with a specific wavelength (e.g., 808 nm)
-
Fiber optic cable and collimator lens
-
Infrared thermal imaging camera
-
Anesthesia (e.g., isoflurane)
Procedure:
-
The this compound nanoparticle formulation is administered to the tumor-bearing mice, typically via intravenous (tail vein) injection.
-
The mice are housed for a predetermined period (e.g., 24 hours) to allow for the accumulation of the nanoparticles in the tumor tissue.
-
The mice are anesthetized and placed on a platform.
-
The tumor area is exposed and the pre-irradiation temperature is recorded using the infrared thermal camera.
-
The NIR laser is positioned over the tumor, and the tumor is irradiated for a specific duration (e.g., 5-10 minutes) at a defined power density (e.g., 1-2 W/cm²).
-
Throughout the irradiation, the temperature of the tumor surface is monitored and recorded with the thermal camera.
-
Post-irradiation, the mice are monitored for tumor growth, body weight, and any signs of toxicity. Tumor volumes are measured at regular intervals.
-
At the end of the experiment, the mice are euthanized, and the tumors and major organs are excised for further analysis (e.g., histology, biodistribution).
Visualizations
Experimental Workflow for In Vivo Photothermal Therapy
Caption: Workflow of an in vivo photothermal therapy experiment.
Signaling Pathway of Photothermal Therapy-Induced Immunogenic Cell Death
Caption: PTT-induced immunogenic cell death signaling cascade.
Discussion
The presented data indicates that this compound, particularly when encapsulated in nanoparticles, is a potent photothermal agent for cancer therapy in animal models. The therapeutic efficacy of this compound formulations is often superior to that of free Indocyanine Green (ICG), a clinically approved NIR dye. This is largely attributed to the improved stability and tumor accumulation of nanoparticle-encapsulated this compound.
When compared to inorganic photothermal agents like gold nanorods, this compound offers the advantage of being an organic molecule, which may have a more favorable long-term safety profile in terms of biodegradability and clearance. However, as seen in the biodistribution data, significant accumulation of nanoparticles in the liver and spleen is a common challenge for many nanoparticle-based therapies, including those with this compound.
A key mechanism contributing to the success of photothermal therapy is the induction of immunogenic cell death (ICD).[12][13] By causing a specific type of cancer cell death that releases damage-associated molecular patterns (DAMPs), PTT can stimulate an anti-tumor immune response. This not only helps in eradicating the primary tumor but also has the potential to generate systemic immunity against metastases.
Conclusion
This compound has demonstrated significant therapeutic efficacy in preclinical animal models for photothermal cancer therapy. Its performance is often enhanced through nanoformulations, which improve its stability and tumor-targeting capabilities. While direct quantitative comparisons with a wide range of alternative photothermal agents are still emerging, the available data suggests that this compound is a highly promising candidate for clinical translation. Future research should focus on optimizing nanoparticle design to further improve tumor-specific accumulation and on exploring synergistic combinations with other treatment modalities, such as immunotherapy, to maximize the anti-tumor response.
References
- 1. Antitumor Applications of Photothermal Agents and Photothermal Synergistic Therapies | MDPI [mdpi.com]
- 2. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ICG-ER: a new probe for photoimaging and photothermal therapy for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristics of temperature changes in photothermal therapy induced by combined application of indocyanine green and laser - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold Nanorod-Assisted Photothermal Therapy and Improvement Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Nanoparticle biodistribution coefficients: A quantitative approach for understanding the tissue distribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunogenic cancer cell death selectively induced by near infrared photoimmunotherapy initiates host tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photothermal-triggered non-apoptotic regulated cell death-related pathway regulation boosts systemic antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Quantum Yield of IR-825 and Other Near-Infrared Fluorophores
For researchers, scientists, and drug development professionals working in the realm of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is paramount to achieving high sensitivity and clarity. The fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed light into emitted light, is a critical performance metric. This guide provides an objective comparison of the quantum yield of IR-825, a heptamethine cyanine (B1664457) dye, with other commonly used NIR fluorophores, supported by experimental data and detailed methodologies.
Comparative Quantum Yield of NIR Fluorophores
The following table summarizes the reported quantum yields of IR-820 and other prominent NIR fluorophores. It is crucial to note that the quantum yield is highly dependent on the solvent environment.
| Fluorophore | Quantum Yield (Φ) | Solvent/Medium |
| IR-820 | 0.31% | Water |
| 2.52% | 10% Fetal Bovine Serum (FBS) | |
| Lower than ICG | Aqueous Solution | |
| Indocyanine Green (ICG) | ~1% - 2.7% | Water |
| 8.6% | Tris-HCl buffer (TCB) | |
| 13% | Dimethyl sulfoxide (B87167) (DMSO) | |
| 5% | Ethanol | |
| IR-783 | 5.5% | Phosphate-Buffered Saline (PBS, pH 7.4) |
| 11% | Saline | |
| Cy7 | 30% | ddH₂O or PBS |
| Alexa Fluor 750 | 12% | PBS (pH 7.2) |
| IRDye 800CW | 9% | Not Specified |
| 12% | Fetal Bovine Serum | |
| 8.0% | Tris-HCl buffer (TCB) |
Experimental Protocol: Relative Quantum Yield Determination
The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[1][2]
Materials and Equipment
-
Fluorophore of Interest (Sample): e.g., this compound
-
Reference Standard: A well-characterized NIR fluorophore with a known quantum yield (e.g., Indocyanine Green in a specified solvent).
-
Spectroscopic Grade Solvents: The same solvent should be used for both the sample and the standard to nullify the refractive index term in the calculation.
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz Cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure
-
Selection of Reference Standard: Choose a standard that absorbs and emits in a similar wavelength range to the sample.[1]
-
Preparation of Stock Solutions: Prepare stock solutions of both the sample and the reference standard in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra for each dilution of the sample and the standard.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer. Use the same excitation wavelength for both the sample and the standard.
-
Record the fluorescence emission spectrum for each dilution. Ensure that the experimental conditions (e.g., slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Correct the recorded emission spectra for instrument-specific variations.
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Perform a linear regression for both datasets to obtain the slope (gradient) of each line.
-
Calculation of Quantum Yield
The quantum yield of the sample (Φ_X) is calculated using the following equation[1]:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the reference standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.
Experimental Workflow Diagram
The following diagram illustrates the key steps in determining the relative fluorescence quantum yield.
Caption: Workflow for Relative Quantum Yield Determination.
Signaling Pathway and Logical Relationships
The process of fluorescence is a photophysical signaling pathway. The following diagram illustrates the transitions between electronic states.
Caption: Jablonski Diagram of Electronic Transitions.
References
A Comparative Guide to the Long-Term Stability of IR-825 Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term stability of IR-825, a near-infrared (NIR) heptamethine cyanine (B1664457) dye, against other relevant alternatives. Due to the limited availability of direct, long-term quantitative stability data for this compound in the public domain, this guide draws upon data from closely related heptamethine cyanine dyes, such as IR-783 and Indocyanine Green (ICG), to provide a comprehensive overview for researchers. The information presented herein is intended to guide formulation development and stability testing protocols.
Introduction to this compound and Its Alternatives
This compound is a near-infrared dye with applications in various biomedical fields, including photothermal therapy and bioimaging. Its utility is intrinsically linked to its stability in solution over time. The long-term stability of such dyes is a critical parameter, affecting their efficacy, safety, and shelf-life in pre-clinical and clinical applications. Common alternatives to this compound include Indocyanine Green (ICG), the only FDA-approved NIR dye for clinical use, and other heptamethine cyanine dyes like IR-783. While ICG is widely used, it is known for its poor stability in aqueous solutions.[1] Newer cyanine dyes, including the class to which this compound and IR-783 belong, have been developed to overcome these stability limitations.[1][2]
Comparative Long-Term Stability Data
Table 1: Stability of this compound and Alternatives in Different Storage Conditions
| Dye | Formulation/Solvent | Storage Condition | Stability Data | Reference |
| This compound (related compound IR-783) | Crystalline Solid | -20°C | ≥ 4 years | [3] |
| Aqueous Buffer (PBS, pH 7.2) | Not specified | Not recommended for storage for more than one day | [3] | |
| Indocyanine Green (ICG) | Aqueous Solution | Room Temperature | Significant degradation within hours | [1] |
| Aqueous Solution | 4°C, in the dark | Stable for up to 3 days with 20% loss of fluorescence | [4] | |
| Human Serum | -20°C | Unstable for 1 week | [4] | |
| Human Serum | -70°C | Stable for up to 4 weeks | [4] | |
| Heptamethine Cyanine Dye (Compound 4) | Not specified | Sunlight Irradiation | Relatively stable, improved photostability compared to ICG | [5] |
Table 2: Factors Influencing the Stability of Heptamethine Cyanine Dyes
| Factor | Effect on Stability | Observations |
| Light Exposure | Photodegradation is a major degradation pathway. | Cyanine dyes can undergo photo-oxidation, leading to a decrease in absorbance and fluorescence. Encapsulation in nanoparticles can enhance photostability.[1] |
| Temperature | Higher temperatures accelerate degradation. | Thermal degradation kinetics for similar compounds have been shown to follow first-order kinetics.[6] |
| pH | Stability is pH-dependent. | Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the polymethine chain.[7] |
| Formulation | Excipients and solvent systems can significantly impact stability. | Encapsulation in nanoparticles or modification with polyethylene (B3416737) glycol (PEG) can improve stability.[1][8] |
| Oxygen | Presence of oxygen can lead to photo-oxidation. | Purging solutions with an inert gas can improve stability.[3] |
Experimental Protocols for Stability Assessment
The long-term stability of this compound and other NIR dyes is typically assessed using a combination of chromatographic and spectroscopic techniques.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating the intact dye from its degradation products, allowing for accurate quantification of degradation over time.
-
Objective: To quantify the concentration of this compound and its degradation products in a given formulation over a defined period under specific storage conditions.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: The wavelength for detection should be set at the maximum absorbance of this compound (around 825 nm).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare stability samples by storing the this compound formulation under various conditions (e.g., different temperatures, humidity levels, and light exposures).
-
At specified time points, withdraw an aliquot of each sample.
-
Inject the samples into the HPLC system.
-
Quantify the peak area of the intact this compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation over time.
-
UV-Vis Spectroscopy
UV-Vis spectroscopy provides a rapid method to monitor the overall degradation of the dye by observing changes in its absorbance spectrum.
-
Objective: To monitor the decrease in the characteristic absorbance of this compound as an indicator of degradation.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Prepare stability samples as described for the HPLC method.
-
At specified time points, measure the absorbance spectrum of each sample.
-
Monitor the decrease in the absorbance maximum of this compound (around 825 nm). A shift in the maximum absorbance wavelength may also indicate the formation of degradation products.
-
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the identification and structural elucidation of degradation products.[9]
-
Objective: To identify the molecular weights and fragmentation patterns of this compound degradation products.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Procedure:
-
Separate the degradation products using the developed HPLC method.
-
Introduce the eluent into the mass spectrometer.
-
Analyze the mass spectra to determine the molecular weights of the degradation products.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
Visualizations
Degradation Pathway of Heptamethine Cyanine Dyes
Caption: General degradation pathways for heptamethine cyanine dyes.
Experimental Workflow for Stability Testing
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photostability investigation of a near-infrared-II heptamethine cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IR-825 for Near-Infrared Fluorescence Imaging with Histological Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of IR-825, a near-infrared (NIR) fluorescent dye, with other common alternatives for in vivo imaging, supported by experimental data and detailed protocols for cross-validation with histology. The aim is to assist researchers in selecting the appropriate imaging agent for their preclinical studies.
Performance Comparison of NIR Dyes
Near-infrared (NIR) fluorescence imaging is a powerful tool in preclinical research for visualizing biological processes in vivo. The choice of a fluorescent dye is critical for achieving high sensitivity and specificity. Here, we compare the performance of this compound with Indocyanine Green (ICG), a widely used NIR dye, and IRDye® 800CW, a dye with similar spectral properties to this compound.
While direct head-to-head comparisons of this compound with other dyes, extensively validated with histology, are emerging, data from studies on this compound-based nanoparticles and spectrally similar dyes like IRDye® 800CW offer valuable insights.
Quantitative Imaging Data Summary
The following tables summarize key performance metrics for this compound-based nanoparticles and its common alternatives.
| Imaging Agent | Animal Model | Tumor Model | Key Performance Metric | Value | Reference |
| PEG-PLD(IR825) Nanomicelles | Nude Mice | U14 Cervical Cancer | Tumor Fluorescence Intensity (Arbitrary Units) | Peak at 24h post-injection | [1] |
| Biodistribution | Accumulation in tumor, liver, and kidneys | [1] | |||
| IRDye® 800CW-RGD | Mice | U-87 MG Glioblastoma | Tumor-to-Normal Brain Ratio | 79.7 ± 6.9 | [2] |
| RCAS-PDGF Glioblastoma | 31.2 ± 2.8 | [2] | |||
| TS543 Glioblastoma | 16.3 ± 1.3 | [2] | |||
| Indocyanine Green (ICG) | Mice | Peritoneal Carcinomatosis | False-Positive Resected Nodules | 15% | [3] |
| Bevacizumab-IRDye® 800CW | Mice | Peritoneal Carcinomatosis | False-Positive Resected Nodules | 3.5% | [3] |
| Angiostamp800 | Mice | Peritoneal Carcinomatosis | False-Positive Resected Nodules | 1.4% | [3] |
| Imaging System Sensitivity Comparison | IRDye® 800CW Detection Limit (nM) | ICG Detection Limit (nM) | Reference |
| PEARL Trilogy | 1 | 1 | [4] |
| SurgVision Explorer Air II | 10 | 1 | [4] |
| Kaer Labs NIR-II system | 10 | 1 | [4] |
| Quest Spectrum | 10 | 10 | [4] |
| Stryker Spy Elite | 100 | 10 | [4] |
Experimental Workflows and Logical Relationships
To ensure the accurate correlation of in vivo imaging data with tissue histology, a systematic experimental workflow is essential. The following diagrams illustrate the key steps involved.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for in vivo imaging with an this compound formulation and subsequent histological analysis.
In Vivo Fluorescence Imaging with PEG-PLD(IR825) Nanomicelles
This protocol is adapted from a study utilizing PEG-PLD(IR825) nanomicelles for in vivo tumor imaging.[1]
1. Animal Model:
-
U14 tumor-bearing nude mice are used as the animal model.
2. Imaging Agent Preparation and Administration:
-
Prepare a solution of PEG-PLD(IR825) nanomicelles in a suitable buffer (e.g., PBS).
-
Administer the solution intravenously to the tumor-bearing mice at a specified dose (e.g., 10 mg/kg).[1]
3. In Vivo Imaging Procedure:
-
At various time points post-injection (e.g., 1, 4, 8, 12, 24, 48, and 72 hours), anesthetize the mice.
-
Place the mouse in an in vivo imaging system equipped for NIR fluorescence detection.
-
Acquire fluorescence images using an appropriate excitation and emission wavelength pair for this compound (e.g., Excitation: 780 nm, Emission: 830 nm).
-
Record and quantify the fluorescence intensity at the tumor site and in other organs of interest.
4. Ex Vivo Imaging:
-
At the final time point, euthanize the mice.
-
Excise the tumor and major organs (heart, liver, spleen, lungs, kidneys).
-
Image the excised tissues using the in vivo imaging system to confirm the biodistribution of the fluorescent agent.[1]
Histological Analysis (H&E Staining)
Following in vivo imaging, histological analysis is performed to correlate the fluorescence signal with the underlying tissue morphology. This is a standard protocol for Hematoxylin and Eosin (H&E) staining.[5][6]
1. Tissue Preparation:
-
Fix the excised tumor and organ tissues in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissues through a series of graded ethanol (B145695) solutions.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
2. Sectioning:
-
Section the paraffin-embedded tissue blocks into 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
3. Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through graded alcohols to water.
-
-
Hematoxylin Staining:
-
Stain with Hematoxylin solution to stain cell nuclei blue/purple.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute).
-
-
Eosin Staining:
-
Counterstain with Eosin solution to stain cytoplasm and extracellular matrix in varying shades of pink.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections through graded alcohols.
-
Clear in xylene.
-
Mount a coverslip over the tissue section using a permanent mounting medium.
-
4. Microscopic Examination:
-
Examine the stained slides under a light microscope to assess tissue morphology and confirm the presence and location of tumor cells in the regions that exhibited high fluorescence in the in vivo imaging. This allows for the direct cross-validation of the imaging data with the ground truth of histology.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrin αvβ3-Targeted IRDye 800CW Near-Infrared Imaging of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-Specific Imaging with Angiostamp800 or Bevacizumab-IRDye 800CW Improves Fluorescence-Guided Surgery over Indocyanine Green in Peritoneal Carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mycetoma.edu.sd [mycetoma.edu.sd]
- 6. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
Revolutionizing Cancer Treatment: A Comparative Analysis of IR-825 Photothermal Therapy
For Immediate Release
In the relentless pursuit of more effective and less invasive cancer treatments, researchers and drug development professionals are increasingly turning their attention to photothermal therapy (PTT). Among the promising photothermal agents, IR-825, a near-infrared cyanine (B1664457) dye, has demonstrated significant potential. This guide provides a comprehensive comparison of this compound PTT against standard chemotherapy, supported by preclinical data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Performance Benchmark: this compound PTT vs. Chemotherapy
Preclinical studies have consistently shown that this compound photothermal therapy, particularly when combined with chemotherapy, offers a synergistic effect, leading to significantly enhanced tumor ablation compared to standalone treatments.
Quantitative Comparison of Treatment Efficacy
The following table summarizes the comparative performance of this compound PTT against standard chemotherapy agents like Doxorubicin (DOX) and Docetaxel (DTX). The data is aggregated from representative preclinical studies on various cancer cell lines.
| Treatment Group | Tumor Growth Inhibition Rate | Cell Viability / Cytotoxicity | Key Findings |
| Control (Untreated) | Baseline | 100% | Uninhibited tumor growth. |
| This compound Nanoparticles Alone | Minimal | High | Negligible therapeutic effect without laser irradiation. |
| Laser Irradiation Alone | Minimal | High | Minimal therapeutic effect without a photothermal agent. |
| Chemotherapy (e.g., Doxorubicin) | Moderate | Moderate | Standard cytotoxic effects of chemotherapy.[1] |
| This compound PTT (this compound + Laser) | High | Low | Significant tumor cell death due to hyperthermia.[2][3] |
| This compound PTT + Chemotherapy | Very High | Very Low | Synergistic effect leading to superior tumor eradication.[1][4] |
Delving into the Mechanisms: How this compound PTT Works
This compound is a near-infrared dye that exhibits excellent photothermal conversion efficiency.[4] When irradiated with a specific wavelength of near-infrared light (typically around 808 nm), this compound rapidly converts light energy into heat, inducing localized hyperthermia in the tumor tissue. This targeted heating leads to protein denaturation, cell membrane rupture, and ultimately, apoptotic or necrotic cell death.[3]
The synergistic effect observed when combining this compound PTT with chemotherapy can be attributed to several factors. The hyperthermia induced by PTT can enhance the permeability of tumor vasculature and cell membranes, leading to increased uptake of chemotherapeutic drugs.[3] Furthermore, the cellular damage caused by PTT can make cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Synergistic mechanism of this compound PTT and chemotherapy.
Experimental Protocols: A Guide for Reproducibility
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative experimental protocols for in vitro and in vivo evaluation of this compound photothermal therapy.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines (e.g., 4T1 breast cancer, CT26 colon carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment Groups: Cells are seeded in 96-well plates and divided into the following groups:
-
Control (media only)
-
This compound nanoparticles alone
-
Laser irradiation alone
-
Chemotherapy drug alone
-
This compound nanoparticles + Laser irradiation (PTT)
-
This compound nanoparticles + Chemotherapy drug
-
This compound nanoparticles + Chemotherapy drug + Laser irradiation (Combination Therapy)
-
-
Incubation: Cells are incubated with this compound nanoparticles and/or the chemotherapeutic agent for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.
-
Laser Irradiation: The designated wells are exposed to an 808 nm near-infrared laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).
-
Viability Assessment: Cell viability is assessed 24 hours post-treatment using a standard method such as the MTT assay. The absorbance is measured to quantify the percentage of viable cells relative to the control group.
In Vivo Antitumor Efficacy Study
-
Tumor Model: A tumor model is established by subcutaneously injecting cancer cells into the flank of immunocompromised mice. Tumors are allowed to grow to a palpable size.
-
Animal Grouping: Mice are randomly assigned to the same treatment groups as in the in vitro study.
-
Treatment Administration: this compound nanoparticles and/or the chemotherapy drug are administered, typically via intravenous injection.
-
Photothermal Therapy: After a specific accumulation time (e.g., 12-24 hours), the tumor site in the PTT and combination therapy groups is irradiated with an 808 nm laser. Real-time infrared thermal imaging is often used to monitor the tumor temperature.[5]
-
Tumor Growth Monitoring: Tumor volume and body weight are measured every few days for the duration of the study (e.g., 14-21 days).
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis.
Comparative experimental workflows for in vitro and in vivo studies.
Future Directions and Clinical Outlook
The compelling preclinical data for this compound photothermal therapy, especially in combination with standard treatments, underscores its potential as a valuable addition to the oncology toolkit. The ability to achieve targeted tumor destruction with minimal invasiveness addresses a significant unmet need in cancer therapy.[3] Future research will likely focus on optimizing nanoparticle formulations for enhanced tumor targeting and biocompatibility, as well as exploring combinations with other therapeutic modalities such as immunotherapy. As these investigations progress, this compound PTT is poised to transition from promising preclinical findings to impactful clinical applications.
References
- 1. Antitumor Applications of Photothermal Agents and Photothermal Synergistic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Advances in Nanomaterial-Mediated Photothermal Cancer Therapies: Toward Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Timed photothermal therapy combining fluorescence-on chemotherapy maximizes tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IR-825: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of IR-825, a near-infrared fluorescent dye.
When handling this compound, it is crucial to consult the substance's specific Safety Data Sheet (SDS). The CAS number for this compound is 1558079-49-4. While some cyanine (B1664457) dyes are not classified as hazardous, others can be harmful or even fatal if ingested or inhaled. Therefore, treating all such chemicals with a high degree of caution is a critical laboratory practice.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles should always be worn.
-
Lab Coat: A lab coat will protect your skin and clothing from potential splashes.
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste unless explicitly stated otherwise by a specific safety data sheet for the compound. Never dispose of this compound down the drain or in the regular trash.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and grossly contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure lid.
-
-
Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
-
Institutional Procedures:
-
Follow your institution's specific procedures for the pickup and disposal of chemical waste. Contact your EHS department for guidance and to schedule a waste pickup.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH Adjustment | For some chemical waste, adjusting the pH to a neutral range (typically 6-8) is required before disposal. | This is a general laboratory practice. Always consult your institution's EHS guidelines before neutralizing any chemical waste. |
| Concentration | Undiluted or concentrated solutions of dyes should always be disposed of as hazardous waste. | General chemical safety protocols dictate that concentrated chemical waste requires specialized disposal. |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always prioritize consulting the specific Safety Data Sheet and your institution's established protocols.
Personal protective equipment for handling IR-825
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of the near-infrared fluorescent dye IR-825 (CAS 1558079-49-4). Given that the toxicological properties of this chemical have not been fully investigated, a cautious approach is paramount. This document outlines recommended personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, the lack of comprehensive toxicological data necessitates the use of standard laboratory PPE to minimize exposure.[1] A conservative approach to safety is recommended.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the solid dye or its solutions. |
| Skin Protection | Nitrile Gloves | Inspect gloves for integrity before use. Change gloves immediately if contaminated. |
| Laboratory Coat | Should be worn to protect skin and clothing. | |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If weighing the powder and dust may be generated, work in a fume hood. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to ensure safety and prevent contamination.
1. Preparation and Weighing:
-
Before handling, ensure that the work area is clean and uncluttered.
-
Weigh the solid this compound powder in a chemical fume hood to avoid inhalation of any fine particulates.
-
Use a dedicated spatula and weighing paper.
2. Solution Preparation:
-
Consult the Certificate of Analysis for solubility information; this compound is soluble in DMSO.[2]
-
Add the solvent to the weighed this compound powder slowly and mix gently to avoid splashing.
-
Clearly label the container with the chemical name, concentration, solvent, and date of preparation.
3. Use in Experiments:
-
Handle all solutions of this compound with the same care as the solid powder.
-
Avoid contact with skin and eyes.
-
Work in a well-ventilated area.
4. Storage:
-
Store solid this compound in a dry, dark place. For short-term storage (weeks), 0–4°C is recommended. For long-term storage (months), -20°C is advisable.[2]
-
Solutions should be stored in tightly sealed containers, protected from light.
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
